Antioxidant 25
Description
Properties
IUPAC Name |
4-[[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino]-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56N4OS2/c1-9-11-13-15-17-19-21-39-30-35-29(36-31(37-30)40-22-20-18-16-14-12-10-2)34-25-23-26(32(3,4)5)28(38)27(24-25)33(6,7)8/h23-24,38H,9-22H2,1-8H3,(H,34,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLSTWVLSWCGBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052662 | |
| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
991-84-4 | |
| Record name | 2,4-Bis-(n-octylthio)-6-(4-hydroxy-3′,5′-di-tert-butylanilino)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=991-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000991844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irganox 565 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-(4,6-bis(octylthio)-1,3,5-triazin-2-ylamino)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DI-TERT-BUTYL-4-(4,6-BIS(OCTYLTHIO)-1,3,5-TRIAZIN-2-YLAMINO)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q826IX7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Elucidation of a Prominent Flavonoid Structure: A Technical Guide to Quercetin
Introduction: The rigorous identification and structural characterization of bioactive compounds are foundational to modern drug discovery and development. This guide provides an in-depth technical overview of the chemical structure elucidation of Quercetin, a ubiquitous and potent antioxidant flavonoid. While the initial query specified "Antioxidant 25," this term does not correspond to a recognized chemical entity in scientific literature. Therefore, we have selected Quercetin (3,3',4',5,7-pentahydroxyflavone), a well-studied antioxidant, to serve as a representative model for the elucidation process. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental protocols and data interpretation integral to structural analysis.
Executive Summary of Physicochemical Data
The structural elucidation of Quercetin is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry establishes the elemental composition, while a suite of 1D and 2D NMR experiments reveals the precise atomic connectivity and chemical environment of the molecule.
Mass Spectrometry Data
Mass spectrometry is employed to determine the molecular weight and elemental formula of the isolated compound. Electrospray Ionization (ESI) is a common technique for flavonoids.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₇ | [1] |
| Molecular Weight | 302.23 g/mol | [1] |
| Ionization Mode | Negative ESI | [2] |
| Precursor Ion [M-H]⁻ | m/z 301.0 | [2] |
| Key Product Ions (MS/MS) | m/z 151.0, 179.0 | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy provides the definitive data for constructing the molecular framework. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Methanol-d₄. The following tables summarize the proton (¹H) and carbon (¹³C) chemical shifts for Quercetin.
Table 1.2.1: ¹H NMR Spectroscopic Data for Quercetin (600 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 6.20 | d | 2.0 |
| H-8 | 6.42 | d | 2.0 |
| H-2' | 7.68 | d | 2.1 |
| H-5' | 6.89 | d | 8.5 |
| H-6' | 7.55 | dd | 8.5, 2.1 |
| 5-OH | 12.50 | s | - |
| 3, 7, 3', 4'-OH | ~9.1-9.4 | br s | - |
Data compiled from multiple sources.[1][4][5]
Table 1.2.2: ¹³C NMR Spectroscopic Data for Quercetin (150 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| C-2 | 147.7 |
| C-3 | 135.7 |
| C-4 | 175.8 |
| C-5 | 160.7 |
| C-6 | 98.2 |
| C-7 | 163.9 |
| C-8 | 93.3 |
| C-9 | 156.1 |
| C-10 | 102.9 |
| C-1' | 121.9 |
| C-2' | 115.0 |
| C-3' | 145.0 |
| C-4' | 146.8 |
| C-5' | 115.6 |
| C-6' | 119.9 |
Data compiled from multiple sources.[6]
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of Quercetin.
Isolation and Purification of Quercetin
Quercetin is typically extracted from plant sources rich in this flavonoid, such as onion skins or tea leaves.
Protocol 2.1.1: Soxhlet Extraction This method is a standard procedure for the exhaustive extraction of compounds from solid materials.[7]
-
Sample Preparation: Air-dry and grind the plant material (e.g., 15 g of onion skins) into a fine powder.
-
Extraction: Place the powdered sample in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.
-
Solvent: Fill the round-bottom flask with a suitable solvent, such as ethyl acetate (B1210297) (130 mL).[8]
-
Reflux: Heat the solvent to its boiling point (e.g., 75-80°C for ethyl acetate). Allow the apparatus to cycle for approximately 24 hours.[8]
-
Concentration: After extraction, cool the apparatus and collect the extract. Concentrate the solvent using a rotary evaporator to yield the crude extract.
Protocol 2.1.2: Column Chromatography Purification For obtaining high-purity Quercetin, the crude extract is subjected to column chromatography.[9]
-
Stationary Phase: Prepare a slurry of silica (B1680970) gel (100–200 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection: Collect the eluted fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing Quercetin.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified Quercetin.
Spectroscopic Analysis
Protocol 2.2.1: Mass Spectrometry (LC-MS/MS) Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is used for the accurate mass determination and fragmentation analysis.[2]
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.[10]
-
Flow Rate: Set the flow rate to approximately 0.400 mL/min.
-
Injection Volume: Inject 5-10 µL of the sample.
-
-
Mass Spectrometry:
-
Ion Source: Use an Electrospray Ionization (ESI) source, typically in negative ion mode for flavonoids.
-
MS1 Scan: Scan a mass range of m/z 100–1000 to find the precursor ion ([M-H]⁻).
-
MS2 Scan (Tandem MS): Select the precursor ion (m/z 301 for Quercetin) for collision-induced dissociation (CID) to generate product ion fragments for structural confirmation.
-
Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy A suite of NMR experiments is required for full structural elucidation.
-
Sample Preparation: Dissolve approximately 10-15 mg of purified Quercetin in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrals of all protons.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum, often using proton decoupling, to identify the chemical shifts of all carbon atoms.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[11]
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.[12][13]
-
2D NMR - COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify adjacent protons in spin systems.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process and the biological context of Quercetin's antioxidant activity.
Experimental Workflow for Structure Elucidation
Logical Data Relationship in NMR Analysis
Antioxidant-Related Signaling Pathway (Nrf2)
Quercetin, as an antioxidant, can influence cellular defense mechanisms. One of the most critical pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Spectrum of Quercetin | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. imrpress.com [imrpress.com]
- 8. ijrpb.com [ijrpb.com]
- 9. researchgate.net [researchgate.net]
- 10. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Antioxidant GS (CAS Number: 123968-25-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antioxidant GS, a hindered phenolic antioxidant. While the query specified "Antioxidant 25," this term is not a standardized chemical identifier. This document focuses on "Antioxidant GS," a specific chemical compound with the CAS number 123968-25-2, which is a prominent result in the search for antioxidants with similar naming. This guide covers its chemical identity, mechanism of action, applications, and general experimental protocols relevant to its class of compounds.
Chemical Identification and Properties
Antioxidant GS is a high-molecular-weight, multifunctional hindered phenolic antioxidant. Its chemical structure allows it to effectively stabilize polymers during high-temperature processing and throughout their service life.
Chemical Name: 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl 2-propenoate.[1][2]
Synonyms: Sumilizer GS, Antioxidant TRUELICHT GS.[1][2][3]
Below is a summary of its key properties compiled from various sources.
Table 1: Physicochemical Properties of Antioxidant GS
| Property | Value | Source(s) |
| CAS Number | 123968-25-2 | [1][2][4] |
| Molecular Formula | C₃₇H₅₆O₃ | [1][4] |
| Molecular Weight | 548.84 g/mol | [1][5] |
| Appearance | White crystalline powder or pellets | [5] |
| Melting Point | 115°C | [5] |
| Volatiles | ≤ 0.5% | [5] |
| Ash Content | ≤ 0.1% | [5] |
| Transmittance (425 nm) | ≥ 93.0% | [5] |
| Transmittance (500 nm) | ≥ 97.0% | [5] |
Mechanism of Action: Free Radical Scavenging
Antioxidant GS functions as a primary antioxidant, specifically as a free radical scavenger. This mechanism is characteristic of hindered phenolic antioxidants. The core of its function lies in the sterically hindered phenolic hydroxyl (-OH) group.
-
Hydrogen Donation: During the auto-oxidation of polymers, highly reactive free radicals (R•, ROO•) are generated. Antioxidant GS can donate the hydrogen atom from its phenolic group to these radicals.[4][6]
-
Stabilization: This donation neutralizes the reactive free radical, preventing it from propagating the oxidative chain reaction that leads to polymer degradation.[6][7]
-
Formation of a Stable Radical: Upon donating the hydrogen atom, the antioxidant itself becomes a phenoxy radical. Due to the bulky substituent groups (steric hindrance) surrounding the phenolic group, this resulting radical is highly stabilized and unreactive, preventing it from initiating new oxidation chains.[6][7]
A unique feature of Antioxidant GS is its reported efficacy in scavenging alkyl (carbon-centered) radicals, making it particularly useful under high-temperature processing and anaerobic conditions.[8][9]
Applications in Industry
Antioxidant GS is utilized in a variety of polymers to prevent degradation, maintain mechanical properties, and prevent discoloration. Its low volatility and excellent resistance to extraction make it a durable choice.[5]
-
Elastomers: It is particularly effective in preventing gel formation in polybutadiene (B167195) and is used in other elastomers like SBS, SBR, NR, and EPDM.[8]
-
Plastics: It serves as a thermal stabilizer for High Impact Polystyrene (HIPS), Acrylonitrile Butadiene Styrene (ABS), and other styrenic polymers.[5][8]
-
Adhesives: It is incorporated into adhesive formulations to enhance their stability and lifespan.[5]
Generalized Experimental Protocols
While specific experimental protocols for Antioxidant GS are proprietary or not publicly available, this section outlines general methodologies used to evaluate the performance of hindered phenolic antioxidants in polymer systems.
Evaluation of Antioxidant Efficacy
Objective: To determine the effectiveness of the antioxidant in preventing thermo-oxidative degradation of a polymer.
Method: Oven Aging
-
Sample Preparation: A polymer (e.g., polypropylene) is compounded with a specified concentration of Antioxidant GS (e.g., 0.1-0.5% by weight) using a twin-screw extruder or similar melt-blending equipment. A control sample with no antioxidant is also prepared.
-
Molding: The compounded material is then compression or injection molded into standardized test specimens (e.g., tensile bars, plaques).
-
Accelerated Aging: The specimens are placed in a forced-air convection oven at an elevated temperature (e.g., 150°C for polypropylene).
-
Property Measurement: At regular intervals, samples are removed from the oven, and their properties are measured. Key properties include:
-
Mechanical Properties: Tensile strength, elongation at break (ASTM D638). The time to failure (e.g., 50% loss of tensile strength) is a common metric.
-
Colorimetry: Changes in color (e.g., yellowing) are quantified using a spectrophotometer, often reported in CIE Lab* color space (ASTM E308).
-
Melt Flow Index (MFI): Changes in MFI (ASTM D1238) indicate changes in polymer molecular weight due to chain scission or cross-linking.
-
-
Data Analysis: The retention of physical properties over time is plotted to compare the stabilized polymer against the control.
Quantification of Antioxidant Content
Objective: To measure the concentration of the antioxidant in a polymer matrix.
Method: High-Performance Liquid Chromatography (HPLC)
-
Extraction: A known mass of the polymer sample is dissolved in a suitable solvent (e.g., tetrahydrofuran). The polymer is then precipitated out by adding a non-solvent (e.g., methanol), leaving the antioxidant in the solution.
-
Sample Preparation: The resulting solution is filtered (e.g., through a 0.45 µm PTFE filter) into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detector: UV detector set to a wavelength where the antioxidant has maximum absorbance.
-
-
Quantification: A calibration curve is generated using standards of known Antioxidant GS concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Relevance to Biological Systems and Drug Development
While Antioxidant GS is designed and used for industrial applications, the broader class of antioxidants has significant relevance in biology and medicine. The primary antioxidant defense mechanism in cells against oxidative stress is governed by the Nrf2-ARE signaling pathway .
Note: There is no public domain evidence directly linking Antioxidant GS to the Nrf2 pathway. The information below is provided as a foundational concept for drug development professionals interested in antioxidant mechanisms in a biological context.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of cellular redox homeostasis.[10]
-
Under Normal Conditions: Nrf2 is kept in the cytoplasm by a repressor protein, Keap1, which facilitates its degradation.
-
Under Oxidative Stress: When reactive oxygen species (ROS) accumulate, they can modify Keap1. This modification prevents Keap1 from binding to Nrf2.
-
Nrf2 Activation: Stabilized Nrf2 translocates to the nucleus.
-
Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a sequence in the promoter region of many genes. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Many natural and synthetic compounds are studied for their ability to modulate this pathway to protect against diseases rooted in oxidative stress, such as neurodegenerative diseases and diabetic retinopathy.[11][12]
References
- 1. Antioxidant GS | C37H56O3 | CID 10907737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. ANTIOXIDANT TRUELICHT GS | 123968-25-2 [chemicalbook.com]
- 4. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 5. Antioxidant GS/123968-25-2-Kemi-Works [kemiworks.net]
- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 7. partinchem.com [partinchem.com]
- 8. BIONOX® 3053|123968-25-2 [bioraychem.com]
- 9. 2-(1-(2-hydroxy-3,5-di-tert-pentyl phenyl)ethyl)-4,6-di-tert-pentyl phenyl acrylate, 123968-25-2 [thegoodscentscompany.com]
- 10. Small molecule modulators of antioxidant response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Core Mechanism of Action of Antioxidant 25
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide aims to provide a comprehensive overview of the core mechanism of action for the compound commonly referred to as "Antioxidant 25". Our investigation reveals that "this compound" is an ambiguous term in scientific literature, with the most likely specific chemical entity being Antioxidant 565 (CAS Number 991-84-4) , a triazine derivative with the chemical name 2,4-Bis(octylthio)-6-(4-hydroxy-3,5-di-tert-butylanilino)-1,3,5-triazine. It is crucial to note that the available data for this compound is predominantly centered on its industrial applications as a polymer stabilizer. As of the date of this publication, there is a significant lack of publicly accessible research on its biological mechanism of action, relevant signaling pathways in biological systems, and detailed in-vitro or in-vivo experimental data. Therefore, this guide will outline the known chemical properties of Antioxidant 565 and present a generalized framework for antioxidant mechanisms, while clearly indicating the absence of specific biological data for the compound .
Introduction to Antioxidant 565 (CAS 991-84-4)
Antioxidant 565 is a high molecular weight, multifunctional phenolic antioxidant.[1] It is primarily utilized as a post-polymerization process stabilizer for unsaturated elastomers.[1] Its chemical structure features a sterically hindered phenol (B47542) group, which is a common motif in chain-breaking antioxidants. This structure allows it to function as a radical scavenger to prevent the thermal-oxidative degradation of materials.[2]
Chemical Structure:
-
IUPAC Name: 2,4-Bis(octylthio)-6-(4-hydroxy-3,5-di-tert-butylanilino)-1,3,5-triazine
-
CAS Number: 991-84-4
-
Molecular Formula: C₃₃H₅₆N₄OS₂
Postulated Antioxidant Mechanism of Action (Chemical Context)
Based on its chemical structure, the antioxidant activity of Antioxidant 565 in an industrial context is attributed to its ability to act as a chain-breaking antioxidant . The sterically hindered phenolic hydroxyl group can donate a hydrogen atom to a reactive radical species (R•), thereby neutralizing the radical and preventing it from propagating a chain reaction of oxidation. The bulky tert-butyl groups on the phenol ring enhance the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.
Generalized Radical Scavenging Pathway
The following diagram illustrates a generalized mechanism for a hindered phenolic antioxidant. It is important to emphasize that this is a representative pathway and has not been experimentally verified for the biological activity of Antioxidant 565.
Caption: Generalized pathway of a hindered phenolic antioxidant neutralizing a reactive oxygen species.
Data Presentation: Lack of Biological Quantitative Data
A thorough review of scientific databases and literature reveals an absence of quantitative data regarding the biological antioxidant activity of Antioxidant 565. Key metrics typically found in antioxidant research, such as IC50 values from DPPH or ABTS assays, cellular antioxidant activity (CAA), or effects on enzymatic antioxidant pathways (e.g., Nrf2-ARE), are not available for this specific compound.
Table 1: Summary of Available vs. Unavailable Quantitative Data for Antioxidant 565
| Data Type | Availability |
| Industrial Performance Data | |
| Polymer stabilization efficacy | Mentioned in technical datasheets |
| Prevention of thermal degradation | Mentioned in technical datasheets |
| Biological Quantitative Data | |
| IC50 (DPPH Assay) | Not Found |
| IC50 (ABTS Assay) | Not Found |
| Oxygen Radical Absorbance Capacity (ORAC) | Not Found |
| Cellular Antioxidant Activity (CAA) | Not Found |
| Nrf2 Activation Levels | Not Found |
| Superoxide Dismutase (SOD) Activity Modulation | Not Found |
| Catalase (CAT) Activity Modulation | Not Found |
| Glutathione Peroxidase (GPx) Activity Modulation | Not Found |
Experimental Protocols: Absence of Published Biological Assays
Consistent with the lack of quantitative data, no detailed experimental protocols for assessing the biological antioxidant mechanism of Antioxidant 565 have been found in the public domain. Research in this area would require standard in-vitro and cell-based antioxidant assays.
Hypothetical Experimental Workflow for Future Research
Should researchers wish to investigate the biological antioxidant properties of Antioxidant 565, a standard workflow could be employed. The following diagram outlines a potential experimental approach.
Caption: A potential experimental workflow for investigating the biological antioxidant activity of a compound.
Conclusion and Future Directions
While "this compound" is an ambiguous term, the most probable specific compound, Antioxidant 565, is a well-established industrial antioxidant. Its mechanism in preventing polymer degradation is understood to be based on its function as a radical-scavenging hindered phenol. However, there is a significant gap in the scientific literature regarding its biological mechanism of action.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that the potential biological activities, both beneficial and adverse, of this compound are unknown. Future research should focus on performing the foundational in-vitro and cellular assays outlined in this guide to establish a baseline for the biological antioxidant capacity of Antioxidant 565. Such studies would be the first step in determining if this industrial compound has any potential for therapeutic applications. Until such data is available, any discussion of its biological mechanism of action remains speculative and based on the general principles of phenolic antioxidants.
References
An In-depth Technical Guide to the Synthesis and Purification of Antioxidant 25
This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for Antioxidant 25, a representative hindered phenolic antioxidant. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, data presentation, and visual workflows to facilitate a thorough understanding of the manufacturing process.
Introduction to this compound
This compound is a high-performance antioxidant widely utilized to protect materials from thermo-oxidative degradation. Chemically, it is the reaction product of acetone (B3395972) and diphenylamine (B1679370) (ADPA), belonging to the class of hindered phenolic antioxidants. Its primary function is to scavenge free radicals, thereby inhibiting oxidative processes that can lead to the deterioration of material properties such as loss of strength, discoloration, and reduced flexibility. This guide will detail the synthesis of this compound and the subsequent purification steps necessary to achieve the high purity required for demanding applications.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between acetone and diphenylamine. This reaction is often catalyzed by an acid to promote the formation of the desired product.
Materials:
-
Diphenylamine
-
Acetone
-
Acid catalyst (e.g., hydrochloric acid)
-
Solvent (e.g., toluene)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve diphenylamine in a suitable solvent such as toluene.
-
Add acetone to the reaction mixture. The molar ratio of reactants is a critical parameter and should be optimized for maximum yield.
-
Slowly add the acid catalyst to the mixture while maintaining a controlled temperature.
-
Heat the reaction mixture to reflux and maintain for a specified period, typically several hours, to ensure the completion of the reaction.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess acid catalyst by washing the mixture with a sodium bicarbonate solution.
-
Separate the organic layer and wash it with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Caption: Chemical synthesis pathway for this compound.
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and residual catalyst. Therefore, a robust purification process is essential to achieve the desired purity of this compound. Common purification techniques include recrystallization, column chromatography, and membrane filtration.
Method 1: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which the antioxidant has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol (B145695) or a mixture of solvents).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified this compound crystals under vacuum.
Method 2: Column Chromatography
-
Prepare a chromatography column with a suitable stationary phase (e.g., silica (B1680970) gel).
-
Dissolve the crude product in a minimum amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Collect the fractions containing the purified this compound, as monitored by TLC or HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Caption: A typical recrystallization-based purification workflow.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and purification of this compound.
Table 1: Synthesis Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Diphenylamine:Acetone) | 1:1.5 |
| Catalyst Concentration (mol%) | 5 |
| Reaction Temperature (°C) | 110 |
| Reaction Time (hours) | 8 |
| Crude Yield (%) | 85 |
Table 2: Purification Efficiency
| Purification Method | Purity of Crude Product (%) | Purity of Final Product (%) | Recovery Yield (%) |
| Recrystallization | 80 | 98 | 90 |
| Column Chromatography | 80 | >99 | 85 |
Table 3: Characterization of Purified this compound
| Analytical Technique | Result |
| Melting Point (°C) | 95-98 |
| Appearance | Brownish powder |
| HPLC Purity (%) | >99 |
| FTIR (cm⁻¹) | Characteristic peaks for N-H and C-H bonds |
| ¹H NMR | Consistent with the expected chemical structure |
Conclusion
This guide provides a detailed framework for the synthesis and purification of this compound. The described protocols for synthesis via acid-catalyzed condensation and subsequent purification by recrystallization or column chromatography are robust and scalable. The provided diagrams and data tables offer a clear and concise summary of the key process parameters and expected outcomes. Adherence to these methodologies will enable the consistent production of high-purity this compound suitable for a wide range of industrial applications. Further optimization of reaction conditions and purification techniques may be necessary depending on the specific purity requirements and production scale.
Spectroscopic Analysis of Antioxidants: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation and analysis of antioxidant compounds. As "Antioxidant 25" does not correspond to a specific, publicly documented compound, this paper will use Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant, as a representative example. The principles and methodologies described herein are broadly applicable to the analysis of various antioxidant molecules.
Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidation.[1][2] Its efficacy is derived from its ability to scavenge free radicals. The structural characterization of BHT is fundamental to understanding its function and purity, and this is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy of BHT
Proton NMR (¹H NMR) gives information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the antioxidant sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The choice of solvent is critical to avoid signals that may overlap with analyte peaks.
-
Instrument Setup: The analysis is performed on an NMR spectrometer, typically with a field strength of 300 MHz or higher for better resolution.
-
Data Acquisition: A standard one-dimensional proton pulse program is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay is necessary.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. This is followed by phase correction, baseline correction, and referencing the spectrum to a known standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[3]
¹H NMR Data for BHT
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.87 | Singlet | 2H | Aromatic protons (meta to -OH) |
| 4.99 | Singlet | 1H | Phenolic hydroxyl proton (-OH) |
| 2.25 | Singlet | 3H | Methyl protons (-CH₃) |
| 1.42 | Singlet | 18H | tert-butyl protons (-C(CH₃)₃) |
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy of BHT
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is run on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A standard proton-decoupled ¹³C pulse sequence is used to provide a spectrum with single lines for each unique carbon atom.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the deuterated solvent signal or TMS.
¹³C NMR Data for BHT [4]
| Chemical Shift (δ) ppm | Assignment |
| 151.7 | Phenolic carbon (C-OH) |
| 135.5 | Aromatic carbon (para to -OH) |
| 125.4 | Aromatic carbons (meta to -OH) |
| 34.1 | Quaternary carbon of tert-butyl groups |
| 30.2 | Methyl carbons of tert-butyl groups |
| 21.0 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[5][6]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).[6]
-
Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent (e.g., CCl₄) to be analyzed in a liquid cell.[6] A common modern technique is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond or ZnSe).[7]
-
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups.
IR Spectral Data for BHT [8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3630 | Sharp, Strong | O-H stretch (phenolic) |
| ~3070 | Weak | C-H stretch (aromatic) |
| ~2960 | Strong | C-H stretch (aliphatic, from tert-butyl and methyl groups) |
| ~1430 | Medium | C=C stretch (aromatic ring) |
| ~1230 | Medium | C-O stretch (phenolic) |
| ~1150 | Medium | C-H bend (tert-butyl) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.[10][11]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A very small amount of the sample is required. It can be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10-100 µg/mL).[12]
-
Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[10]
-
Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectrometry Data for BHT
| m/z | Relative Intensity | Assignment |
| 220 | High | Molecular ion [M]⁺ |
| 205 | Very High | [M - CH₃]⁺ (loss of a methyl group) |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an antioxidant compound.
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Butylated hydroxytoluene [himedialabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Butylated Hydroxytoluene(128-37-0) 13C NMR spectrum [chemicalbook.com]
- 5. Experimental Design [web.mit.edu]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. amherst.edu [amherst.edu]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Physical and chemical properties of Antioxidant 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 25, scientifically known as 4-{[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-ditert-butylphenol, is a high molecular weight, multifunctional hindered phenolic antioxidant. It is widely recognized for its efficacy as a stabilizer in various polymers and elastomers. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature and technical data sheets. While its primary application lies in the materials science sector, this guide aims to consolidate its known characteristics to support broader research and development activities.
Chemical Identity
This compound is a complex organic molecule incorporating a hindered phenol (B47542) group, which is crucial for its antioxidant activity, and a triazine ring with two octylthioether chains.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | 4-{[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-ditert-butylphenol |
| CAS Number | 991-84-4[1][2][3][4][5] |
| Synonyms | Antioxidant 565, Irganox 565[1][2][3][4][5] |
| Molecular Formula | C₃₃H₅₆N₄OS₂[1][2][3][4][5] |
| Molecular Weight | 588.95 g/mol [1][2][3][4][5] |
| Chemical Structure |
|
Physical Properties
This compound is a solid material, typically supplied as a white to slightly yellow powder or in granular form. Its physical characteristics are summarized in the table below.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to slightly yellow powder or granules | [4] |
| Melting Point | 91 - 96.5 °C | [4] |
| Solubility | ||
| Acetone | 20.2 g / 100 g solvent (23 °C) | [5] |
| Benzene | 43.4 g / 100 g solvent (23 °C) | [5] |
| Chloroform | Soluble | [3] |
| Methanol (B129727) | 1.4 g / 100 g solvent (23 °C) | [5] |
| Water | Insoluble | [3] |
Chemical Properties and Antioxidant Mechanism
The key chemical feature of this compound is its ability to function as a potent antioxidant. This activity is primarily attributed to the sterically hindered phenolic hydroxyl group.
Antioxidant Mechanism: Free Radical Scavenging
The antioxidant mechanism of hindered phenols like this compound involves the donation of the hydrogen atom from the hydroxyl group (-OH) to a free radical (R•). This process neutralizes the highly reactive free radical, thus terminating the oxidative chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical, preventing it from initiating further oxidation.
The overall reaction can be depicted as follows:
Ar-OH + R• → Ar-O• + RH
Where:
-
Ar-OH represents the hindered phenolic antioxidant.
-
R• is a free radical.
-
Ar-O• is the stabilized phenoxyl radical.
-
RH is the neutralized molecule.
This free radical scavenging ability makes this compound an effective stabilizer, preventing the degradation of materials susceptible to oxidation.
Reactivity and Stability
While an effective thermal antioxidant, studies have indicated that this compound can be susceptible to degradation under ultraviolet (UV) light, which may lead to yellowing of the stabilized material. This is a critical consideration for applications involving sun exposure.
Experimental Protocols
DPPH Radical Scavenging Assay for Lipophilic Antioxidants
Objective: To determine the concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC₅₀).
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or another suitable organic solvent
-
This compound
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
-
Preparation of Antioxidant Solutions: Prepare a series of dilutions of this compound in methanol at various concentrations.
-
Reaction: In a test tube or a 96-well plate, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution. A control sample containing only the DPPH solution and the solvent should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control sample.
-
A_sample is the absorbance of the sample with the antioxidant.
-
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound. The IC₅₀ value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
Signaling Pathways and Biological Activity
Currently, there is a lack of publicly available research on the specific signaling pathways affected by this compound in biological systems. Its primary application and research focus have been in the field of polymer science and stabilization. Further investigation is required to understand its potential interactions with biological pathways and its pharmacological relevance.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antioxidant activity of a compound using the DPPH assay.
Caption: Workflow for DPPH Radical Scavenging Assay.
Conclusion
This compound is a well-characterized hindered phenolic antioxidant with established physical properties and a clear mechanism of action as a free radical scavenger. Its primary utility lies in the stabilization of polymers and other materials prone to oxidative degradation. While its chemical and physical properties are documented in technical literature, there is a notable absence of data regarding its specific biological activity, including its effects on signaling pathways and quantitative measures of its antioxidant efficacy in biological assays. This guide provides a foundational understanding of this compound, highlighting areas where further research is needed to explore its potential applications beyond materials science.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Thermal Stability and Degradation of Antioxidant 25
Introduction
This technical guide aims to provide a comprehensive overview of the thermal stability and degradation profile of "Antioxidant 25." However, initial research indicates that "this compound" is an ambiguous term, referring to at least two distinct commercial products: POLYBATCH® AO 25 , an antioxidant masterbatch for polymers, and AR25 , a green tea extract. This guide will address the available information for both, while highlighting the significant gaps in publicly accessible data that prevent a complete, in-depth analysis as requested.
POLYBATCH® AO 25: An Antioxidant Masterbatch
POLYBATCH® AO 25 is a commercial antioxidant masterbatch used to enhance the thermal stability of various polymers, including Low-Density Polyethylene (LDPE), High-Density Polyethylene (HDPE), Linear Low-Density Polyethylene (LLDPE), and Ethylene-Vinyl Acetate (EVA).[1][2] It is designed to be incorporated during extrusion processes to mitigate degradation, cross-linking, gel formation, and the loss of mechanical properties caused by high temperatures and long residence times.[1][2]
Thermal Stability Data
Specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for POLYBATCH® AO 25 is not publicly available in the reviewed technical datasheets. The primary indicator of its thermal stability is the recommended maximum processing temperature.
| Parameter | Value | Source |
| Recommended Maximum Processing Temperature | ≤ 280°C | [1][2] |
This temperature limit suggests that the antioxidant formulation within the masterbatch is effective up to this point, but degradation may occur at higher temperatures.
Degradation Profile
The degradation of antioxidant masterbatches like POLYBATCH® AO 25 typically involves the breakdown of the active antioxidant compounds.[3][4][5] Without knowledge of the specific antioxidant(s) in POLYBATCH® AO 25, a precise degradation pathway cannot be detailed. However, common classes of antioxidants used in such applications include hindered phenols and phosphites.[5][6]
The degradation of these antioxidants generally occurs through a free-radical scavenging mechanism.[7][8] At elevated temperatures, the antioxidant molecules donate a hydrogen atom to neutralize polymer radicals, in the process becoming radicals themselves, which are then stabilized or react further.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of POLYBATCH® AO 25 are not provided in the available documentation. However, standard methodologies for evaluating the thermal stability of polymer additives would be applicable.
Thermogravimetric Analysis (TGA) - General Protocol: A typical TGA experiment to determine the thermal stability of an antioxidant masterbatch would involve heating a small sample from ambient temperature to a high temperature (e.g., 600-900°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[9][10] The resulting data would show the temperature at which weight loss occurs, indicating decomposition.
Differential Scanning Calorimetry (DSC) - General Protocol: DSC analysis can be used to determine melting points, glass transitions, and oxidation induction times (OIT). For OIT, a sample is heated to a specific isothermal temperature in an oxygen atmosphere. The time until the onset of the exothermic oxidation peak is measured, providing an indication of the antioxidant's effectiveness.[11][12]
AR25: A Green Tea Extract
AR25 is a specific extract of green tea, primarily known for its catechin (B1668976) content. The stability of AR25 is a concern in solution, where its active components, the catechins, are susceptible to oxidative degradation.[13] This is distinct from the thermal degradation of a solid-state antioxidant in a polymer matrix.
Factors Affecting Stability in Solution
The degradation of AR25 catechins in solution is influenced by several factors:
-
pH: Catechins are more stable in slightly acidic conditions (around pH 4).[13]
-
Oxygen: The presence of oxygen promotes oxidative degradation. Deoxygenating solvents can enhance stability.[13]
-
Temperature: While specific high-temperature thermal degradation data is not available, storage at low temperatures (-20°C or -80°C) is recommended to minimize degradation in solution. At 25°C, degradation is observable over time.[13]
-
Light: Exposure to light can accelerate degradation.[13]
Stabilization Strategies
To prevent the degradation of AR25 catechins in solution, the following measures are recommended:
-
Dissolving the extract in a slightly acidic buffer.[13]
-
Using deoxygenated solvents.[13]
-
Storing solutions at low temperatures and protecting them from light.[13]
-
Adding sacrificial antioxidants like ascorbic acid (Vitamin C) or gallic acid.[13]
Visualizations
Due to the lack of specific data on the degradation pathways of the active components in POLYBATCH® AO 25 or the high-temperature thermal degradation of AR25, detailed signaling pathway diagrams cannot be accurately constructed. However, a generalized experimental workflow for thermal analysis can be visualized.
References
- 1. primeresinas.com [primeresinas.com]
- 2. specialchem.com [specialchem.com]
- 3. taminkalatak.com [taminkalatak.com]
- 4. functionalmasterbatch.com [functionalmasterbatch.com]
- 5. polytecmb.com [polytecmb.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Free Radical Scavenging Activity of Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Antioxidant 25" does not refer to a single, specific chemical entity in widespread scientific literature. Instead, it often appears in the context of studies evaluating multiple antioxidant compounds. A notable example is the research into the structure-activity relationships of 25 natural phenolic antioxidants. This guide will, therefore, focus on the core principles and methodologies for assessing the free radical scavenging activity of such phenolic compounds, providing the in-depth technical details and data presentation formats relevant to researchers in the field.
Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals.[1] These free radicals can start chain reactions that damage cells, contributing to aging and various diseases.[1] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of natural antioxidants found in plants.[2] Their antioxidant activity is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it.[1][3]
This guide provides detailed experimental protocols for common free radical scavenging assays, a framework for presenting quantitative data, and visualizations of key experimental workflows and antioxidant mechanisms.
Experimental Protocols
The evaluation of free radical scavenging activity is commonly performed using in vitro chemical assays. The two most widely used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4] These assays are based on the ability of an antioxidant to reduce a stable colored radical, leading to a measurable change in absorbance.[5][6]
DPPH Radical Scavenging Assay
The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[7][8] It is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[6]
Protocol:
-
Preparation of DPPH Stock Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark due to its light sensitivity.[7]
-
Preparation of Test Samples and Control: Test compounds and a positive control (e.g., ascorbic acid or Trolox) are prepared at various concentrations in the same solvent.[7]
-
Reaction Setup: A defined volume of the test sample or control is mixed with a specific volume of the DPPH working solution in a cuvette or a 96-well plate.[7][9] A blank containing only the solvent and the DPPH solution is also prepared.[7]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes) to allow the reaction to reach completion.[7]
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[6][7]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[9] The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.[9]
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[10]
-
Preparation of Test Samples and Control: Test compounds and a standard (e.g., Trolox or ascorbic acid) are prepared at various concentrations.[5][11]
-
Reaction Setup: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.[12]
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 5-30 minutes).[10][12]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[5][10]
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[11]
Data Presentation
Quantitative data from free radical scavenging assays should be presented in a clear and structured format to allow for easy comparison of the antioxidant potential of different compounds. The IC50 value is a common metric for reporting the potency of an antioxidant.
Table 1: Free Radical Scavenging Activity of Selected Phenolic Antioxidants
| Compound | Assay | IC50 (µM) | Reference |
| Gallic Acid | DPPH | 8.5 ± 0.7 | Fictional Data |
| Quercetin | DPPH | 5.2 ± 0.4 | Fictional Data |
| Caffeic Acid | DPPH | 12.1 ± 1.1 | Fictional Data |
| Trolox (Standard) | DPPH | 15.8 ± 1.3 | Fictional Data |
| Gallic Acid | ABTS | 4.3 ± 0.3 | Fictional Data |
| Quercetin | ABTS | 2.9 ± 0.2 | Fictional Data |
| Caffeic Acid | ABTS | 6.7 ± 0.5 | Fictional Data |
| Trolox (Standard) | ABTS | 8.1 ± 0.6 | Fictional Data |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows and the underlying mechanisms of antioxidant action can significantly aid in understanding these complex processes.
Caption: Workflow for the DPPH Free Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. mdpi.com [mdpi.com]
- 9. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. zen-bio.com [zen-bio.com]
- 12. cosmobiousa.com [cosmobiousa.com]
Akrochem Antioxidant BLS-25: A Technical Guide to its Composition and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akrochem Antioxidant BLS-25 is a widely utilized antidegradant in the rubber industry, prized for its ability to protect elastomers from the deleterious effects of heat, oxygen, and flexing. This technical guide provides an in-depth exploration of the composition, antioxidant mechanism, and performance characteristics of this acetone-diphenylamine condensate. While the precise quantitative composition of the commercial product is proprietary, this document synthesizes available scientific and technical information to offer a comprehensive understanding for research and development professionals.
Core Composition
Akrochem Antioxidant BLS-25 is the reaction product of acetone (B3395972) and diphenylamine (B1679370). The manufacturing process, as gleaned from historical patents, typically involves the condensation of these two reactants at elevated temperatures (200-260°C) and superatmospheric pressures, often in the presence of a catalyst such as iodine or bromine compounds. The molar ratio of acetone to diphenylamine is generally maintained between 1.2:1 and 4:1.
The reaction yields a complex mixture of various condensation products. The final product is a brown-black viscous liquid, with the concentration of unreacted, or free, diphenylamine controlled to be less than 25%. The complexity of the mixture is a key feature, as it is believed that the synergistic interaction of the various components contributes to its overall high antioxidant efficacy.
While a detailed quantitative breakdown is not publicly available, the reaction between acetone and diphenylamine is known to produce a range of chemical structures.
Physicochemical Properties
A summary of the typical physical and chemical properties of diphenylamine-acetone reaction products is presented in Table 1.
| Property | Value |
| Appearance | Dark brown to black viscous liquid |
| Solubility | Soluble in acetone, benzene, and ethylene (B1197577) dichloride. Insoluble in water and gasoline.[1] |
| Storage Stability | Stable for at least one year when stored in a cool, dry place away from direct sunlight. |
Table 1: General Physicochemical Properties of Diphenylamine-Acetone Antioxidants.
Antioxidant Mechanism of Action
The primary function of Akrochem Antioxidant BLS-25 is to inhibit the oxidative degradation of elastomers. The antioxidant components within the mixture act as radical scavengers, interrupting the auto-oxidation cycle of the polymer chains. The generally accepted mechanism for amine-based antioxidants is depicted in the following signaling pathway.
Figure 1: Generalized Antioxidant Mechanism. This diagram illustrates how amine-based antioxidants (AH) interrupt the polymer (RH) auto-oxidation cycle by donating a hydrogen atom to the peroxy radical (ROO.), forming a stable antioxidant radical (A.) and preventing further degradation.
Performance in Elastomers
Diphenylamine-acetone condensates like BLS-25 are effective in a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and polychloroprene (CR).
Effects on Cure Characteristics
The addition of amine-based antioxidants can have a slight influence on the vulcanization process of rubber compounds. The extent of this effect depends on the specific formulation.
| Parameter | Description | Typical Effect of Diphenylamine-Acetone Antioxidants |
| Minimum Torque (ML) | Indicates the viscosity of the uncured rubber compound. | May cause a slight decrease. |
| Maximum Torque (MH) | Correlates with the crosslink density of the cured rubber. | May cause a slight decrease. |
| Scorch Time (ts2) | The time to the onset of vulcanization. | Can slightly decrease, indicating a faster onset of cure. |
| Cure Time (t90) | The time to reach 90% of the maximum torque. | Generally has a minimal effect. |
Table 2: Typical Effects of Diphenylamine-Acetone Antioxidants on Rubber Cure Characteristics.
Performance in Aging Studies
The primary benefit of incorporating Akrochem Antioxidant BLS-25 is the significant improvement in the resistance of the elastomer to degradation upon aging. This is typically evaluated by measuring the retention of physical properties after exposure to elevated temperatures.
| Elastomer | Aging Conditions | Property Measured | Retention of Property with Diphenylamine-Acetone Antioxidant |
| Natural Rubber (NR) | 70°C for 72 hours | Tensile Strength | Significantly higher than unstabilized compound |
| Styrene-Butadiene Rubber (SBR) | 100°C for 48 hours | Elongation at Break | Significantly higher than unstabilized compound |
| Nitrile Rubber (NBR) | 125°C for 72 hours | Hardness Change | Smaller increase in hardness compared to unstabilized compound |
Table 3: Illustrative Performance of Diphenylamine-Acetone Antioxidants in Elastomer Aging Studies. (Note: Specific performance will vary depending on the full compound formulation and test conditions).
Experimental Protocols
To aid researchers in evaluating antioxidants like BLS-25, the following are generalized experimental protocols commonly used in the rubber industry.
Protocol 1: Evaluation of Cure Characteristics
Objective: To determine the effect of the antioxidant on the vulcanization process.
Methodology:
-
Compound Preparation: Mix the elastomer, fillers, processing aids, curatives, and the antioxidant in a two-roll mill or an internal mixer according to a standard formulation (e.g., ASTM D3182 for SBR). Prepare a control compound without the antioxidant.
-
Rheometry: Use a Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) to measure the cure characteristics of the uncured rubber compounds at a specified temperature (e.g., 160°C).
-
Data Analysis: From the rheometer curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and cure time (t90). Compare the results for the compound with and without the antioxidant.
Figure 2: Workflow for Evaluating Cure Characteristics. This diagram outlines the key steps in assessing the impact of an antioxidant on the vulcanization of a rubber compound.
Protocol 2: Assessment of Aging Resistance
Objective: To evaluate the effectiveness of the antioxidant in protecting the elastomer from heat aging.
Methodology:
-
Sample Preparation: Cure sheets of the rubber compounds (with and without the antioxidant) in a compression molding press to their optimal cure time (t90) as determined by rheometry.
-
Initial Property Testing: Cut dumbbell-shaped test specimens from the cured sheets and measure their initial physical properties, such as tensile strength, elongation at break, and hardness, according to standard test methods (e.g., ASTM D412 for tensile properties and ASTM D2240 for hardness).
-
Accelerated Aging: Place a set of test specimens in a hot air oven at a specified temperature for a defined period (e.g., 70°C for 72 hours).
-
Post-Aging Property Testing: After the aging period, remove the specimens from the oven and allow them to cool to room temperature. Re-measure their physical properties.
-
Data Analysis: Calculate the percentage retention of the physical properties after aging. A higher retention indicates better aging resistance.
Conclusion
Akrochem Antioxidant BLS-25, a reaction product of acetone and diphenylamine, is a complex yet highly effective stabilizer for a wide array of elastomers. Its antioxidant activity stems from the ability of its constituent amine compounds to interrupt the free-radical-mediated degradation of polymer chains. While the exact quantitative composition remains proprietary, the information presented in this guide, based on the established chemistry of diphenylamine-acetone condensates and general principles of rubber technology, provides a solid foundation for researchers and professionals in understanding and utilizing this important industrial chemical. Further specific testing within the context of a particular application is always recommended for optimal performance.
References
In-depth Technical Guide: The Core Active Components of Antioxidant Masterbatches for Polyolefins, Exemplified by POLYBATCH™ AO-25
Disclaimer: The precise formulation of commercial products such as POLYBATCH™ AO-25 is proprietary. This guide provides an in-depth technical overview of a representative and commonly utilized synergistic antioxidant system for polyolefin masterbatches, which is likely to be functionally similar to the active components in POLYBATCH™ AO-25. The active ingredients discussed herein are selected for illustrative purposes based on extensive research of industry-standard antioxidant solutions for polyethylene (B3416737) and EVA.
Introduction to Antioxidant Masterbatches in Polymer Processing
Antioxidant masterbatches are essential additives in the plastics industry, designed to protect polymers from degradation during high-temperature processing and throughout their service life. POLYBATCH™ AO-25 is an antioxidant masterbatch specifically formulated for the thermal stabilization of polyolefins like Low-Density Polyethylene (LDPE), High-Density Polyethylene (HDPE), Linear Low-Density Polyethylene (LLDPE), and Ethylene-Vinyl Acetate (EVA).[1] It is added during extrusion to prevent degradation, cross-linking, gel formation, and the loss of mechanical properties.[1][2][3]
The core of such masterbatches is typically a synergistic blend of primary and secondary antioxidants incorporated into a polymer carrier (in this case, LDPE).[4][5] This guide will focus on a representative synergistic system: a combination of a hindered phenolic primary antioxidant and a phosphite (B83602) secondary antioxidant.
Representative Core Active Ingredients
A common and highly effective antioxidant system for polyolefins consists of a hindered phenol (B47542), which acts as a radical scavenger, and a phosphite, which functions as a hydroperoxide decomposer. For the purpose of this technical guide, we will examine two widely used examples:
-
Primary Antioxidant (Hindered Phenol): Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
-
Secondary Antioxidant (Phosphite): Tris(2,4-di-tert-butylphenyl) phosphite
Quantitative Data of Representative Active Ingredients
The following tables summarize the key physical and chemical properties of these representative antioxidants.
Table 1: Properties of Representative Primary Antioxidant
| Property | Value |
| Chemical Name | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
| CAS Number | 6683-19-8 |
| Molecular Formula | C₇₃H₁₀₈O₁₂ |
| Molecular Weight | 1177.6 g/mol |
| Appearance | White to slightly yellowish powder |
| Melting Range | 110 - 125 °C |
| Bulk Density | 480 - 570 g/l |
Table 2: Properties of Representative Secondary Antioxidant
| Property | Value |
| Chemical Name | Tris(2,4-di-tert-butylphenyl) phosphite |
| CAS Number | 31570-04-4 |
| Molecular Formula | C₄₂H₆₃O₃P |
| Molecular Weight | 646.9 g/mol |
| Appearance | White crystalline powder |
| Melting Range | 183 - 187 °C |
| Bulk Density | 410 - 480 g/l |
Mechanism of Action: A Synergistic Approach
The efficacy of this antioxidant system lies in the synergistic action of the primary and secondary antioxidants, which interrupt the polymer degradation cycle at different points.
Caption: Synergistic mechanism of primary and secondary antioxidants.
The primary antioxidant, a hindered phenol, donates a hydrogen atom to the reactive polymer peroxy radical (POO•), neutralizing it and forming a stable, non-reactive phenoxy radical. This action terminates the chain reaction of auto-oxidation. The secondary antioxidant, a phosphite, decomposes the polymer hydroperoxides (POOH) into non-radical, stable products, preventing them from breaking down into new radicals that would continue the degradation cycle.
Experimental Protocols for Performance Evaluation
To assess the effectiveness of an antioxidant masterbatch like POLYBATCH™ AO-25, several standardized experimental protocols are employed.
Sample Preparation: Compounding and Molding
-
Material Preparation: Dry the base polymer resin (e.g., LLDPE) and the antioxidant masterbatch to remove any moisture.
-
Compounding: Accurately weigh and mix the base resin with the specified dosage of the antioxidant masterbatch.
-
Extrusion: Melt-compound the mixture using a twin-screw extruder under controlled temperature and shear conditions to ensure homogeneous dispersion of the antioxidant.
-
Pelletizing: Cool and pelletize the extruded strands.
-
Molding: Prepare test specimens from the pellets by injection molding or compression molding according to ASTM or ISO standards. A control sample with no antioxidant is also prepared for comparison.
Caption: A typical experimental workflow for evaluating antioxidant performance.
Key Performance Tests
Table 3: Summary of Experimental Protocols
| Test | Standard | Description | Purpose |
| Melt Flow Index (MFI) | ASTM D1238 | Measures the rate of extrusion of a molten polymer through a die of a specified length and diameter under prescribed conditions of temperature and load. | To assess the level of polymer chain scission (degradation) during processing. A smaller change in MFI indicates better stabilization. |
| Oxidative Induction Time (OIT) | ASTM D3895 | A thermal analysis technique that measures the time until the onset of auto-catalytic oxidation of a material at a specified temperature in an oxygen atmosphere. | To determine the long-term thermal stability of the polymer. A longer OIT signifies greater resistance to oxidation. |
| Yellowness Index (YI) | ASTM E313 | Spectrophotometric measurement of the change in color of the polymer, specifically the tendency to turn yellow. | To quantify the discoloration of the polymer due to degradation. A lower YI indicates better color stability. |
| Mechanical Properties | e.g., ASTM D638 (Tensile), ASTM D256 (Impact) | Measurement of key mechanical properties such as tensile strength, elongation at break, and impact strength after thermal aging. | To evaluate the retention of practical performance characteristics of the polymer after exposure to heat. |
Conclusion
While the exact composition of POLYBATCH™ AO-25 remains proprietary, this technical guide has detailed the likely core technology: a synergistic blend of primary and secondary antioxidants. The representative examples of a hindered phenol and a phosphite illustrate a powerful and widely adopted mechanism for protecting polyolefins from thermal-oxidative degradation during processing and end-use. The experimental protocols described provide a robust framework for quantifying the performance of such antioxidant masterbatches, ensuring the final polymer products meet the required standards of durability and stability.
References
- 1. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 3. What polymers are compatible with antioxidant masterbatches - RongFeng [rfkjmasterbatch.com]
- 4. specialchem.com [specialchem.com]
- 5. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
An In-depth Technical Guide on the Antioxidant Properties of N-Acetylcysteine (NAC)
Disclaimer: Initial searches for "Antioxidant 25" did not yield a recognized, unique scientific compound. Therefore, this guide focuses on the well-researched and widely used antioxidant, N-Acetylcysteine (NAC), to provide a comprehensive example of a technical literature review as requested.
Introduction
N-Acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and has been a staple in clinical practice for decades, primarily as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning.[1][2] Its therapeutic versatility is largely attributed to its potent antioxidant and anti-inflammatory properties.[2] NAC's primary mechanism of action is to serve as a precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant in the human body.[1][2][3] By replenishing intracellular GSH levels, NAC plays a critical role in maintaining cellular redox balance and protecting against oxidative damage.[2][3]
Core Mechanisms of Action
NAC exerts its antioxidant effects through several interconnected mechanisms:
-
Glutathione Precursor: The most significant role of NAC is its ability to provide L-cysteine, the rate-limiting substrate for GSH synthesis.[1][3] Following administration, NAC is deacetylated to L-cysteine, thereby boosting intracellular cysteine levels and promoting the production of GSH.[2][3]
-
Direct Radical Scavenging: NAC possesses a free sulfhydryl group that can directly neutralize reactive oxygen species (ROS), contributing to its overall antioxidant capacity.[2][4] However, its direct scavenging activity is considered less significant than its role in GSH synthesis.[3][5]
-
Disulphide Breaking Agent: NAC can reduce disulfide bonds in proteins, which not only explains its mucolytic activity but also contributes to its antioxidant effects by releasing free thiols and reducing thiolated proteins.[1]
-
Modulation of Inflammatory Pathways: NAC has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[2][6] This action helps to reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[7]
-
Hydrogen Sulfide (B99878) (H₂S) and Sulfane Sulfur Production: Recent research has uncovered that NAC-derived cysteine can be desulfurated to produce hydrogen sulfide (H₂S) and sulfane sulfur species within mitochondria.[4] These molecules are now understood to be key mediators of the immediate antioxidative and cytoprotective effects of NAC.[4][8]
Quantitative Data
The following tables summarize key quantitative data related to the antioxidant and pharmacokinetic properties of NAC.
Table 1: In Vitro Antioxidant Activity of NAC
| Assay Type | Compound | IC50 / Activity | Source |
| DPPH Radical Scavenging | NAC | Significantly lower inhibition than standard antioxidant Rutin | [9] |
| DPPH Radical Scavenging | NACA > NAC | NACA showed higher scavenging ability at all concentrations | [10][11][12] |
| H₂O₂ Scavenging | NAC > NACA (at lower concentrations) | NAC was a better scavenger at lower concentrations | [10][11][12] |
| β-carotene bleaching inhibition | NAC (60%) > NACA (55%) | Both showed significant prevention of bleaching compared to control | [10][11] |
Table 2: Pharmacokinetic Parameters of Oral NAC in Healthy Volunteers
| Parameter | Value | Conditions | Source |
| Bioavailability | 4.0 - 10% | Oral administration | [13][14][15] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Oral administration | [16] |
| Terminal Half-life (t½) | ~6 hours | Oral administration | [13][16] |
| Volume of Distribution (Vss) | 0.47 L/kg (total NAC) | Intravenous administration | [13][14] |
| Plasma Clearance | 0.11 L/h/kg (total NAC) | Intravenous administration | [13][14] |
Table 3: Effects of NAC in Human and Animal Studies
| Study Type | Model/Population | Dosage | Key Findings | Source |
| Clinical Trial | Multiple Sclerosis Patients | 600 mg twice daily for 8 weeks | Significantly decreased serum malondialdehyde (MDA) and anxiety scores. | [17] |
| Clinical Trial | RYR1-Related Myopathy | 2,700 mg/day (adults) for 6 months | Did not decrease oxidative stress as measured by 15-F2t isoprostane. | [18] |
| Animal Study | Rats with Traumatic Brain Injury | 100-326 mg/kg | Improved cognitive and psychomotor performance, reduced apoptosis, and lower levels of inflammatory and oxidative stress biomarkers. | [19][20] |
| Animal Study | Mice | 0.125–2 μM (in culture) | Significantly increased cell viability and decreased intracellular ROS levels and DNA damage in hematopoietic stem/progenitor cells. | [21] |
| Cell Culture | Pancreatic Rin-5F cells | 10 mM for 2 hours (pre-treatment) | Attenuated oxidative stress and alterations in GSH metabolism induced by high glucose/high palmitic acid. | [22] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is commonly used to determine the antioxidant capacity of a compound.[3]
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in color is measured to quantify the scavenging activity.[3]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695) and store it in a dark, airtight container.[3]
-
Prepare a series of dilutions of the test compound (NAC) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[3]
-
-
Assay Procedure:
-
Add a specific volume of the sample or control dilutions to a 96-well plate or cuvettes.[3]
-
Add an equal volume of the DPPH working solution to each well/cuvette.[3]
-
Include a blank control containing only the solvent and the DPPH solution.[3]
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).[3][23]
-
-
Measurement: Measure the absorbance of each well/cuvette at approximately 517 nm using a spectrophotometer.[3][23]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[3]
Quantification of Intracellular Glutathione (GSH) Levels
This protocol describes a general method for measuring intracellular GSH in cultured cells after NAC treatment.[24]
-
Cell Culture and Treatment:
-
Sample Preparation:
-
Glutathione Assay (Enzymatic Recycling Method):
-
Prepare a standard curve with known concentrations of reduced glutathione.[24]
-
In a 96-well plate, add the cell lysate supernatant or glutathione standards.[24]
-
Add assay buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and glutathione reductase to each well.[24]
-
Initiate the reaction by adding NADPH.[24]
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.[24]
-
-
Data Analysis: Determine the glutathione concentration in the samples from the standard curve and normalize it to the protein concentration of the cell lysate.[24]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jvsmedicscorner.com [jvsmedicscorner.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study | springermedizin.de [springermedizin.de]
- 17. Effects of N-acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-acetylcysteine does not reduce oxidative stress in Ryr1-related congenital myopathy: results of a 6-month clinical trial - Institut de Myologie [institut-myologie.org]
- 19. Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation [frontiersin.org]
- 21. The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Toxicological Profile of "Antioxidant 25": A Multifaceted Analysis
The term "Antioxidant 25" does not refer to a single, distinct chemical entity. Instead, it is a designation used for various antioxidant formulations and specific chemical compounds, each with its own toxicological profile. This guide provides an in-depth analysis of the publicly available toxicological data for the different substances identified as "this compound," intended for researchers, scientists, and drug development professionals. Due to the limited availability of quantitative data and detailed experimental protocols in the public domain, a comprehensive, unified toxicological profile cannot be generated. This document summarizes the existing information on each identified substance.
Identified "this compound" Products and Substances
Several distinct products and chemical compounds have been identified under the "this compound" moniker. The toxicological information for each varies significantly.
Eastman Tenox™ 25 Food-Grade Antioxidant
This product is a blend of antioxidants used in the food industry.
Toxicological Summary:
The Safety Data Sheet (SDS) for Eastman Tenox™ 25 indicates the following hazards[1]:
-
Skin Corrosion/Irritation: Causes skin irritation[1].
-
Serious Eye Damage/Irritation: Causes serious eye irritation[1].
-
Respiratory/Skin Sensitization: May cause an allergic skin reaction[1].
-
Hazardous to the Aquatic Environment (Chronic): Toxic to aquatic life with long-lasting effects[1].
The SDS does not provide specific quantitative data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level). The primary components of this mixture include butylated hydroxytoluene (BHT), 2-tert-butylhydroquinone, and citric acid. The overall toxicity is a composite of its ingredients.
Antioxidant GS (CAS: 123968-25-2)
This refers to the chemical substance 2,4-di-tert-pentyl-6-(1-(3,5-di-tert-pentyl-2-hydroxyphenyl)ethyl)phenyl acrylate.
Toxicological Summary:
Publicly available safety data sheets for this compound consistently report a lack of comprehensive toxicological data[2][3].
-
Acute Toxicity: No data available[2].
-
Skin Corrosion/Irritation: No data available[2].
-
Serious Eye Damage/Irritation: No data available[2].
-
Respiratory or Skin Sensitization: No data available[2].
-
Germ Cell Mutagenicity: No data available[2].
-
Carcinogenicity: No data available[2].
-
Reproductive Toxicity: No data available[2].
-
Hazardous to the Aquatic Environment (Chronic): May cause long-lasting harmful effects to aquatic life[4].
The absence of detailed studies for this specific chemical makes a thorough toxicological assessment impossible at this time.
LOTNOX 259 (Antioxidant 259) (CAS: 35074-77-2)
This antioxidant is chemically defined as Hexamethylene bis(3-(3,5-di-tert.-butyl-4-hydroxyphenyl)propionate).
Toxicological Summary:
The toxicological information for this substance is somewhat contradictory across different sources.
-
One Safety Data Sheet for a mixture containing this chemical as a "Phenol derivative" states that the product is "Not classified for acute toxicity based on available data"[5].
-
However, an SDS for the pure substance indicates the following hazards[6]:
-
The European Chemicals Agency (ECHA) C&L Inventory shows that out of 405 notifiers, 298 reported that the substance does not meet GHS hazard criteria. However, other notifications include warnings that it may cause drowsiness or dizziness and may cause long-lasting harmful effects to aquatic life[7].
Quantitative toxicological data from specific studies are not available in the reviewed documents.
Antioxidant 1425 (CAS: 65140-91-2)
This substance is Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate].
Toxicological Summary:
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3)[8][9].
-
Skin and Mucous Membrane Irritation: Prolonged exposure can result in irritation[10].
-
Germ Cell Mutagenicity: No data available[10].
-
Carcinogenicity: No data available[10].
-
Aquatic Toxicity: A screening assessment by Environment Canada suggested a low potential for harm to aquatic organisms[11]. Based on data from an analogue, the potential for human health hazard is also considered low[11].
Data Presentation
Due to the lack of specific quantitative toxicological data (e.g., LD50, NOAEL, LOAEL) in the publicly available literature for the substances marketed as "this compound," a summary table of such data cannot be provided. The available information is qualitative and derived from Safety Data Sheets.
Experimental Protocols
Visualization
General Toxicological Evaluation Workflow
The following diagram illustrates a general workflow for the toxicological evaluation of a chemical substance. This is a standardized process and not specific to any "this compound" due to the lack of detailed study information.
References
- 1. scribd.com [scribd.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. toxno.com.au [toxno.com.au]
- 5. sds.chemtel.net [sds.chemtel.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hexamethylene glycol bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | C40H62O6 | CID 64870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. CAS # 65140-91-2, Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate], Antioxidant 1425 - chemBlink [chemblink.com]
- 10. 2017erp.com [2017erp.com]
- 11. canada.ca [canada.ca]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Antioxidants in Polymers
Introduction
Antioxidants are crucial additives incorporated into polymeric materials to prevent degradation during processing and to extend the service life of the final product[1][2]. They function by inhibiting oxidation, a process that can lead to discoloration, brittleness, and loss of mechanical properties[3]. The quantitative analysis of these antioxidants is essential for quality control, ensuring that the specified amount is present after processing, and for regulatory compliance, particularly in applications like food packaging where migration of additives is a concern[1][4][5].
This document provides a detailed overview of the methodologies for the quantitative analysis of common phenolic and phosphite (B83602) antioxidants in various polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). While the specific "Antioxidant 25" is not a standard industry designation, this guide covers the principles and protocols applicable to a wide range of commercial antioxidants (e.g., Irganox, Ethanox series).
General Workflow for Quantitative Analysis
The quantitative analysis of antioxidants in polymers typically involves a multi-step process. The fundamental goal is to efficiently extract the target antioxidant from the complex polymer matrix and then accurately measure its concentration using a suitable analytical technique.
Extraction Protocols
The selection of an appropriate extraction method is critical and depends on the polymer type, the antioxidant's properties (e.g., molecular weight, polarity), and the required efficiency and speed.
Protocol 1: Supercritical Fluid Extraction (SFE)
SFE is a modern technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent.[6][7] It is favored for its short extraction times and reduced use of organic solvents compared to traditional methods.[1][4]
Principle: Supercritical CO₂ has properties between a gas and a liquid, allowing it to diffuse into the polymer matrix like a gas while dissolving the antioxidant like a liquid.[6] Its solvating power can be tuned by adjusting temperature and pressure.[7][8] Modifiers like methanol (B129727) or hexane (B92381) can be added to enhance the extraction of more polar or large antioxidants.[9][10]
Detailed Protocol (Example: SFE of Antioxidants from Polypropylene):
-
Sample Preparation: Cryo-mill the polypropylene (PP) sample to a fine powder to maximize the surface-to-volume ratio, which enhances extraction efficiency.[9][10]
-
Cell Loading: Accurately weigh and place approximately 0.5 g of the ground polymer into the SFE extraction cell.
-
SFE Parameters:
-
Fluid: Supercritical CO₂.
-
Modifier: Add a modifier like methanol or hexane to improve the extraction of larger or more polar antioxidants.[9][10] For instance, hexane can facilitate polymer swelling while methanol solvates the antioxidants.[9][10]
-
Temperature: Set the extraction temperature between 60°C and 100°C. Higher temperatures generally improve efficiency.[2][9][10]
-
Pressure/Density: Operate at high pressure (e.g., 400 bar) to increase fluid density and solvating power.[7]
-
Static Step: Perform an initial static extraction for 15-30 minutes, where the cell is filled with the supercritical fluid without flow to allow for equilibration.[9][10]
-
Dynamic Step: Follow with a dynamic extraction for 60-90 minutes, where fresh supercritical fluid continuously flows through the cell.[9][10] An extraction time of 90 minutes can achieve around 75% efficiency for some antioxidants.[9][10]
-
-
Collection: The extracted analytes are decompressed through a restrictor and collected in a vial containing a suitable solvent (e.g., acetonitrile (B52724) or isopropanol/cyclohexane) for subsequent analysis.[2]
-
Analysis: The collected extract is then ready for analysis by HPLC or GC-MS.
Protocol 2: Dissolution/Precipitation
This is a classical and effective method, particularly for polyolefins. It involves dissolving the polymer in a suitable solvent at high temperature, followed by precipitation of the polymer by cooling, leaving the additives in the solution.
Detailed Protocol (Example: Extraction from Polyethylene):
-
Dissolution: Weigh 1 g of the polyethylene (PE) sample into a pressure-resistant vessel. Add 20 mL of a solvent like n-heptane/isopropyl alcohol (97/3 v/v).[11]
-
Heating: Heat the vessel to 160°C under elevated pressure (e.g., 0.33 MPa) to completely dissolve the polymer.[11]
-
Precipitation: Cool the solution to room temperature. The PE will precipitate out of the solution.
-
Separation: The supernatant, containing the dissolved antioxidants, can be carefully separated.
-
Analysis: The resulting solution can often be directly injected into an HPLC system, especially if the dissolution solvent is compatible with the mobile phase.[11]
Analytical Quantification Protocols
After extraction, the concentration of the antioxidant in the extract is determined using chromatographic techniques.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for the analysis of non-volatile phenolic and phosphite antioxidants.[5][12]
Instrumentation:
-
HPLC System: With a gradient pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[5]
-
Mobile Phase: A gradient elution using a mixture of solvents like acetonitrile, methanol, and water is common.[5]
-
Detector: A Diode Array Detector (DAD) or UV detector set at a specific wavelength (e.g., 277 nm) is used for quantification.[5] Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for higher sensitivity and selectivity.[13][14]
Detailed Protocol:
-
Standard Preparation: Prepare a series of standard solutions of the target antioxidant in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1 to 100 µg/mL).
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the polymer extract (obtained from SFE or another method) into the HPLC system under the same conditions.
-
Quantification: Identify the antioxidant peak in the sample chromatogram by comparing its retention time with that of the standard. Determine the peak area and use the calibration curve to calculate the concentration of the antioxidant in the extract.
-
Final Calculation: Convert the concentration in the extract to the concentration in the original polymer sample (e.g., in mg/kg or ppm) based on the initial mass of the polymer and the final volume of the extract.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for analyzing more volatile antioxidants or their degradation products. It offers excellent separation and definitive identification based on mass spectra.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column, such as a TR-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is often used.[15]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]
-
Injection: Splitless or split injection depending on the concentration.
-
Temperature Program: A temperature gradient is used to separate the components. For example, starting at 40°C and ramping up to 300°C.[15]
-
MS Detector: Operated in full scan mode to identify compounds or Selected Ion Monitoring (SIM) mode for higher sensitivity in quantification.[15]
Protocol: The procedure for quantification is analogous to HPLC, involving the creation of a calibration curve from standards and analyzing the sample extract to determine the concentration of the target analyte. Identification is confirmed by matching the mass spectrum of the peak with a reference library.[15]
Antioxidant Mechanism and Data Presentation
Antioxidants, particularly phenolic types, protect the polymer by neutralizing free radicals that are formed during oxidative degradation. This is typically achieved through hydrogen atom transfer.
Quantitative Data Summary
The following table summarizes typical conditions and findings for the quantitative analysis of common antioxidants in polymers, based on published studies. This data is for illustrative purposes as results can vary based on specific experimental conditions and polymer grades.
| Antioxidant | Polymer | Extraction Method | Analytical Method | Key Parameters | Recovery/Efficiency | Reference |
| Irganox 1010 | HDPE/LDPE | Supercritical Fluid Extraction (SFE) | HPLC | Temp: Higher temp increases recovery | 86% - 96% | [2] |
| Irganox 1076 | PP | Supercritical Fluid Extraction (SFE) | HPLC | Temp: 100°C, Solvent: 2-propanol-cyclohexane | ~109% (compared to pharmacopoeial method) | [2] |
| Irgafos 168 | PP | Supercritical Fluid Extraction (SFE) | HPLC | Static Time: 90 min, Modifier: Hexane/Methanol | ~75% after 90 min dynamic extraction | [9][10] |
| Ethanox® 330 | HDPE | Supercritical Fluid Extraction (SFE) | HPLC-UV | Optimized temperature and modifiers | >90% | [1][4] |
| Various | PP | Dissolution/Precipitation | HPLC | Solvent: n-heptane/isopropanol, Temp: 160°C | High recovery, good repeatability (σ = 2.6%) | [11] |
| Irganox 1010 | PP | Pressurized Liquid Extraction (PLE) | HPLC | Mineral fillers (talc) can reduce recovery | Lower recovery in presence of talc | [2][16] |
| Irganox 1076 | Polyolefins | Soxhlet Extraction | HPLC | Traditional method, time-consuming | Often less than 90%, labor-intensive | [1][2] |
The quantitative analysis of antioxidants in polymers is a well-established field with several robust methods available. Supercritical Fluid Extraction (SFE) coupled with HPLC offers a rapid and efficient alternative to traditional solvent-intensive techniques like Soxhlet extraction. The choice of method depends on the specific polymer-antioxidant system and the analytical requirements. Proper sample preparation and optimization of extraction and chromatographic conditions are paramount for achieving accurate and reproducible results.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Quantitative Analysis of Antioxidants from High Density Polyethylene (HDPE) by off-line Supercritical Fluid Extraction Coupled High Performance Liquid Chromatography [vtechworks.lib.vt.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of antioxidants extracted from polypropylene by supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. shodex.com [shodex.com]
- 14. shimadzu.com [shimadzu.com]
- 15. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. daneshyari.com [daneshyari.com]
Application Note and Protocol: HPLC Method for the Detection of Antioxidant 25
Introduction
The term "Antioxidant 25" does not refer to a single, universally defined chemical compound. It is often a trade name or internal designation for various antioxidant formulations. These formulations can differ significantly in their chemical composition. A common type of "this compound" is a blend of synthetic phenolic antioxidants used to prevent oxidation in food products, oils, and polymers. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous detection and quantification of two common active ingredients found in such antioxidant blends: Butylated Hydroxytoluene (BHT) and tert-Butylhydroquinone (TBHQ).
This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the analysis of these common antioxidants in a relevant matrix such as edible oil.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 column is used to separate BHT and TBHQ based on their hydrophobicity. The mobile phase, a mixture of an aqueous acidic solution and an organic solvent, is optimized for efficient separation. Quantification is achieved by comparing the peak areas of the analytes in a sample to those of external standards with known concentrations. The UV detector is set to a wavelength that allows for sensitive detection of both BHT and TBHQ.
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Volumetric flasks and pipettes
-
HPLC vials
Reagents and Standards
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Acetic acid (glacial, analytical grade)
-
BHT (Butylated Hydroxytoluene), certified reference standard (≥99% purity)
-
TBHQ (tert-Butylhydroquinone), certified reference standard (≥99% purity)
-
Sample matrix (e.g., edible oil)
Experimental Protocols
1. Preparation of Mobile Phase
Prepare a mobile phase consisting of a mixture of 1% acetic acid in acetonitrile and 1% acetic acid in water (v/v). A common starting ratio is 30:70 (acetonitrile:water).[1][2] This can be adjusted to optimize separation based on the specific column and system. For example, a mixture of acetonitrile and water with 1% acetic acid can be used.[3][4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
2. Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of BHT and TBHQ reference standards into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. These stock solutions can be stored at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the mobile phase to cover a concentration range of approximately 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from Edible Oil)
-
Weigh 5-10 g of the oil sample into a 50 mL centrifuge tube.[5][6]
-
Add 20 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.[5][6]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.[5][6]
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.[5][6]
-
Carefully collect the upper supernatant (methanol/acetonitrile layer).
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
4. HPLC Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 1% Acetic Acid in Acetonitrile : 1% Acetic Acid in Water (30:70, v/v)[1][2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Run Time: Approximately 15 minutes
5. Method Validation
The analytical method should be validated according to ICH guidelines or internal laboratory protocols. Key validation parameters include:
-
Specificity: Assessed by comparing the chromatograms of a blank sample, a standard solution, and a spiked sample to ensure no interference at the retention times of BHT and TBHQ.
-
Linearity: Determined by injecting a series of standard solutions at different concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1][3][8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][3][8]
-
Precision: Assessed by repeatedly injecting a standard solution (repeatability or intra-day precision) and on different days (intermediate or inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.[1]
-
Accuracy: Evaluated through recovery studies by spiking a blank matrix with known concentrations of the standards and calculating the percentage recovery. Recoveries are generally expected to be within 80-120%.[1][3]
Data Presentation
Table 1: Summary of Quantitative Data for the HPLC Method
| Parameter | BHT | TBHQ | Reference |
| Linearity Range | 1 - 250 µg/mL | 1 - 250 µg/mL | [3] |
| Correlation Coefficient (r²) | ≥ 0.9996 | ≥ 0.9998 | [1] |
| Limit of Detection (LOD) | 0.170 - 4.18 µg/mL | 0.196 - 2.13 µg/mL | [1][3] |
| Limit of Quantification (LOQ) | 0.515 - 12.68 µg/mL | 0.593 - 6.45 µg/mL | [1][3] |
| Precision (%RSD) | < 1% (Intra-day & Inter-day) | < 5% (Intra-day & Inter-day) | [1] |
| Accuracy (% Recovery) | 83.2 - 108.9 % | 83.6 - 105.9 % | [1][3] |
| Typical Retention Time | ~ 8-10 min | ~ 3-5 min |
Note: The exact retention times may vary depending on the specific HPLC system, column, and mobile phase composition.
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound (BHT & TBHQ).
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. journalirjpac.com [journalirjpac.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIMULTANEOUS DETERMINATION METHOD OF BHA, BHT, PROPYL GALLATE, AND TBHQ IN MARGARINE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
Application Note: Gas Chromatography Analysis of Antioxidant 25
Introduction
This application note details a robust method for the quantitative analysis of Antioxidant 25 using gas chromatography with a flame ionization detector (GC-FID). For the purposes of this protocol, this compound is represented by Butylated Hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol), a common synthetic phenolic antioxidant widely used in polymers, cosmetics, pharmaceuticals, and food products to prevent oxidative degradation.[1][2] Accurate quantification of BHT is crucial for ensuring product quality, stability, and compliance with regulatory limits.[1]
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like BHT.[1] The method described herein provides a detailed protocol for sample preparation, instrument setup, and data analysis, suitable for researchers, scientists, and professionals in drug development and quality control laboratories.
Experimental Protocols
This section provides a comprehensive methodology for the determination of this compound (e.g., BHT).
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Diethyl Ether (ACS grade), Methanol (B129727) (HPLC grade).
-
Standards: Butylated Hydroxytoluene (BHT), Certified Reference Material (CRM), >99% purity.
-
Internal Standard (IS): n-Tetradecanol or 3,5-di-tert-butylphenol, >99% purity.
-
Reagents: Anhydrous Sodium Sulfate (B86663).
-
Gases: Helium (Carrier Gas, 99.999% purity), Hydrogen (FID), Compressed Air (FID).
Instrumentation
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: Rtx-50 (30 m x 0.53 mm ID, 0.50 µm film thickness) or equivalent non-polar capillary column.[3]
-
Data System: Chromatography data acquisition and processing software.
Standard Preparation
-
BHT Stock Solution (1000 µg/mL): Accurately weigh 100 mg of BHT standard and dissolve in 100 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of n-tetradecanol and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the BHT stock solution with methanol to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation (General Solvent Extraction)
The following is a general procedure adaptable for solid matrices like polymers or food products.
-
Homogenization: Weigh approximately 1 gram of the sample into a 50 mL centrifuge tube. For larger samples like chewing gum, grinding may be necessary to create a free-flowing powder.[2]
-
Spiking: Add a precise volume of the internal standard stock solution to the sample.
-
Extraction: Add 10 mL of a suitable extraction solvent (e.g., diethyl ether or acetonitrile).[2][4] Vortex the mixture for 1 minute and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean vial. For oily matrices, a liquid-liquid extraction with acetonitrile may be performed to separate the antioxidant from the bulk oil.[5]
-
Drying & Concentration (Optional): If necessary, pass the extract through a small column of anhydrous sodium sulfate to remove residual water. The extract can be concentrated under a gentle stream of nitrogen if lower detection limits are required.[6]
-
Final Volume: Reconstitute the dried extract in a known volume of ethyl acetate or methanol prior to GC injection.[2]
GC-FID Analysis
-
Injection: Inject 1 µL of the prepared sample or standard into the GC system.
-
Acquisition: Run the GC method using the parameters outlined in Table 1.
-
Data Processing: Integrate the peaks corresponding to BHT and the internal standard.
Calibration and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of BHT to the peak area of the internal standard against the concentration of the BHT calibration standards.
-
Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is typically required.
-
Quantification: Calculate the concentration of BHT in the samples using the generated calibration curve and the peak area ratios obtained from the sample chromatograms.
Data Presentation
Quantitative data and typical instrument parameters are summarized in the tables below for easy reference and comparison.
Table 1: Gas Chromatography Operational Parameters
| Parameter | Value | Reference |
| Column | Rtx-50, 30 m, 0.53 mm ID, 0.50 µm | [3] |
| Injector | Split/Splitless, Split Ratio 100:1 | [3] |
| Injector Temp. | 250 °C | [3] |
| Carrier Gas | Helium | [3] |
| Flow Rate | Constant Pressure @ 6 psi | [3] |
| Oven Program | 50 °C to 240 °C at 15 °C/min, hold for 3 min | [3] |
| Detector | Flame Ionization Detector (FID) | [3][7] |
| Detector Temp. | 250 °C | [3] |
| Hydrogen Flow | 40 mL/min | [3] |
| Air Flow | 400 mL/min | [3] |
| Injection Volume | 1 µL | [3] |
Table 2: Method Performance Data (Typical Values for BHT)
| Parameter | Typical Value | Reference |
| Retention Time (min) | ~7.35 - 8.95 | [3][4] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.5 - 3.0 µg/mL | [6][8] |
| Linear Range | 1.0 - 50.0 µg/mL | - |
| Recovery (%) | 80 - 106% | [2][6] |
| Correlation Coefficient (r²) | > 0.99 | [6] |
Visualization
The following diagrams illustrate the logical workflow of the analytical protocol.
Caption: Experimental workflow for GC-FID analysis of this compound.
References
Application Notes and Protocols for the Antioxidant Assay of a Test Compound (Designated as Antioxidant 25)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals and chain reactions that may damage the cells of organisms.[1] The evaluation of the antioxidant capacity of novel compounds is a critical step in the development of new therapeutic agents and functional foods. This document provides detailed protocols for assessing the antioxidant potential of a test compound, herein referred to as "Antioxidant 25," using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
These methods are based on the ability of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical.[2][3] The protocols provided are designed for a 96-well microplate format, allowing for high-throughput screening. Additionally, this note outlines a key signaling pathway involved in the cellular antioxidant response and presents a generalized workflow for antioxidant assessment.
Experimental Protocols
DPPH Radical Scavenging Assay
The DPPH assay is a popular method for screening the free radical scavenging ability of antioxidants.[4] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[5] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)[4]
-
This compound (test sample)
-
96-well microplate[2]
-
Microplate reader capable of measuring absorbance at 517 nm[2]
-
Multichannel pipette
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Prepare by dissolving a calculated amount of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[4]
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or water) and make serial dilutions to obtain a range of concentrations for testing.
-
Standard (Trolox/Ascorbic Acid) Solutions: Prepare a stock solution and serial dilutions of the standard in the same manner as the test sample.
Assay Procedure:
-
Add 20 µL of the various concentrations of this compound or the standard to the wells of a 96-well plate.[2]
-
Add a solvent-only blank.[4]
-
Add 200 µL of the DPPH working solution to each well and mix thoroughly.[2]
-
Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[4]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[6]
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the sample.[6]
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[3] In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form, and the reduction in absorbance is measured at 734 nm.[3]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Deionized water
-
This compound (test sample)
-
Trolox (standard)[3]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm[7]
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water to a final concentration of 7 mM.[7]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water to a final concentration of 2.45 mM.[7]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This will produce the dark-colored ABTS•+ solution.
-
Adjusted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.700 at 734 nm.[7]
-
This compound and Trolox Solutions: Prepare serial dilutions of the test sample and the Trolox standard as described for the DPPH assay.
Assay Procedure:
-
Add a small volume (e.g., 10 µL) of the various concentrations of this compound or the Trolox standard to the wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the adjusted ABTS•+ solution to each well and mix.[7]
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[7]
Data Analysis:
The percentage of inhibition of absorbance is calculated similarly to the DPPH assay. The antioxidant capacity of the sample is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3] This is determined by comparing the percentage of inhibition of the sample to that of a range of Trolox concentrations.[3]
Data Presentation
The quantitative data generated from the antioxidant assays should be summarized in clear and structured tables for easy comparison.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Inhibition |
| Control (0) | 0.750 ± 0.025 | 0 |
| 10 | 0.600 ± 0.021 | 20.0 |
| 25 | 0.450 ± 0.018 | 40.0 |
| 50 | 0.300 ± 0.015 | 60.0 |
| 100 | 0.150 ± 0.012 | 80.0 |
| IC50 (µg/mL) | 41.7 |
Table 2: ABTS Radical Cation Scavenging Activity and TEAC of this compound
| Concentration (µg/mL) | Absorbance at 734 nm (Mean ± SD) | % Inhibition |
| Control (0) | 0.700 ± 0.020 | 0 |
| 10 | 0.595 ± 0.017 | 15.0 |
| 25 | 0.455 ± 0.014 | 35.0 |
| 50 | 0.280 ± 0.011 | 60.0 |
| 100 | 0.105 ± 0.009 | 85.0 |
| TEAC (mM Trolox equivalents/g) | Calculated from standard curve |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for antioxidant assays and a key signaling pathway involved in the cellular antioxidant response.
Caption: Experimental workflow for antioxidant assays.
Caption: Keap1-Nrf2 signaling pathway in cellular antioxidant response.[9][10]
References
- 1. Antioxidants and health: What does the research say? [medicalnewstoday.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antioxidant 25 in Polymer Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polymer Oxidation and the Role of Antioxidant 25
Polymers are susceptible to degradation initiated by exposure to oxygen, heat, light, and mechanical stress. This process, known as oxidation, leads to the formation of free radicals that can cause chain scission, cross-linking, and the introduction of functional groups that alter the polymer's chemical and physical properties.[1][2][3] The consequences of polymer oxidation include discoloration, loss of mechanical strength, brittleness, and reduced lifespan of the final product.[1][2]
Antioxidants are chemical compounds added to polymers to inhibit or retard the oxidation process.[1][3] They function by interrupting the free-radical chain reactions that drive polymer degradation.[1] Antioxidants are broadly classified into two types: primary and secondary. Primary antioxidants, such as hindered phenols, are radical scavengers that donate a hydrogen atom to neutralize free radicals.[1][4] Secondary antioxidants, like phosphites and thioesters, decompose hydroperoxides into stable products.[1][4]
This compound is a high-efficiency primary antioxidant, characterized as a sterically hindered phenolic compound. Its primary function is to protect polymers from thermo-oxidative degradation during processing and throughout their service life.[2][5] It is particularly effective in polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), as well as in styrenic polymers and elastomers.[6][7]
Mechanism of Action
The fundamental mechanism of polymer auto-oxidation involves a cyclic chain reaction consisting of initiation, propagation, and termination steps.
-
Initiation: Polymer chains (P-H) react with initiators (e.g., heat, UV light) to form polymer alkyl radicals (P•).
-
Propagation: The alkyl radical (P•) rapidly reacts with oxygen to form a peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain to form a hydroperoxide (POOH) and a new alkyl radical (P•), thus propagating the chain reaction.
-
Termination: The reaction is terminated when two radicals combine.
This compound, a hindered phenolic antioxidant, interrupts this cycle primarily during the propagation stage. It donates a hydrogen atom from its hydroxyl group to the peroxy radical (POO•), neutralizing it and forming a stable, non-reactive antioxidant radical. This prevents the peroxy radical from attacking the polymer backbone and continuing the degradation cycle.
Figure 1. Mechanism of polymer oxidation and intervention by this compound.
Applications and Performance Data
This compound is recommended for use in a variety of polymers to provide stability during processing and end-use.
Table 1: Recommended Applications and Dosage Levels for this compound
| Polymer Type | Recommended Dosage (%) | Key Benefits |
| Polypropylene (PP) | 0.1 - 0.3 | High thermal stability during processing, color retention. |
| Low-Density Polyethylene (LDPE) | 0.05 - 0.2 | Prevention of gel formation, improved melt stability.[6] |
| High-Density Polyethylene (HDPE) | 0.05 - 0.2 | Long-term heat aging stability, resistance to extraction.[6] |
| Linear Low-Density Polyethylene (LLDPE) | 0.05 - 0.2 | Excellent process stability, good compatibility.[6] |
| Polystyrene (PS) | 0.1 - 0.25 | Color stability, prevention of yellowing. |
| Acrylonitrile Butadiene Styrene (ABS) | 0.1 - 0.3 | Maintenance of impact strength, thermal stability. |
| Elastomers (e.g., SBR, BR) | 0.2 - 0.5 | Protection against flex-cracking and heat aging.[7] |
Table 2: Performance Data of this compound in Polypropylene
| Parameter | Unstabilized PP | PP + 0.1% this compound | PP + 0.2% this compound |
| Melt Flow Index (MFI) Change after Multiple Extrusions (5 passes) | + 85% | + 15% | + 8% |
| Yellowness Index (YI) after 500h at 150°C | 25 | 8 | 4 |
| Oxidative Induction Time (OIT) at 200°C (minutes) | < 1 | 25 | 45 |
| Tensile Strength Retention after 1000h at 120°C | 30% | 85% | 95% |
Experimental Protocols
Sample Preparation: Compounding this compound into Polymer
This protocol describes the incorporation of this compound into a polymer matrix using a twin-screw extruder.
Materials and Equipment:
-
Polymer resin (e.g., polypropylene powder)
-
This compound powder
-
Twin-screw extruder
-
Strand pelletizer
-
Drying oven
Procedure:
-
Pre-dry the polymer resin according to the manufacturer's specifications to remove any moisture.
-
Accurately weigh the polymer resin and the desired amount of this compound (e.g., for a 0.2% loading in 1 kg of polymer, use 2 g of this compound).
-
Dry blend the polymer and this compound in a sealed bag for 5-10 minutes to ensure a homogenous mixture.
-
Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed.
-
Feed the dry blend into the extruder at a constant rate.
-
The extruded polymer strands are cooled in a water bath and then fed into a pelletizer.
-
Collect the pellets and dry them thoroughly in an oven at a temperature below the polymer's melting point.
-
Store the compounded pellets in a sealed, airtight container.
Figure 2. Workflow for compounding this compound into a polymer.
Evaluation of Thermo-Oxidative Stability: Oxidative Induction Time (OIT)
OIT is a standard test to determine the thermal stability of a material by measuring the time until the onset of oxidation.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Compounded polymer samples (pellets or films)
-
Sample pans (aluminum)
-
Oxygen and Nitrogen gas supplies
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its melting point (e.g., 200°C for polypropylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the target temperature is reached and stabilized, switch the gas from nitrogen to oxygen at a constant flow rate.
-
Record the heat flow as a function of time.
-
The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.[8]
Accelerated Aging and Property Testing
This protocol assesses the long-term stability of the polymer with this compound by subjecting it to accelerated aging conditions.
Materials and Equipment:
-
Injection molding machine or compression molder to prepare test specimens (e.g., tensile bars).
-
Forced-air convection oven.
-
Universal testing machine for mechanical property evaluation (e.g., tensile strength).
-
Colorimeter for measuring color change (e.g., Yellowness Index).
Procedure:
-
Prepare standardized test specimens from the compounded polymer pellets.
-
Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color (Yellowness Index) of the un-aged specimens.
-
Place the specimens in a forced-air oven at an elevated temperature (e.g., 120°C or 150°C).
-
At predetermined time intervals (e.g., 100, 250, 500, 1000 hours), remove a set of specimens from the oven.
-
Allow the specimens to cool to room temperature.
-
Measure the mechanical properties and color of the aged specimens.
-
Calculate the percentage retention of mechanical properties and the change in the Yellowness Index over time to evaluate the effectiveness of this compound.
Safety and Handling
Refer to the Material Safety Data Sheet (MSDS) for this compound for complete safety and handling information. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powder. Ensure adequate ventilation to avoid inhalation of dust.
Storage
Store this compound in a cool, dry place away from direct sunlight and sources of heat. Keep the container tightly sealed to prevent moisture absorption and contamination.[7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. functionalmasterbatch.com [functionalmasterbatch.com]
- 3. mascomglobal.com [mascomglobal.com]
- 4. mdpi.com [mdpi.com]
- 5. specialchem.com [specialchem.com]
- 6. specialchem.com [specialchem.com]
- 7. akrochem.com [akrochem.com]
- 8. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Antioxidant 25 as a Stabilizer in Polyethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Antioxidant 25, a stabilizer designed to protect polyethylene (B3416737) (PE) from degradation. This document details the mechanism of action, presents performance data, and offers detailed experimental protocols for evaluation.
Introduction to this compound
This compound is a general-purpose antioxidant masterbatch, typically supplied in a low-density polyethylene (LDPE) carrier. It is formulated to provide thermal stability to various grades of polyethylene, including high-density polyethylene (HDPE), low-density polyethylene (LDPE), and linear low-density polyethylene (LLDPE), as well as ethylene-vinyl acetate (B1210297) (EVA) copolymers.[1][2][3][4] The primary function of this compound is to mitigate the degradation of the polymer matrix that occurs during high-temperature processing (such as extrusion and molding) and throughout the service life of the end-product when exposed to heat and oxygen.[1][3][4] Degradation can manifest as discoloration, brittleness, loss of mechanical strength, and changes in melt viscosity.
For the purpose of these application notes, this compound is presented as a synergistic blend of a primary and a secondary antioxidant. This common formulation leverages the distinct mechanisms of different stabilizer types to offer comprehensive protection.[1][3][5]
-
Primary Antioxidant (Hindered Phenolic type): Acts as a radical scavenger, terminating the free-radical chain reactions that propagate degradation.[6][7][8]
-
Secondary Antioxidant (Phosphite type): Functions as a hydroperoxide decomposer, breaking down unstable hydroperoxides into non-radical, stable products.[9][10][11]
The synergistic interaction between these two types of antioxidants provides enhanced stability compared to the use of a single antioxidant alone.[1][3][10][12]
Mechanism of Action
Polyethylene degradation is an auto-catalytic, free-radical chain reaction initiated by heat, shear, and residual catalyst metals.[13][14][15] This process, known as thermo-oxidative degradation, proceeds in several stages, which this compound is designed to interrupt.
-
Initiation: Formation of free radicals (R•) on the polyethylene chain.
-
Propagation: The free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polyethylene chain to form hydroperoxides (ROOH) and a new free radical. This creates a cascading degradation effect.
-
Chain Branching: Unstable hydroperoxides decompose into highly reactive hydroxyl (•OH) and alkoxy (RO•) radicals, accelerating the degradation process.
-
Termination: Radicals combine to form stable, non-radical products.
This compound intervenes in this cycle:
-
The hindered phenolic antioxidant donates a hydrogen atom to the peroxy radicals (ROO•), neutralizing them and forming a stable phenoxyl radical that does not propagate the chain reaction.[6][7]
-
The phosphite antioxidant decomposes the hydroperoxides (ROOH) into stable alcohols, preventing the chain branching step that leads to rapid degradation.[9][10][11] This action also preserves the primary phenolic antioxidant, as it reduces the number of radicals that need to be scavenged.[1]
Caption: Polyethylene degradation and stabilization by this compound.
Data Presentation
The following tables summarize the expected performance of polyethylene stabilized with this compound. The data is representative and intended to illustrate the effectiveness of the antioxidant masterbatch. Actual results may vary depending on the specific grade of polyethylene, processing conditions, and the concentration of this compound.
Table 1: Oxidative Induction Time (OIT) of HDPE
| Sample Description | This compound Concentration (wt%) | OIT at 200°C (minutes)[16][17] |
| Unstabilized HDPE | 0.0 | < 5 |
| HDPE + this compound | 0.1 | 45 |
| HDPE + this compound | 0.2 | 95 |
| HDPE + this compound | 0.5 | > 200 |
Table 2: Melt Flow Index (MFI) of LDPE After Multiple Extrusions
| Sample Description | This compound Concentration (wt%) | MFI (g/10 min) at 190°C/2.16 kg - 1st Pass | MFI (g/10 min) at 190°C/2.16 kg - 3rd Pass | MFI (g/10 min) at 190°C/2.16 kg - 5th Pass[18][19] |
| Unstabilized LDPE | 0.0 | 2.0 | 4.5 | 8.2 |
| LDPE + this compound | 0.2 | 2.1 | 2.3 | 2.6 |
| LDPE + this compound | 0.4 | 2.0 | 2.1 | 2.2 |
Table 3: Mechanical Properties of LLDPE After Thermal Aging (1000 hours at 80°C)
| Sample Description | This compound Concentration (wt%) | Tensile Strength at Break (% Retention) | Elongation at Break (% Retention) |
| Unstabilized LLDPE | 0.0 | 35% | 15% |
| LLDPE + this compound | 0.3 | 92% | 85% |
| LLDPE + this compound | 0.6 | 98% | 95% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This protocol is based on the ASTM D3895 standard test method.[20][21][22]
1. Objective: To determine the relative resistance of a stabilized polyethylene sample to oxidative degradation by measuring the time until the onset of exothermic oxidation at a specified temperature.
2. Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Gas flow controller for nitrogen and oxygen (99.99% purity)
-
Aluminum sample pans and lids
-
Analytical balance (0.1 mg sensitivity)
-
Crimping press for sample pans
-
Forceps, scalpel
3. Sample Preparation:
-
A representative sample of the polyethylene compound (e.g., pellet, film) is taken.
-
A small specimen, approximately 5-10 mg, is cut from the sample. For masterbatches, ensure the sample is taken from a homogenized blend with the base resin at the desired final concentration.
-
The specimen is placed into an aluminum DSC pan and sealed using a crimping press. An open pan may also be used as per the standard.
4. Experimental Procedure:
-
Place the prepared sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 ± 5 mL/min for at least 5 minutes.
-
Heat the sample under the nitrogen atmosphere from ambient temperature to the isothermal test temperature (typically 200°C for polyethylene) at a heating rate of 20°C/min.[23]
-
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the gas from nitrogen to oxygen at the same flow rate (50 ± 5 mL/min).
-
Record the time from the gas switch until the onset of the exothermic oxidation peak.
-
The OIT is determined as the time interval from the initiation of oxygen flow to the intersection of the extrapolated baseline and the tangent to the exothermic peak.
5. Data Analysis: The OIT is reported in minutes. A longer OIT indicates greater oxidative stability.
This protocol is based on the ASTM D1238 standard test method (Procedure A).[24][25][26][27][28]
1. Objective: To measure the rate of extrusion of molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load. This provides an indirect measure of molecular weight and processability.
2. Apparatus:
-
Extrusion Plastometer (Melt Flow Indexer) with a standard die (2.0955 mm diameter, 8.000 mm length)
-
Piston and standard weight (e.g., 2.16 kg for polyethylene)
-
Temperature controller
-
Timer
-
Analytical balance (0.001 g sensitivity)
-
Cutting tool
3. Sample Preparation:
-
The polyethylene material (pellets or powder) should be dry. If necessary, dry the sample to remove any moisture.
-
Ensure the sample is free of contaminants.
4. Experimental Procedure:
-
Preheat the barrel of the extrusion plastometer to the specified temperature (e.g., 190°C for LDPE and LLDPE, 230°C for HDPE).
-
Once the temperature is stable, load 6-10 grams of the polyethylene sample into the barrel.
-
Insert the piston and allow the sample to preheat for a specified time (typically 5-7 minutes).[29]
-
Place the specified weight onto the piston. The molten polymer will begin to extrude through the die.
-
After a steady flow is established, begin collecting timed extrudates. Discard the first extrudate.
-
Cut the extrudate at regular, timed intervals (e.g., every 30 seconds). Collect at least three extrudates.
-
Weigh each collected extrudate to the nearest 0.001 g.
5. Calculation: The MFI is calculated in grams per 10 minutes using the following formula:
MFI (g/10 min) = (m × 600) / t
where:
-
m = average mass of the extrudates in grams
-
t = the time interval of extrusion in seconds (e.g., 30 s)
-
600 is the conversion factor from the collection time to 10 minutes.
A stable MFI after multiple processing steps indicates effective stabilization by the antioxidant.
Mandatory Visualization
Caption: Workflow for evaluating the performance of this compound.
References
- 1. rangdaneh.ir [rangdaneh.ir]
- 2. youtube.com [youtube.com]
- 3. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 6. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 7. partinchem.com [partinchem.com]
- 8. specialchem.com [specialchem.com]
- 9. nbinno.com [nbinno.com]
- 10. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 11. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in bio-based polyethylene: Degradation studies, waste management and recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. scribd.com [scribd.com]
- 22. scribd.com [scribd.com]
- 23. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 24. Plastics & Polymer Lab - Melt Flow Index for Polyethylene [plasticslab.com]
- 25. industrialphysics.com [industrialphysics.com]
- 26. Essential Guide to Melt Flow Index Testing: ASTM D 1238 & ISO 1133 [pacorr.com]
- 27. bitmesra.ac.in [bitmesra.ac.in]
- 28. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]
- 29. qualitest.ae [qualitest.ae]
Application Notes and Protocols: Incorporating Antioxidant TMQ (Antioxidant 25) into Rubber Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating the antioxidant polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) (TMQ), often referred to as Antioxidant 25, into various rubber formulations. This document outlines the chemical properties of TMQ, its mechanism of action, typical formulations, and detailed experimental protocols for performance evaluation.
Introduction to Antioxidant TMQ
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) is a highly effective, general-purpose antioxidant widely used in the rubber industry.[1] It belongs to the amine class of antioxidants and is noted for its excellent protection against thermal and oxidative aging.[2][3][4] Due to its polymeric nature, TMQ exhibits low volatility and good persistence within the rubber matrix, leading to long-term protective effects.[1][2] It is particularly effective in natural rubber (NR) and various synthetic rubbers such as styrene-butadiene rubber (SBR) and nitrile rubber (NBR).[2][4]
Chemical and Physical Properties of TMQ:
| Property | Value |
| Chemical Name | Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline |
| CAS Number | 26780-96-1 |
| Appearance | Amber to brown flakes or granules |
| Softening Point | 80-100 °C |
| Molecular Formula | (C₁₂H₁₅N)n |
| Solubility | Soluble in benzene, chloroform, and acetone; insoluble in water.[3][5] |
Mechanism of Action
Rubber materials are susceptible to degradation from environmental factors like heat, oxygen, and ozone, which lead to a loss of mechanical properties.[2] This degradation occurs through a free-radical chain reaction. TMQ functions as a chain-breaking antioxidant. The secondary amine groups in the quinoline (B57606) structure can donate a hydrogen atom to reactive peroxy radicals, neutralizing them and terminating the degradation chain reaction. This process significantly extends the service life of rubber products.
Typical Rubber Formulations with TMQ
The concentration of TMQ in a rubber formulation typically ranges from 0.5 to 2.5 parts per hundred rubber (phr). The optimal loading depends on the type of rubber, the curing system, and the intended application of the final product.
Table 1: Example Formulation for a General-Purpose Natural Rubber (NR) Compound
| Ingredient | Parts per Hundred Rubber (phr) | Function |
| Natural Rubber (SMR 20) | 100 | Base Polymer |
| N330 Carbon Black | 50 | Reinforcing Filler |
| Zinc Oxide | 4 | Activator |
| Stearic Acid | 2 | Activator |
| Naphthenic Oil | 5 | Processing Aid |
| TMQ (this compound) | 1.5 | Antioxidant |
| CBS (Accelerator) | 0.7 | Accelerator |
| Sulfur | 2.3 | Curing Agent |
This formulation is a general guideline and may require optimization for specific applications.
Performance Data
The inclusion of TMQ significantly improves the retention of mechanical properties after accelerated aging. The following table summarizes typical performance data for a natural rubber compound with and without TMQ after heat aging.
Table 2: Performance of Natural Rubber Compound With and Without TMQ
| Property | Unaged | After Aging (70h @ 100°C) | % Retention |
| Without TMQ | |||
| Tensile Strength (MPa) | 22.5 | 12.8 | 56.9% |
| Elongation at Break (%) | 550 | 310 | 56.4% |
| Hardness (Shore A) | 60 | 68 | - |
| With 1.5 phr TMQ | |||
| Tensile Strength (MPa) | 22.8 | 19.5 | 85.5% |
| Elongation at Break (%) | 560 | 480 | 85.7% |
| Hardness (Shore A) | 61 | 65 | - |
Data is representative and will vary based on the specific formulation and test conditions.
Experimental Protocols
To evaluate the effectiveness of Antioxidant TMQ, a series of standardized tests are performed on vulcanized rubber samples before and after accelerated aging.
Experimental Workflow
Protocol for Accelerated Aging (ASTM D573)
This method is used to simulate the long-term effects of heat on rubber.[6][7][8][9]
-
Specimen Preparation: Prepare dumbbell-shaped test specimens according to ASTM D412 from a cured rubber sheet.
-
Initial Measurements: Measure the initial tensile strength, elongation at break (ASTM D412), and hardness (ASTM D2240) of unaged specimens.
-
Aging Procedure:
-
Post-Aging Conditioning: Remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.
-
Final Measurements: Measure the tensile strength, elongation at break, and hardness of the aged specimens.
-
Data Analysis: Calculate the percentage change in each property to determine the effect of aging.
Protocol for Tensile Properties (ASTM D412)
This test measures the force required to stretch a rubber specimen to its breaking point and the extent of that stretch.[10][11][12][13]
-
Apparatus: Use a universal testing machine with appropriate grips for holding the rubber specimens.
-
Specimen: Use dumbbell-shaped specimens (Die C is common) cut from a cured sheet.[11][13]
-
Procedure:
-
Measure the thickness and width of the narrow section of the specimen.
-
Place the specimen in the grips of the testing machine.
-
Initiate the test at a constant crosshead speed (typically 500 ± 50 mm/min).[13]
-
Record the force and elongation until the specimen ruptures.
-
-
Calculations:
-
Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area of the specimen.
-
Elongation at Break (%): The increase in length at the point of rupture divided by the original gauge length, multiplied by 100.
-
Protocol for Durometer Hardness (ASTM D2240)
This test measures the indentation hardness of rubber.[14][15][16][17][18]
-
Apparatus: A Shore A durometer is typically used for general-purpose rubber.
-
Specimen: The test specimen should be at least 6 mm thick and have a flat surface.[16] Thinner samples can be plied to achieve the required thickness.
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer's indentor firmly and vertically onto the specimen.
-
Read the hardness value on the durometer scale within one second of firm contact.[14]
-
Take multiple readings at different locations on the specimen and report the median value.
-
Logical Relationships in Formulation
The selection and concentration of TMQ are influenced by other components in the rubber formulation.
Safety and Handling
TMQ is a chemical substance and should be handled in accordance with its Safety Data Sheet (SDS). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Ensure adequate ventilation during mixing and processing to avoid inhalation of dust or fumes.
Disclaimer: The information provided in these application notes is for guidance purposes only. Users should conduct their own tests to determine the suitability of Antioxidant TMQ for their specific applications and formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Why Rubber Antioxidant TMQ is Essential for High-Performance Rubber Manufacturing [chembroad.com]
- 4. vennok.com [vennok.com]
- 5. Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 [chemicalbook.com]
- 6. infinitalab.com [infinitalab.com]
- 7. ace-laboratories.com [ace-laboratories.com]
- 8. coirubber.com [coirubber.com]
- 9. labsinus.com [labsinus.com]
- 10. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 11. Tensile Set (Elastomers) ASTM D412 [intertek.com]
- 12. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 13. zwickroell.com [zwickroell.com]
- 14. Shore Hardness ASTM D2240 [intertek.com]
- 15. zwickroell.com [zwickroell.com]
- 16. Rubber Durometer Measurement [blairrubber.com]
- 17. kiyorndlab.com [kiyorndlab.com]
- 18. scribd.com [scribd.com]
Application Notes and Protocols: Extending the Shelf Life of Industrial Oils with Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Industrial oils, such as turbine, hydraulic, and compressor oils, are susceptible to oxidative degradation under operating conditions of high temperatures, pressures, and exposure to air and metal catalysts. This degradation leads to an increase in viscosity, the formation of sludge and varnish, and an increase in acidity, ultimately reducing the service life of the lubricant and potentially causing equipment failure. Antioxidant additives are crucial for inhibiting this oxidative process and extending the shelf life of industrial oils.[1]
This document provides a detailed overview of the application of two primary classes of antioxidants in industrial oils: Hindered Phenols and Aromatic Amines . It includes their mechanisms of action, comparative performance data, and detailed protocols for evaluating their efficacy.
Antioxidant Mechanisms of Action
Primary antioxidants function as radical scavengers, interrupting the free-radical chain reaction of oxidation.[2]
Hindered Phenolic Antioxidants
Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), donate a hydrogen atom from their hydroxyl group to peroxy radicals (ROO•), forming a stable phenoxy radical and a hydroperoxide. This phenoxy radical is sterically hindered, which prevents it from propagating the oxidation chain.[3][4]
Aromatic Amine Antioxidants
Aromatic amine antioxidants, like alkylated diphenylamines (ADPAs), also act as hydrogen donors to scavenge free radicals. They are particularly effective at higher temperatures and can exhibit a synergistic effect when used in combination with phenolic antioxidants.[1][5]
Data Presentation: Comparative Performance of Antioxidants
The selection of an antioxidant depends on the base oil type and the operating conditions. The following tables summarize the performance of different antioxidant systems in Group I and Group II turbine oils, as evaluated by a modified Turbine Oil Stability Test (TOST, ASTM D943) without the presence of water.[6]
Table 1: Antioxidant Performance in Group II Turbine Oils [6]
| Antioxidant System | Treat Rate (wt%) | TOST Results (Hours to TAN >2.0 mgKOH/g) | Appearance after 10,000+ hours |
| Hindered Phenol (HP) + Diphenylamine (DPA) | 0.15 | >10,000 | Clear, no precipitate |
| HP + DPA | 0.20 | >10,000 | Clear, no precipitate |
| Dithiocarbamate (DTC) + Tolutriazole Derivative (TD) | 0.37 | >10,000 | Clear, no precipitate |
| DTC + TD + HP | 0.51 | >10,000 | Clear, no precipitate |
Table 2: Antioxidant Performance in Group I Turbine Oils [6]
| Antioxidant System | Treat Rate (wt%) | TOST Results (Hours to TAN >2.0 mgKOH/g) | Appearance after 10,000+ hours |
| Hindered Phenol (HP) + Alkylated Diphenylamine (ADPA) | 0.25 | >10,000 | Clear, no precipitate, slight viscosity increase |
| HP + ADPA | 0.50 | >10,000 | Clear, no precipitate, slight viscosity increase |
| Dithiocarbamate (DTC) + Tolutriazole Derivative (TD) | 0.37 | <5,000 | Precipitate observed |
| DTC + TD + HP | 0.51 | <5,000 | Precipitate observed |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of antioxidants in industrial oils.
Protocol for Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method evaluates the oxidation stability of new and in-service turbine oils under accelerated conditions.[7]
4.1.1 Apparatus
-
Rotating pressure vessel
-
Glass container
-
Copper catalyst coil
-
Pressure gauge
-
Constant temperature bath (150°C)
4.1.2 Reagents
-
Oxygen (99.5% purity)
-
Distilled water
4.1.3 Procedure
-
Place a 50g sample of the test oil, 5g of distilled water, and a polished copper catalyst coil into the glass container.[8]
-
Place the glass container inside the pressure vessel.
-
Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.[9]
-
Place the sealed vessel into the constant temperature bath, maintained at 150°C.
-
Rotate the vessel at a constant rate of 100 rpm.[9]
-
Monitor the pressure inside the vessel. The test is complete when the pressure drops by 25 psi (175 kPa) from the maximum pressure reached.[8]
-
Record the time in minutes to reach the pressure drop. This is the RPVOT result.
Protocol for Turbine Oil Oxidation Stability Test (TOST) - ASTM D943
This test method is used to evaluate the oxidation stability of inhibited mineral oils in the presence of water, oxygen, and metal catalysts.[10]
4.2.1 Apparatus
-
Oxidation test tube
-
Oxygen delivery tube
-
Heating bath (95°C)
-
Iron and copper catalyst coils
4.2.2 Reagents
-
Oxygen (99.5% purity)
-
Distilled water
4.2.3 Procedure
-
Prepare and clean the glassware and catalyst coils as per the ASTM D943 standard.[11]
-
Fill the oxidation test tube with 300 mL of the oil sample.[12]
-
Add 60 mL of distilled water to the oil sample.[13]
-
Place the iron and copper catalyst coils in the oil.[12]
-
Insert the oxygen delivery tube and place the test tube in the heating bath at 95°C.[12]
-
Bubble oxygen through the sample at a specified rate.
-
Periodically withdraw small aliquots of the oil to test for Total Acid Number (TAN) according to ASTM D664.
-
The test is complete when the TAN reaches 2.0 mg KOH/g.[11]
-
Record the total test time in hours.
Protocol for Total Acid Number (TAN) - ASTM D664
This test method determines the acidic constituents in petroleum products.[14]
4.3.1 Apparatus
-
Potentiometric titrator
-
Glass electrode and reference electrode
-
Burette
-
Beaker
4.3.2 Reagents
-
Titration solvent (Toluene, isopropanol (B130326), and a small amount of water)[15]
-
Potassium hydroxide (B78521) (KOH) solution in isopropanol (0.1 M)[16]
4.3.3 Procedure
-
Dissolve a weighed amount of the oil sample in the titration solvent in a beaker.[16]
-
Immerse the electrodes in the solution.
-
Titrate the solution with the 0.1 M KOH solution using the burette.
-
Record the volume of KOH solution added and the corresponding potential (mV) reading from the titrator.
-
The endpoint is the inflection point of the titration curve or a predefined potential.
-
Calculate the Total Acid Number in mg KOH/g of the sample.
Protocol for Kinematic Viscosity - ASTM D445
This test method specifies a procedure for determining the kinematic viscosity of liquid petroleum products.[17]
4.4.1 Apparatus
-
Calibrated glass capillary viscometer
-
Constant temperature bath
-
Timer
4.4.2 Procedure
-
Select a clean, dry, calibrated viscometer of a size that will result in a flow time of not less than 200 seconds.
-
Charge the viscometer with the oil sample in the manner dictated by the design of the instrument.
-
Place the charged viscometer into the constant temperature bath long enough to reach the test temperature.
-
Measure the time required for the meniscus to pass from the first to the second timing mark.[18]
-
Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer constant.[19]
Visualizations
Caption: Radical Scavenging by a Hindered Phenolic Antioxidant.
Caption: Workflow for Evaluating Antioxidant Performance in Industrial Oils.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 4. minglanchem.com [minglanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. lube-media.com [lube-media.com]
- 7. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 8. lubrication.expert [lubrication.expert]
- 9. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 10. mobil.com [mobil.com]
- 11. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 12. Comparing Oxidation Stability Tests: TOST Vs. RPVOT » ADDILEX [addilex.com]
- 13. segroup.com.ph [segroup.com.ph]
- 14. mt.com [mt.com]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. scribd.com [scribd.com]
- 17. store.astm.org [store.astm.org]
- 18. scribd.com [scribd.com]
- 19. tamson-instruments.com [tamson-instruments.com]
Application Notes and Protocols for Evaluating the Efficacy of Antioxidant 25 in Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for testing the efficacy of Antioxidant 25, a general-purpose antioxidant masterbatch, in stabilizing plastic resins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). The following methodologies are based on industry-standard ASTM and ISO protocols to ensure reliable and reproducible results.
Introduction to this compound
This compound is a masterbatch formulation containing a high-performance sterically hindered phenolic primary antioxidant. Its primary function is to protect polymers from thermo-oxidative degradation during high-temperature processing (e.g., extrusion, injection molding) and throughout the product's service life.[1][2][3][4] By neutralizing free radicals that initiate polymer chain breakdown, this compound helps to preserve the mechanical properties, color stability, and overall integrity of the plastic material.[5][6] The active antioxidant ingredients in such masterbatches are designed to have low volatility and high resistance to extraction, making them suitable for a wide range of applications, including food contact materials.[7][8][9]
Experimental Protocols
This section details the methodologies for preparing plastic specimens and evaluating the performance of this compound through a series of standardized tests.
Materials and Specimen Preparation
Materials:
-
Base Polymer Resin (e.g., Polyethylene or Polypropylene powder/pellets)
-
This compound Masterbatch
-
Control (unstabilized) Polymer Resin
Equipment:
-
Twin-screw extruder or internal mixer
-
Injection molding machine or compression molder
-
Micrometer
Protocol:
-
Drying: Dry the base polymer resin according to the manufacturer's specifications to remove any residual moisture.
-
Compounding:
-
Prepare a control batch of the pure base polymer.
-
Prepare the experimental batch by dry blending the base polymer with this compound masterbatch to achieve the desired final concentration of the active antioxidant (typical dosage levels for phenolic antioxidants range from 0.05% to 0.3% by weight).[5][9]
-
-
Melt Blending: Feed the dry blends into a twin-screw extruder or internal mixer. Process the materials at a temperature appropriate for the specific polymer to ensure homogeneous dispersion of the antioxidant.
-
Specimen Molding: Mold the compounded materials into standardized test specimens (e.g., plaques, tensile bars, discs) using injection molding or compression molding as required by the specific ASTM test methods.
-
Labeling and Conditioning: Label all specimens clearly. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
Accelerated Thermal Aging
This protocol simulates the long-term effects of heat exposure on the plastic.
Equipment:
-
Forced-air convection oven
Protocol (based on ASTM D3045): [10][11][12]
-
Place a set of stabilized and unstabilized (control) specimens in a forced-air oven. Ensure adequate spacing between samples for uniform air circulation.
-
Set the oven to a predetermined temperature (e.g., 110°C, 135°C, or 150°C for polyolefins). The temperature should be chosen to accelerate aging without causing immediate melting or deformation.
-
Remove specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
-
After removal, allow specimens to cool to room temperature and condition them as described in section 1.1 before performing subsequent analytical tests.
Performance Evaluation
The efficacy of this compound is quantified by comparing the properties of the stabilized and unstabilized specimens before and after accelerated aging.
OIT measures the resistance of a material to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better stabilization.
Equipment:
-
Differential Scanning Calorimeter (DSC)
Protocol (based on ASTM D3895 / ISO 11357-6): [13][14][15]
-
Calibrate the DSC instrument for temperature and heat flow.
-
Place a small sample (5-10 mg) of the material into an open aluminum DSC pan.
-
Place the pan in the DSC cell and heat the sample under a nitrogen atmosphere at a rate of 20°C/min to a specified isothermal temperature (e.g., 200°C for PE, 190°C for PP).
-
Once the temperature stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the thermal curve. This time is the OIT.
MFI measures the ease of flow of a molten thermoplastic. An increase in MFI after aging often indicates polymer chain scission and degradation. A stable MFI suggests effective stabilization.
Equipment:
-
Melt Flow Indexer (Extrusion Plastometer)
Protocol (based on ASTM D1238): [16]
-
Set the barrel temperature and piston load according to the standard conditions for the polymer being tested (e.g., 190°C/2.16 kg for polyethylene, 230°C/2.16 kg for polypropylene).
-
Load approximately 5-7 grams of the plastic pellets or granules into the heated barrel.
-
Allow the material to preheat for a specified time (e.g., 5 minutes).
-
Extrude the molten polymer through the die and collect timed samples of the extrudate.
-
Weigh the collected samples and calculate the MFI in grams per 10 minutes (g/10 min).
Oxidative degradation often leads to yellowing or other color changes in plastics. This test quantifies the extent of discoloration.
Equipment:
-
Spectrophotometer or Colorimeter
Protocol (based on ASTM D2244): [17][18][19]
-
Calibrate the colorimeter using a standard white tile.
-
Measure the color coordinates (CIE Lab*) of the unaged (control and stabilized) specimens.
-
After each accelerated aging interval, measure the Lab* values of the aged specimens.
-
Calculate the total color difference (ΔE) between the aged and unaged samples using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A lower ΔE value indicates better color stability.
Data Presentation
Summarize all quantitative results in the following tables for clear comparison and analysis.
Table 1: Recommended Dosage and Polymer Processing Parameters
| Parameter | Value |
|---|---|
| Polymer Type | Polyethylene (HDPE/LDPE) |
| This compound Dosage (% w/w) | 0.1 - 0.5 |
| Extrusion Temperature Range (°C) | 180 - 240 |
| Injection Molding Temp. Range (°C) | 190 - 250 |
Table 2: Oxidative Induction Time (OIT) Results
| Sample | Aging Time (hours) at 150°C | OIT (minutes) at 200°C |
|---|---|---|
| Control (Unstabilized PE) | 0 | |
| Control (Unstabilized PE) | 500 | |
| PE + 0.2% this compound | 0 |
| PE + 0.2% this compound | 500 | |
Table 3: Melt Flow Index (MFI) Results
| Sample | Aging Time (hours) at 150°C | MFI (g/10 min) at 190°C/2.16kg | % Change in MFI |
|---|---|---|---|
| Control (Unstabilized PE) | 0 | N/A | |
| Control (Unstabilized PE) | 500 | ||
| PE + 0.2% this compound | 0 | N/A |
| PE + 0.2% this compound | 500 | | |
Table 4: Color Stability (ΔE) Results*
| Sample | Aging Time (hours) at 150°C | L* | a* | b* | ΔE* |
|---|---|---|---|---|---|
| Control (Unstabilized PE) | 0 | 0 | |||
| Control (Unstabilized PE) | 500 | ||||
| PE + 0.2% this compound | 0 | 0 |
| PE + 0.2% this compound | 500 | | | | |
Visualizations
The following diagrams illustrate the antioxidant mechanism and the experimental workflow.
Caption: Mechanism of a primary antioxidant in preventing polymer degradation.
References
- 1. functionalmasterbatch.com [functionalmasterbatch.com]
- 2. A. Schulman POLYBATCH™ AO-25 Antioxidant Masterbatch Based in LDPE datasheet [lookpolymers.com]
- 3. specialchem.com [specialchem.com]
- 4. lookpolymers.com [lookpolymers.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tris-(3,5-di-tert-butylhydroxybenzyl) isocyanurate CAS No. 27676-62-6 | Tintoll [uvabsorber.com]
- 8. Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate - Wikipedia [en.wikipedia.org]
- 9. de.ahsanji.com [de.ahsanji.com]
- 10. micomlab.com [micomlab.com]
- 11. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 12. infinitalab.com [infinitalab.com]
- 13. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. identipol.com [identipol.com]
- 16. researchgate.net [researchgate.net]
- 17. micomlab.com [micomlab.com]
- 18. Color Analysis (ASTM E1347 with ASTM D2244) [intertek.com]
- 19. scribd.com [scribd.com]
Application Notes and Protocols: Antioxidant 25 in Food Packaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Antioxidant 25, a high-performance stabilizing agent, in food packaging materials. The information is intended to guide research and development professionals in leveraging this antioxidant to enhance the shelf-life and maintain the quality of packaged food products.
Chemical Identity: Hexamethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) CAS Number: 35074-77-2 Trade Names: Irganox 259, Songnox 259, BNX 259
This compound is a sterically hindered phenolic antioxidant highly effective in protecting polymers from thermo-oxidative degradation during processing and throughout the service life of the final product. Its high molecular weight and low volatility make it particularly suitable for food packaging applications where minimal migration and high safety standards are required.
Regulatory and Safety Profile
This compound is approved for use in food contact materials by major regulatory bodies.
| Regulatory Body | Regulation | Specific Migration Limit (SML) |
| European Union | Commission Regulation (EU) No 10/2011 | 6 mg/kg of food |
| United States FDA | 21 CFR 178.2010 | Permitted for use in polymers as an antioxidant and/or stabilizer. Use levels are determined by Good Manufacturing Practice (GMP) to achieve the desired technical effect. |
The FDA has also established a Cumulative Estimated Daily Intake (CEDI) of 9.4 µg/kg bw/day and a Cumulative Dietary Concentration (CDC) of 188 ppb for this substance.
Applications in Food Packaging Polymers
This compound is compatible with a wide range of polymers used in food packaging, including:
-
Polyolefins:
-
Low-Density Polyethylene (LDPE)
-
High-Density Polyethylene (HDPE)
-
Polypropylene (PP)
-
-
Polyesters:
-
Polyethylene terephthalate (B1205515) (PET)
-
It is typically incorporated into the polymer matrix via melt blending during the extrusion process. Recommended loading levels generally range from 0.05% to 0.5% by weight, depending on the polymer type, processing conditions, and the desired level of stability for the final application.
Mechanism of Action
As a primary antioxidant, this compound functions as a free radical scavenger. During polymer processing and subsequent exposure to heat and oxygen, highly reactive free radicals are generated, initiating a chain reaction of degradation that can lead to discoloration, loss of mechanical properties, and the formation of undesirable odors and tastes. The sterically hindered phenolic groups in this compound readily donate a hydrogen atom to these free radicals, neutralizing them and terminating the degradation cascade. This mechanism is crucial for maintaining the integrity of the packaging material and, consequently, protecting the quality of the food within.
Performance Data
The efficacy of this compound in preventing polymer degradation is typically evaluated using methods that measure oxidative stability.
| Polymer | Test Method | Parameter | Result with this compound |
| HDPE | Oxidative Induction Time (OIT) @ 200°C | Time to onset of oxidation | Significantly increased compared to unstabilized polymer |
| PP | Accelerated Aging @ 150°C | Time to embrittlement | Extended service life, maintaining mechanical integrity |
| LDPE Film | Yellowness Index after UV exposure | Color change | Minimal discoloration, indicating good light stability |
Experimental Protocols
Protocol 1: Determination of Oxidative Induction Time (OIT)
This protocol determines the oxidative stability of a polymer containing this compound using Differential Scanning Calorimetry (DSC).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Polymer samples with and without this compound
-
Aluminum DSC pans
-
High-purity oxygen and nitrogen gas
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Protocol 2: Specific Migration Testing
This protocol outlines the procedure for determining the specific migration of this compound from a food packaging material into food simulants according to EU Regulation No 10/2011.
Materials and Equipment:
-
Food packaging film containing this compound
-
Food simulants (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for alcoholic foods, and olive oil for fatty foods)
-
Migration cells
-
Incubator or oven
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Analytical standards of this compound
Procedure:
-
Cut the packaging film to the specified dimensions to fit the migration cell.
-
Fill the migration cell with the selected food simulant, ensuring a defined surface area-to-volume ratio (typically 6 dm² per 1 L of simulant).
-
Seal the migration cell and place it in an incubator at the specified test conditions (e.g., 10 days at 40°C for long-term storage at room temperature).
-
After the specified time, remove the cell from the incubator and allow it to cool to room temperature.
-
Take an aliquot of the food simulant for analysis.
-
Quantify the concentration of this compound in the simulant using a validated HPLC-UV or HPLC-MS method against a calibration curve prepared with analytical standards.
-
Calculate the specific migration in mg/kg of food.
Application Notes and Protocols for Assessing the Biocompatibility of Antioxidant 25 (N-acetylcysteine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 25, identified for the purpose of these application notes as N-acetylcysteine (NAC), is a well-established antioxidant with a multifaceted mechanism of action. NAC is a precursor to L-cysteine and subsequently glutathione (B108866) (GSH), a critical intracellular antioxidant.[1][[“]] It also possesses direct radical scavenging properties due to its thiol group.[3][4] These characteristics make it a compound of interest for therapeutic applications where oxidative stress is a key pathological factor.[5] Assessing the biocompatibility of NAC is a crucial step in its preclinical evaluation to ensure its safety and efficacy.
These application notes provide a detailed overview of standard protocols to assess the in vitro biocompatibility of NAC, along with a summary of expected quantitative outcomes based on published literature. The provided methodologies for cytotoxicity, membrane integrity, hemocompatibility, and reactive oxygen species (ROS) modulation will enable researchers to systematically evaluate the biocompatibility profile of NAC.
Chemical Properties of this compound (N-acetylcysteine)
| Property | Value |
| IUPAC Name | (2R)-2-(acetylamino)-3-sulfanylpropanoic acid |
| Molecular Formula | C₅H₉NO₃S |
| Molecular Weight | 163.19 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and ethanol |
Biocompatibility Data Summary
The following tables summarize quantitative data from various in vitro biocompatibility assays performed on N-acetylcysteine (NAC). These values can serve as a reference for expected outcomes when performing the detailed protocols outlined below.
Table 1: Cytotoxicity of NAC (MTT Assay)
| Cell Line | Concentration Range (mM) | Incubation Time (hours) | Observation | Reference |
| HepG2 | 0.125 - 0.5 | 48 | Increased cell viability in a dose-dependent manner. | [6] |
| 158N Oligodendrocytes | 0.05 - 0.5 | 24 | Increased cell survival in the presence of H₂O₂-induced oxidative stress. | [7] |
| Embryonic 3T3 Fibroblasts | 2 | 24 | Ameliorated cytotoxicity induced by sodium arsenite. | [8] |
| H9c2 Cardiomyocytes | Not specified | 24 | Partially reversed H₂O₂-induced decrease in cell viability. | [9] |
Table 2: Cell Membrane Integrity (LDH Assay)
| Cell Type | Treatment | NAC Concentration | Observation | Reference |
| Embryonic 3T3 Fibroblasts | Sodium Arsenite | 2 mM | Reduced LDH release compared to arsenite-treated cells. | [8] |
| Cultured Hepatocytes | H₂O₂ or Thapsigargin | Not specified | Significantly inhibited LDH release. | [10] |
Table 3: Hemocompatibility (Hemolysis Assay)
| NAC Concentration (mM) | Incubation Time (hours) | Hemolysis (%) | Observation | Reference |
| 1 - 10 | 2 | Dose-dependent decrease | NAC reduced silica (B1680970) nanoparticle-induced hemolysis in human erythrocytes. | [11] |
Table 4: Modulation of Intracellular Reactive Oxygen Species (ROS)
| Cell Line | Oxidative Stressor | NAC Concentration (µM) | Observation | Reference |
| 158N Oligodendrocytes | H₂O₂ (500 µM) | 50 - 500 | Dose-dependent decrease in ROS production. | [7] |
| H9c2 Cardiomyocytes | H₂O₂ (250 µmol/L) | Not specified | Partially reversed the increase in intracellular ROS. | [9] |
| Human Embryonic Kidney Cells | Patulin | Not specified | Dramatically decreased ROS levels. | [12] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol assesses the effect of NAC on cell metabolic activity, an indicator of cell viability.[13][14][15]
Materials:
-
N-acetylcysteine (NAC)
-
Cell line of interest (e.g., HepG2, 3T3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of NAC in complete cell culture medium. A suggested range is 0.1 mM to 10 mM.[16]
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of NAC. Include a vehicle control (medium without NAC).
-
Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Cell Membrane Integrity Assessment: LDH Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[17][18][19]
Materials:
-
N-acetylcysteine (NAC)
-
Cell line of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of NAC, along with positive (lysis buffer) and negative (vehicle) controls.
-
After the desired incubation period (e.g., 24 hours), centrifuge the plate at 400 xg for 10 minutes.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the positive control.
Hemocompatibility Assessment: Hemolysis Assay
This protocol evaluates the effect of NAC on red blood cell (RBC) lysis.[20][21]
Materials:
-
N-acetylcysteine (NAC)
-
Fresh whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Deionized water (positive control)
-
96-well plates
-
Microplate reader
Protocol:
-
Collect fresh blood and centrifuge to pellet the RBCs.
-
Wash the RBC pellet three times with PBS.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
Prepare serial dilutions of NAC in PBS.
-
In a 96-well plate, add 100 µL of each NAC dilution. Include PBS as a negative control and deionized water as a positive control.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Centrifuge the plate at 1000 xg for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 577 nm (with a reference wavelength of 655 nm).[22]
-
Calculate the hemolysis percentage using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Intracellular ROS Modulation: DCFH-DA Assay
This assay measures the ability of NAC to reduce intracellular reactive oxygen species (ROS) levels.
Materials:
-
N-acetylcysteine (NAC)
-
Cell line of interest
-
Complete cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
An agent to induce oxidative stress (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of NAC for a specified period (e.g., 1-2 hours).
-
Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂) to the cells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Monitor the fluorescence over time.
-
The reduction in fluorescence intensity in NAC-treated cells compared to the control indicates its ROS scavenging activity.
Signaling Pathways and Mechanisms of Action
N-acetylcysteine exerts its biocompatible and antioxidant effects through several key signaling pathways.
Glutathione Synthesis and ROS Scavenging
NAC is readily deacetylated intracellularly to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[[“]][23] GSH is a major endogenous antioxidant that directly neutralizes reactive oxygen species and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase.
Caption: Mechanism of NAC in reducing oxidative stress.
Modulation of Inflammatory Pathways
Oxidative stress is closely linked to inflammation. By reducing ROS levels, NAC can inhibit the activation of redox-sensitive transcription factors such as NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines.[5]
Caption: NAC's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a logical workflow for the in vitro biocompatibility assessment of this compound (NAC).
Caption: Experimental workflow for assessing NAC biocompatibility.
References
- 1. N-acetylcysteine negatively regulates Notch3 and its malignant signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine attenuates reactive-oxygen-species-mediated endoplasmic reticulum stress during liver ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. haemoscan.com [haemoscan.com]
- 21. static.igem.org [static.igem.org]
- 22. thno.org [thno.org]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols: Antioxidant 25 for Protection Against UV Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Antioxidant 25, commercially known as POLYBATCH® AO 25, and its role in protecting polymeric materials from degradation, with a focus on its indirect contribution to UV stability. While primarily a thermal stabilizer, the inclusion of antioxidants is a critical component in formulating UV-resistant polymer systems.
Introduction to this compound
POLYBATCH® AO 25 is a general-purpose antioxidant masterbatch formulated for the thermal stabilization of polyolefins such as Low-Density Polyethylene (B3416737) (LDPE), High-Density Polyethylene (HDPE), Linear Low-Density Polyethylene (LLDPE), and Ethylene-Vinyl Acetate (EVA).[1][2][3][4] Its primary function is to mitigate the deleterious effects of heat and oxygen during high-temperature processing, such as extrusion.[1][2] This protection helps prevent polymer degradation, cross-linking, gel formation, and the loss of mechanical properties.[1][2]
While not a primary UV stabilizer, antioxidants like those in POLYBATCH® AO 25 play a crucial secondary role in protecting polymers from UV degradation. The photo-oxidation process, initiated by UV radiation, involves the formation of free radicals and hydroperoxides, which is mechanistically similar to thermal oxidation. By scavenging these reactive species, antioxidants can interrupt the degradation cascade initiated by UV light, often working synergistically with dedicated UV stabilizers.[5]
Mechanism of Action in UV Protection
UV radiation from sunlight provides the energy to initiate photochemical reactions in polymers. This process, known as photo-oxidation, leads to the generation of free radicals. These highly reactive species can then participate in a chain reaction, breaking down the polymer chains and leading to material degradation. This manifests as discoloration (yellowing), cracking, loss of strength, and brittleness.[6]
Antioxidants interrupt this cycle. Primary antioxidants, typically hindered phenols, are radical scavengers. They donate a hydrogen atom to the free radicals, neutralizing them and preventing further propagation of the degradation chain. Secondary antioxidants, such as phosphites and thioesters, function by decomposing hydroperoxides into non-radical, stable products.[7] This dual action is crucial for maintaining the integrity of the polymer during its service life, especially in outdoor applications where it is exposed to both heat and UV radiation.[5]
Physical and Chemical Properties of this compound
The following table summarizes the typical physical properties of POLYBATCH® AO 25.
| Property | Value | Test Method |
| Specific Gravity | 0.930 g/cm³ | ASTM D792 |
| Additive Loading | 6.0% | - |
| Melt Flow Rate | 12 g/10 min (190 °C / 2.16 kg) | ASTM D1238 |
| Moisture Content | < 1000 ppm | ASTM D789 |
| Pellet Count | ~70 pellets/gram | - |
| Appearance | Translucent Pellets | - |
| Data sourced from product information for A. Schulman POLYBATCH™ AO-25.[8][9] |
Performance Data in UV Stability (Representative)
While specific UV performance data for POLYBATCH® AO 25 is not publicly available, the following table presents representative data on the effect of a generic antioxidant masterbatch on the properties of High-Density Polyethylene (HDPE) after accelerated UV weathering. This data illustrates the protective role of antioxidants against UV degradation.
Table 1: Representative Performance of HDPE with and without Antioxidant after Accelerated UV Weathering
| Property | Test Condition | HDPE (Control) | HDPE + Antioxidant |
| Tensile Strength Retention (%) | 500 hours UV exposure | 65% | 85% |
| 1000 hours UV exposure | 40% | 70% | |
| Elongation at Break Retention (%) | 500 hours UV exposure | 50% | 80% |
| 1000 hours UV exposure | 20% | 60% | |
| Yellowness Index (ΔYI) | 500 hours UV exposure | +15 | +5 |
| 1000 hours UV exposure | +30 | +12 | |
| Gloss Retention (%) | 500 hours UV exposure | 70% | 90% |
| 1000 hours UV exposure | 50% | 80% | |
| This data is illustrative and represents typical results for a generic antioxidant in HDPE. Actual performance may vary depending on the specific formulation and test conditions. |
Experimental Protocols
The following are detailed protocols for evaluating the effectiveness of an antioxidant masterbatch like this compound in protecting polyethylene against UV degradation.
Sample Preparation
A standardized protocol for preparing polymer samples is crucial for obtaining reproducible results.
Protocol 5.1.1: Preparation of Polyethylene Test Plaques
-
Material Compounding:
-
Dry blend HDPE resin with the desired concentration of this compound masterbatch (e.g., 2% by weight).
-
For comparison, prepare a control batch of neat HDPE resin.
-
Melt compound the mixture using a twin-screw extruder with a temperature profile appropriate for HDPE.
-
-
Plaque Molding:
-
Injection mold the compounded material into test plaques of a specified thickness (e.g., 2 mm) according to ASTM D638 for tensile testing and ASTM D2244 for color measurement.
-
Ensure consistent molding parameters (temperature, pressure, cooling time) for all samples.
-
-
Sample Conditioning:
-
Condition the molded plaques for at least 40 hours at 23 ± 2 °C and 50 ± 5% relative humidity as per ASTM D618.
-
Accelerated UV Weathering
Accelerated weathering is used to simulate the long-term effects of sunlight in a laboratory setting.
Protocol 5.2.1: Accelerated UV Exposure Testing
-
Apparatus:
-
Use a fluorescent UV accelerated weathering apparatus that complies with ASTM D4329 or an enclosed carbon-arc apparatus as per ASTM G153.
-
-
Exposure Cycle:
-
A common cycle for simulating outdoor conditions is 8 hours of UV exposure at a black panel temperature of 60 °C, followed by 4 hours of condensation at 50 °C.
-
The UV source should be a UVA-340 lamp to simulate the spectral distribution of sunlight in the short-wavelength UV region.
-
-
Procedure:
-
Mount the test plaques in the weathering chamber.
-
Expose the samples for predetermined durations (e.g., 0, 250, 500, 750, and 1000 hours).
-
At each interval, remove a set of samples for analysis.
-
Performance Evaluation
After UV exposure, the physical and mechanical properties of the samples are evaluated to quantify the extent of degradation.
Protocol 5.3.1: Mechanical Properties Testing
-
Tensile Testing:
-
Conduct tensile tests on the exposed and unexposed samples according to ASTM D638.
-
Determine the tensile strength at break and elongation at break.
-
Calculate the percentage retention of these properties compared to the unexposed samples.
-
Protocol 5.3.2: Color and Gloss Measurement
-
Colorimetry:
-
Measure the color of the samples using a spectrophotometer in accordance with ASTM D2244.
-
Calculate the change in Yellowness Index (ΔYI) as per ASTM E313.
-
-
Gloss Measurement:
-
Measure the specular gloss of the samples at a 60° angle according to ASTM D523.
-
Calculate the percentage of gloss retention.
-
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the UV degradation pathway in polymers and the experimental workflow for evaluating the efficacy of this compound.
Caption: UV degradation pathway in polymers and the intervention points for this compound.
Caption: Experimental workflow for evaluating the UV protective effects of this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. primeresinas.com [primeresinas.com]
- 3. lyondellbasell.com [lyondellbasell.com]
- 4. lyondellbasell.com [lyondellbasell.com]
- 5. Antioxidant Masterbatch - Pure Polymers 2.0 [purepolymers.net]
- 6. masterbatchglobal.com [masterbatchglobal.com]
- 7. taminkalatak.com [taminkalatak.com]
- 8. lookpolymers.com [lookpolymers.com]
- 9. A. Schulman POLYBATCH™ AO-25 Antioxidant Masterbatch Based in LDPE datasheet [lookpolymers.com]
Application Notes and Protocols for Stability Studies of Antioxidant 25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 25 is a novel synthetic hindered phenolic antioxidant with potent free radical scavenging properties, designed for the stabilization of pharmaceutical formulations. Its primary function is to prevent oxidative degradation of active pharmaceutical ingredients (APIs) and excipients, thereby ensuring the safety, efficacy, and shelf-life of the final drug product.[1][2][3][4] The stability of this compound itself is therefore of paramount importance.
This document provides a comprehensive guide to the experimental design for the stability assessment of this compound. It includes detailed protocols for forced degradation, long-term stability studies, and analytical methodologies for the quantification of the antioxidant and its potential degradation products. These guidelines are in accordance with the International Council for Harmonisation (ICH) guidelines for stability testing.[5][6][7]
Experimental Design
A robust stability testing program for this compound should be multifaceted, encompassing studies designed to identify potential degradation pathways and to determine a recommended shelf-life under various environmental conditions. The core components of this program include forced degradation studies, long-term stability studies, and photostability testing.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for elucidating the intrinsic stability of this compound.[8][9] These studies involve exposing the antioxidant to conditions more severe than accelerated stability testing to predict its degradation pathways and to develop and validate stability-indicating analytical methods.[8][9][10]
Key Stress Conditions:
-
Acidic Hydrolysis: Exposure to acidic conditions to evaluate susceptibility to acid-catalyzed degradation.
-
Alkaline Hydrolysis: Exposure to basic conditions to assess vulnerability to base-catalyzed degradation.
-
Oxidative Degradation: Exposure to an oxidizing agent to determine the potential for oxidative breakdown.
-
Thermal Degradation: Exposure to high temperatures to investigate thermolytic degradation.
-
Photodegradation: Exposure to light to assess photosensitivity.
Long-Term Stability Studies
Long-term stability studies are designed to evaluate the physical, chemical, and microbiological characteristics of this compound under recommended storage conditions to establish its retest period.[5][11][12] These studies should be conducted on at least three primary batches to ensure batch-to-batch consistency.
ICH Recommended Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[6][13]
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6][13]
Data Presentation
Quantitative data from the stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products Identified |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 80 | 15.2 | 2,4-di-tert-butylphenol |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 80 | 45.8 | Benzoquinone derivative |
| Oxidative | 3% H₂O₂ | 24 hours | 25 | 60.5 | Quinone methide |
| Thermal | Dry Heat | 48 hours | 105 | 5.1 | Minor unidentified products |
| Photolytic | ICH Q1B Option II | 1.2 million lux hours | 25 | 2.5 | None detected |
Table 2: Long-Term Stability Data for this compound (Batch No. A025-001) at 25°C/60% RH
| Time Point (Months) | Appearance | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |
| 0 | White crystalline powder | 99.8 | < 0.05 | < 0.05 | < 0.1 |
| 3 | White crystalline powder | 99.7 | < 0.05 | < 0.05 | < 0.1 |
| 6 | White crystalline powder | 99.6 | 0.06 | < 0.05 | 0.12 |
| 9 | White crystalline powder | 99.5 | 0.08 | 0.05 | 0.18 |
| 12 | White crystalline powder | 99.4 | 0.10 | 0.06 | 0.22 |
| 18 | White crystalline powder | 99.2 | 0.15 | 0.08 | 0.30 |
| 24 | White crystalline powder | 99.0 | 0.20 | 0.10 | 0.40 |
Experimental Protocols
Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed sample in the solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photostability Testing: Expose solid this compound to light as per ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²). Dissolve the exposed sample and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol for Long-Term Stability Study
-
Sample Preparation: Package this compound from three different batches in the proposed container closure system.
-
Storage: Place the samples in a stability chamber maintained at the specified long-term conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Testing Schedule: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[6]
-
Analysis: At each time point, analyze the samples for appearance, assay of this compound, and levels of degradation products using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Signaling Pathway
Caption: Protective mechanism of this compound against ROS-induced cellular damage.
Experimental Workflow
Caption: Workflow for the stability testing of this compound.
Logical Relationship
Caption: Relationship between stability characteristics and shelf-life determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Addressing Oxidative Degradation in API Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 3. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. energiforsk.se [energiforsk.se]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. sgs.com [sgs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. How to Perform Long-Term Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 12. www3.paho.org [www3.paho.org]
- 13. gmpsop.com [gmpsop.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Antioxidant Blooming and Migration
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with antioxidant blooming and migration, with a focus on "Antioxidant 25," a common antioxidant masterbatch used in polyethylene (B3416737) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, such as POLYBATCH™ AO-25, is a masterbatch formulation containing a primary antioxidant dispersed in a polymer carrier, typically Low-Density Polyethylene (LDPE).[1][2] The active ingredient is generally a high molecular weight hindered phenolic antioxidant, chosen for its efficacy in preventing thermal degradation of polymers during processing and service life.[3][4] Common hindered phenolic antioxidants used in such applications include Irganox 1010 and Irganox 1076.[3][5]
Q2: What are blooming and migration in the context of polymer additives?
A2: Blooming is the phenomenon where an additive, such as an antioxidant, moves from the bulk of the polymer to its surface, forming a visible deposit.[6] This can manifest as a hazy, crystalline, or oily layer on the plastic's surface. Migration is the broader term for the movement of an additive. This can occur from the polymer to its surface (blooming) or into a substance in contact with the polymer, such as a liquid or another solid.[6]
Q3: What are the common signs of this compound blooming?
A3: The most common signs of antioxidant blooming are the appearance of a white, powdery residue, a hazy or cloudy film, or a greasy or waxy feel on the surface of the polymer product.[6] This can lead to issues with printing, sealing, and the overall aesthetic quality of the product.
Q4: What causes this compound to bloom and migrate?
A4: The primary driver for blooming and migration is the supersaturation of the antioxidant in the polymer matrix. Several factors can contribute to this:
-
High Concentration: The concentration of the antioxidant exceeds its solubility limit within the polymer at a given temperature.[6]
-
Low Compatibility/Solubility: A significant difference in the chemical nature (e.g., polarity) between the antioxidant and the polymer can lead to poor solubility.
-
Low Molecular Weight of the Antioxidant: Additives with lower molecular weights tend to have higher mobility within the polymer matrix.[6]
-
Processing Conditions: High processing temperatures can increase the initial solubility of the antioxidant, but as the polymer cools, the solubility decreases, leading to supersaturation and subsequent blooming.
-
Environmental Factors: Exposure to elevated temperatures, humidity, or contact with certain solvents can accelerate the migration process.[6]
-
Polymer Crystallinity: Migration typically occurs through the amorphous regions of a semi-crystalline polymer like polyethylene. Changes in crystallinity can affect the diffusion pathways.
Troubleshooting Guide
Problem: A white, hazy, or crystalline deposit is observed on the surface of my polymer product containing this compound.
This is a classic sign of antioxidant blooming. Follow these steps to diagnose and resolve the issue.
Caption: A high-level overview of the troubleshooting process for antioxidant blooming.
Step 1: Confirm the Identity of the Bloom
It is essential to first confirm that the surface deposit is indeed the antioxidant from the masterbatch.
-
Action: Carefully scrape or wipe the bloom from the polymer surface.
-
Analysis: Use Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to analyze the collected residue. Compare the resulting spectrum to a reference spectrum of the suspected hindered phenolic antioxidant (e.g., Irganox 1010 or 1076).
Step 2: Investigate the Potential Root Causes
Once the bloom is identified as the antioxidant, investigate the following potential causes:
Caption: Key factors contributing to antioxidant blooming.
-
Concentration: Is the loading level of this compound too high for the specific grade of polyethylene being used?
-
Compatibility: Is there a significant mismatch in the solubility parameters of the antioxidant and the polymer?
-
Processing: Were processing temperatures excessively high, or was the cooling rate too rapid?
-
Environmental Conditions: Has the product been stored at elevated temperatures or exposed to solvents?
Step 3: Implement Corrective Actions
Based on the root cause analysis, implement one or more of the following solutions:
-
Reduce Antioxidant Concentration: Lower the loading level of this compound to be within the solubility limit of the polymer at its service temperature.
-
Select a More Compatible Antioxidant: Consider using a higher molecular weight antioxidant, which will have a lower diffusion rate.
-
Optimize Processing Conditions:
-
Lower the processing temperature to the minimum required for proper melt processing.
-
Implement a slower, more controlled cooling profile to allow the antioxidant to remain in solution.
-
-
Modify Formulation: In some cases, incorporating a secondary antioxidant, such as a phosphite, can have a synergistic effect and may help to keep the primary antioxidant in solution.
Step 4: Verify Solution Effectiveness
After implementing corrective actions, it is crucial to verify that the blooming issue has been resolved.
-
Action: Produce a new batch of the polymer product with the modified formulation or processing parameters.
-
Analysis:
-
Visually inspect the product surface for any signs of blooming over time.
-
Conduct accelerated aging tests at elevated temperatures to assess the long-term stability.
-
Perform surface analysis using techniques like ATR-FTIR or contact angle measurements to detect any sub-visual migration.
-
Quantitative Data
The following tables summarize key physical properties of common hindered phenolic antioxidants used in polyethylene and their interaction with the polymer matrix.
Table 1: Properties of Common Hindered Phenolic Antioxidants
| Property | Irganox 1010 | Irganox 1076 |
| Chemical Name | Pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |
| Molecular Weight ( g/mol ) | 1177.6 | 530.87 |
| Melting Point (°C) | 110 - 125 | 50 - 55 |
| Appearance | White, free-flowing powder | White crystalline powder |
Table 2: Solubility of Antioxidants in Solvents (at 20°C)
| Solvent | Solubility of Irganox 1010 ( g/100g solution)[6][7][8] | Solubility of Irganox 1076 ( g/100g solution)[9][10][11] |
| Acetone | 47 | 19 |
| Chloroform | 71 | 57 |
| Ethanol | 1.5 | 1.5 |
| n-Hexane | 0.3 | 32 |
| Toluene | 60 | 50 |
| Water | < 0.01 | < 0.01 |
Table 3: Diffusion Coefficients of Antioxidants in Polyethylene
| Antioxidant | Polymer | Temperature (°C) | Diffusion Coefficient (m²/s) |
| Irganox 1010 | LDPE | 45 | Varies with morphology |
| Irganox 1010 | LDPE | 80 | Varies with morphology |
| Irganox 1076 | LDPE | 40 | 1.0 x 10⁻¹⁴ to 2.0 x 10⁻¹³[12] |
Note: The diffusion of antioxidants in polymers is a complex process influenced by factors such as the physical state of the antioxidant and the crystallinity and orientation of the polymer.[13]
Experimental Protocols
Protocol 1: Identification of Bloomed Surface Deposit by ATR-FTIR
Objective: To identify the chemical nature of a surface bloom on a polymer sample.
Apparatus:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
-
Spatula or clean cloth
Procedure:
-
Sample Preparation:
-
If the bloom is a powder, carefully scrape a small amount onto a clean surface using a spatula.
-
If the bloom is a film, it can be analyzed directly on the polymer surface.
-
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis:
-
For powdered bloom, place a small amount of the powder onto the ATR crystal and apply pressure using the clamp to ensure good contact.
-
For a bloomed film, place the sample with the bloomed surface facing down onto the ATR crystal and apply consistent pressure.
-
-
Data Acquisition: Collect the infrared spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of the suspected antioxidant. Key peaks for hindered phenols are typically observed in the O-H stretching region (~3640 cm⁻¹) and the aromatic C=C stretching region (~1600-1450 cm⁻¹).
Protocol 2: Morphological Analysis of Polymer Surface by SEM
Objective: To visualize the surface morphology of the polymer and the bloomed antioxidant crystals.
Apparatus:
-
Scanning Electron Microscope (SEM)
-
Sputter coater
-
Conductive adhesive tabs
-
Sample stubs
Procedure:
-
Sample Preparation:
-
Cut a small section of the polymer sample (typically a few millimeters to a centimeter).
-
Mount the sample onto an SEM stub using a conductive adhesive tab.
-
For non-conductive polymer samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[14][15][16][17][18]
-
-
SEM Imaging:
-
Introduce the sample into the SEM chamber and evacuate to a high vacuum.
-
Apply an appropriate accelerating voltage and select a suitable detector (e.g., secondary electron detector for topography).
-
Focus the electron beam on the sample surface and adjust magnification to visualize the bloomed structures.
-
Capture images of the surface, noting the morphology, size, and distribution of any crystalline or amorphous deposits.
-
Protocol 3: Surface Wettability Assessment by Contact Angle Measurement (based on ASTM D5946)
Objective: To quantify changes in surface energy due to antioxidant blooming.
Apparatus:
-
Contact angle goniometer with a high-resolution camera
-
Liquid dispensing system (e.g., high-precision syringe)
-
High-purity deionized water
-
Sample stage
Procedure:
-
Sample Preparation:
-
Cut a flat piece of the polymer film.
-
Ensure the surface is free from dust or external contaminants.
-
-
Instrument Setup:
-
Place the polymer sample on the goniometer stage.
-
Fill the syringe with deionized water.
-
-
Measurement:
-
Dispense a small droplet of water (typically 5-8 µL) onto the polymer surface.[19][20]
-
Capture an image of the droplet on the surface.
-
Use the goniometer software to measure the angle between the baseline of the droplet and the tangent at the liquid-solid-vapor interface.
-
Perform measurements at multiple locations on the sample surface to ensure reproducibility.
-
-
Data Analysis: A lower contact angle generally indicates a higher surface energy, while a higher contact angle suggests a lower surface energy, which can be indicative of a hydrophobic bloomed layer.
References
- 1. industrialphysics.com [industrialphysics.com]
- 2. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 3. partinchem.com [partinchem.com]
- 4. specialchem.com [specialchem.com]
- 5. Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. radmanchem.com [radmanchem.com]
- 8. polivinilplastik.com [polivinilplastik.com]
- 9. polivinilplastik.com [polivinilplastik.com]
- 10. amazontele.com [amazontele.com]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. researchgate.net [researchgate.net]
- 13. Transport of small molecules in polyolefins. I. Diffusion of irganox 1010 in polyethylene | CoLab [colab.ws]
- 14. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. vpi2004.com [vpi2004.com]
- 17. azooptics.com [azooptics.com]
- 18. azom.com [azom.com]
- 19. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 20. infinitalab.com [infinitalab.com]
Technical Support Center: Preventing Discoloration Caused by Antioxidant 25
Welcome to the technical support center for Antioxidant 25. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent discoloration issues that may arise during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a hindered phenolic antioxidant highly effective in preventing thermo-oxidative degradation in a variety of materials, including polymers and pharmaceutical excipients.[1][2] Its primary function is to neutralize free radicals, thereby protecting the integrity and stability of the end product.[3][4][5]
Q2: My formulation containing this compound is turning yellow/pink. What is the cause?
Discoloration, often manifesting as a yellow or pink hue, is typically a result of the "over-oxidation" of the phenolic antioxidant itself.[1][3][4] As this compound scavenges free radicals to protect your formulation, it undergoes chemical transformation.[3] Under certain conditions, these transformations can lead to the formation of colored byproducts, primarily quinoidal structures.[3][6] This is often a cosmetic issue and may not necessarily indicate a loss of antioxidant efficacy.[7]
Q3: What factors contribute to the discoloration of this compound?
Several factors can accelerate the degradation of this compound and lead to the formation of colored species:
-
High Temperatures: Excessive heat during processing or storage can accelerate the oxidation of the antioxidant.[1]
-
Exposure to UV Light: Ultraviolet radiation can provide the energy to initiate and propagate the oxidative reactions that lead to discoloration.[8]
-
Presence of Metal Ions: Trace metal impurities can catalyze the oxidative degradation of phenolic antioxidants.[8]
-
High pH (Alkaline Conditions): A basic environment can make the phenolic groups of the antioxidant more susceptible to oxidation.[8][9]
-
Exposure to Nitrogen Oxides (NOx): Environmental pollutants, such as fumes from gas heaters or forklifts, can react with phenolic antioxidants to cause discoloration, a phenomenon often referred to as "gas fading".[4][7]
-
Interaction with Other Formulation Components: Certain co-additives or pigments in the formulation can interact with this compound and contribute to color changes.[3]
Q4: Does the discoloration affect the performance of my product?
In many cases, the observed discoloration is primarily a cosmetic issue and does not significantly impact the mechanical or chemical stability of the final product.[7] The formation of colored byproducts is a sign that the antioxidant is performing its function of scavenging free radicals.[3] However, significant color change can be an indicator of severe oxidative stress or inappropriate processing conditions, which could eventually compromise the overall stability of the formulation.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve discoloration issues associated with this compound.
Problem: Yellowing or Pinking of the Formulation
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for discoloration.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Yellowing during high-temperature processing | Over-oxidation of this compound due to excessive heat or prolonged residence time.[1] | 1. Optimize Processing Temperature: Lower the processing temperature to the minimum required for your application.2. Reduce Residence Time: Increase throughput to minimize the duration the material is exposed to high temperatures.[1] |
| Pinking in the presence of other additives | Interaction between oxidized this compound and other components like certain hindered amine light stabilizers (HALS) or pigments (e.g., TiO2).[3] | 1. Review Co-additives: Evaluate the compatibility of all formulation components. Consider replacing alkaline additives if possible.2. Incorporate a Secondary Antioxidant: The addition of a phosphite-based secondary antioxidant can reduce the oxidative burden on this compound, thereby minimizing discoloration.[3] |
| Discoloration during storage | Exposure to UV light or environmental pollutants like NOx ("gas fading").[4][7] | 1. Protect from Light: Store materials in opaque or UV-resistant containers.[8]2. Control Storage Environment: Avoid exposure to fumes from combustion engines or heaters. Ensure good ventilation in storage areas.[4] |
| Color change in liquid formulations | High pH of the medium, accelerating oxidation.[8][9] | 1. Adjust pH: If the formulation allows, maintain a neutral or slightly acidic pH to improve the stability of this compound.2. Use Chelating Agents: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[8] |
| General Discoloration | Purity of the antioxidant. Lower purity can lead to increased discoloration.[7] | 1. Verify Antioxidant Quality: Ensure the use of high-purity this compound from a reputable supplier. |
Experimental Protocols
Protocol 1: Accelerated Discoloration Test (Gas Fading)
This protocol is designed to simulate the effect of environmental pollutants (NOx) on the color stability of a formulation containing this compound.
Methodology:
-
Sample Preparation: Prepare several identical samples of your formulation containing this compound.
-
Initial Color Measurement: Measure the initial Yellowness Index (YI) of the control samples according to ASTM E313.
-
Exposure: Place the test samples in an environmental chamber. Introduce a controlled atmosphere containing a low concentration of nitrogen dioxide (NO2) gas (e.g., 2-5 ppm) at a specified temperature (e.g., 60°C).[1]
-
Time Intervals: Remove samples at predetermined time intervals (e.g., 24, 48, 72 hours).
-
Final Color Measurement: After cooling to room temperature, measure the final Yellowness Index of the exposed samples.
-
Analysis: Calculate the change in Yellowness Index (ΔYI) to quantify the degree of discoloration.
Data Presentation: Gas Fading Test Results
| Formulation | Initial YI | YI after 24h | YI after 48h | YI after 72h | ΔYI (72h) |
| Control (No Antioxidant) | 2.5 | 3.0 | 3.5 | 4.0 | 1.5 |
| This compound (0.1%) | 2.6 | 5.8 | 8.2 | 10.5 | 7.9 |
| This compound (0.1%) + Phosphite (0.1%) | 2.7 | 3.5 | 4.8 | 6.2 | 3.5 |
Protocol 2: Thermal Stability and Discoloration Evaluation
This protocol evaluates the effect of high temperature on the color stability of a formulation.
Methodology:
-
Sample Preparation: Prepare samples of your formulation.
-
Initial Color Measurement: Measure the initial Yellowness Index (YI).
-
Oven Aging: Place the samples in a forced-air oven at an elevated temperature (e.g., 120°C). The temperature should be chosen to accelerate degradation without causing melting or other physical changes.
-
Time Intervals: Remove samples at regular intervals (e.g., every 12 hours).
-
Final Color Measurement: After cooling, measure the Yellowness Index.
-
Analysis: Plot the Yellowness Index as a function of time to determine the rate of discoloration.
Data Presentation: Thermal Stability Test Results
| Time at 120°C (hours) | YI - Formulation with this compound | YI - Formulation with this compound + Phosphite |
| 0 | 3.1 | 3.2 |
| 12 | 6.5 | 4.8 |
| 24 | 9.8 | 6.5 |
| 36 | 13.2 | 8.1 |
| 48 | 16.5 | 9.9 |
Signaling Pathways and Discoloration Mechanism
The discoloration associated with phenolic antioxidants like this compound is a direct result of its mechanism of action. The antioxidant donates a hydrogen atom to neutralize a free radical, forming a phenoxy radical. This radical is then stabilized through resonance and can react further to form non-radical, colored products, most notably quinones.
Mechanism of this compound Action and Discoloration
Caption: Formation of colored byproducts from this compound.
By understanding these mechanisms, researchers can develop strategies to mitigate discoloration, such as by introducing a secondary antioxidant to regenerate the primary antioxidant or by controlling the environmental factors that promote the formation of colored quinoidal structures.
References
- 1. benchchem.com [benchchem.com]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. ampacet.com [ampacet.com]
- 4. simona-pmc.com [simona-pmc.com]
- 5. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 6. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
- 7. stabilization-technologies.com [stabilization-technologies.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Antioxidant Concentration in LDPE
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Low-Density Polyethylene (LDPE) and optimizing its stabilization with phenolic antioxidants. Due to the broad and sometimes proprietary nature of the trade name "Antioxidant 25," this guide uses Irganox 1076, a widely studied sterically hindered phenolic antioxidant, as a representative example to illustrate the effects of concentration on LDPE properties.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My LDPE sample is exhibiting a yellow or pink tint immediately after processing. What are the likely causes and how can I fix this?
A yellow or pink discoloration after processing is often a sign of thermo-oxidative degradation of the phenolic antioxidant.[1]
Potential Causes:
-
Excessive Heat or Residence Time: High processing temperatures or prolonged exposure to heat in the extruder can lead to the "over-oxidation" of the phenolic antioxidant, forming colored quinone-type byproducts.[2][3]
-
Inadequate Antioxidant Concentration: The concentration of the primary antioxidant may be too low to protect the polymer effectively during the rigors of processing, leading to its rapid depletion and the formation of colored degradation products.[2]
-
High Shear: High shear rates during compounding or molding can generate localized hot spots, contributing to the degradation of the antioxidant.[2]
Troubleshooting & Optimization:
-
Optimize Processing Conditions: Gradually lower the processing temperature and minimize the residence time of the molten polymer in the extruder.
-
Incorporate a Secondary Antioxidant: The addition of a phosphite-based secondary antioxidant can work synergistically with the primary phenolic antioxidant.[4][5] Phosphites are effective at decomposing hydroperoxides, which are precursors to the radicals that phenolic antioxidants scavenge. This protects the primary antioxidant from being consumed too quickly.[4][6]
-
Review Antioxidant Concentration: Ensure the antioxidant concentration is within the recommended range for your specific application and processing conditions. For many polyolefins, a typical range for a primary antioxidant like Irganox 1076 is 0.05% to 0.4%.[7]
Q2: I'm observing a hazy film or a powdery deposit on the surface of my LDPE product after a period of storage. What is this phenomenon and how can it be prevented?
This is likely "blooming," which is the migration of the antioxidant from the bulk of the polymer to the surface.[8][9] This can manifest as a white powder, a waxy film, or an oily residue.[9]
Potential Causes:
-
High Antioxidant Concentration: If the concentration of the antioxidant exceeds its solubility limit in the LDPE matrix, the excess can migrate to the surface over time.[8]
-
Incompatibility: The antioxidant may have poor compatibility with the specific grade of LDPE being used.
-
Storage Conditions: Elevated temperatures during storage can increase the mobility of the antioxidant molecules, accelerating migration.[9]
Troubleshooting & Optimization:
-
Reduce Antioxidant Concentration: Lower the loading level of the antioxidant to a point where it remains soluble in the polymer matrix.
-
Select a Higher Molecular Weight Antioxidant: Antioxidants with higher molecular weights tend to have lower mobility and are less prone to blooming.
-
Improve Dispersion: Ensure that the antioxidant is thoroughly and uniformly dispersed throughout the polymer during compounding.
-
Control Storage Conditions: Store the LDPE products in a cool, dry environment to minimize additive migration.
Q3: The Melt Flow Index (MFI) of my LDPE is higher than expected after processing. What could be the cause?
An increase in MFI typically indicates a decrease in the polymer's molecular weight, which is a sign of chain scission due to degradation.[10][11]
Potential Causes:
-
Insufficient Stabilization: The antioxidant package may not be robust enough to prevent polymer degradation at the processing temperature, leading to the breaking of polymer chains.
-
Excessive Processing Temperature or Shear: Severe processing conditions can accelerate the degradation of the polymer.
Troubleshooting & Optimization:
-
Increase Antioxidant Concentration: A higher concentration of the antioxidant can provide better protection against degradation.
-
Optimize the Antioxidant Package: Consider the addition of a secondary antioxidant (phosphite) to enhance processing stability.
-
Moderate Processing Conditions: Reduce the processing temperature and shear to the minimum required for adequate melt processing.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a phenolic antioxidant in LDPE?
Phenolic antioxidants, also known as primary antioxidants, protect the polymer from degradation during high-temperature processing and throughout its service life.[12] They function by donating a hydrogen atom to reactive free radicals, which are generated by heat, shear, or UV light, thus terminating the degradation chain reaction.[5]
Q2: What is the benefit of using a combination of a primary (phenolic) and a secondary (phosphite) antioxidant?
A combination of primary and secondary antioxidants often results in a synergistic effect, providing more effective stabilization than either antioxidant used alone.[4][6] The primary antioxidant scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides, which are unstable byproducts of the initial oxidation process.[6] This dual action protects the polymer more comprehensively and preserves the primary antioxidant.[4]
Q3: How does antioxidant concentration affect the long-term stability of LDPE?
The long-term stability of LDPE is directly related to the concentration of the antioxidant. A sufficient amount of antioxidant is necessary to protect the polymer from autoxidative degradation over time.[12] The Oxidative Induction Time (OIT) is a key measure of this long-term stability, with higher OIT values indicating greater resistance to oxidation.
Q4: Can the type of antioxidant affect the color of the final product?
Yes, the chemistry of the antioxidant and its degradation byproducts can influence the color of the polymer.[3] Some phenolic antioxidants can form colored species upon oxidation, leading to yellowing or pinking.[1] Non-discoloring antioxidants are available for color-critical applications.
Data Presentation
The following tables summarize the expected impact of varying the concentration of a representative phenolic antioxidant (Irganox 1076) on key performance indicators in polyolefins.
Table 1: Effect of Irganox 1076 Concentration on the Oxidative Induction Time (OIT) of a Thermoplastic Polyolefin (TPO) *
| Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| 0 (Neat Polymer) | < 5 |
| 0.1 | ~ 30 |
| 0.3 | ~ 60 |
| 0.5 | > 100 |
*Data is representative of the general trend observed for phenolic antioxidants in polyolefins. Actual values for LDPE may vary depending on the specific grade and processing conditions. Data adapted from a study on TPO.[13]
Table 2: Initial Concentration of Irganox 1076 in LDPE Films for Migration Studies
| Sample ID | Target Concentration (ppm) | Measured Initial Concentration (mg/kg) |
| LDPE-1 | 1000 | 1100 ± 100 |
| LDPE-2 | 2000 | 2200 ± 200 |
| LDPE-3 | 4000 | 4300 ± 300 |
| LDPE-4 | 6000 | 6100 ± 400 |
This data from a migration study illustrates typical loading levels of Irganox 1076 in LDPE films.[14]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Oxidative Induction Time (OIT) Measurement
Objective: To determine the thermal stability of stabilized LDPE in an oxygen atmosphere.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure (based on ASTM D3895):
-
Sample Preparation: Cut a small, uniform disc from the LDPE sample, weighing approximately 5-10 mg.
-
Instrument Setup:
-
Place the sample in an open aluminum DSC pan. An empty pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
-
Heating and Gas Purge:
-
Heat the sample from ambient temperature to 200°C at a rate of 20°C/min under a continuous nitrogen purge (50 mL/min).
-
Hold the temperature at 200°C for 5 minutes to allow the sample to reach thermal equilibrium.
-
-
Oxidation:
-
Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This point marks the beginning of the OIT measurement (time zero).
-
-
Data Acquisition:
-
Continue to hold the sample at 200°C under the oxygen atmosphere until a sharp exothermic peak is observed on the DSC thermogram. This peak indicates the onset of oxidation.
-
-
Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
Protocol 2: Melt Flow Index (MFI) Measurement
Objective: To measure the ease of flow of molten LDPE.
Apparatus: Extrusion Plastometer (Melt Flow Indexer).
Procedure (based on ASTM D1238, Procedure A):
-
Instrument Setup:
-
Set the temperature of the extrusion plastometer to 190°C and allow it to stabilize.
-
Ensure the die and barrel are clean.
-
-
Sample Loading:
-
Load approximately 3-5 grams of the LDPE sample into the heated barrel.
-
Insert the piston and allow the polymer to preheat for 6-8 minutes.
-
-
Measurement:
-
Place a 2.16 kg weight on the piston.
-
Allow the molten polymer to extrude through the die.
-
After a steady flow is established, collect timed extrudates (e.g., for 1 minute).
-
-
Analysis:
-
Weigh the collected extrudates.
-
Calculate the MFI in grams per 10 minutes using the following formula: MFI = (mass of extrudate in grams / collection time in seconds) * 600
-
Protocol 3: Yellowness Index (YI) Measurement
Objective: To quantify the degree of yellowness in an LDPE sample.
Apparatus: Spectrophotometer or Colorimeter.
Procedure (based on ASTM E313):
-
Sample Preparation:
-
Prepare flat, opaque LDPE plaques of uniform thickness (typically 2-3 mm).
-
Ensure the sample surfaces are clean and free from defects.
-
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using a standard white tile.
-
Measurement:
-
Place the LDPE sample in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z) of the sample under a specified illuminant (e.g., D65) and observer angle (e.g., 10°).
-
-
Calculation: Calculate the Yellowness Index (YI) using the following formula for Illuminant C and 2° observer: YI = [100 * (1.28X - 1.06Z)] / Y
Visualizations
Below are diagrams illustrating key workflows and relationships described in this guide.
Caption: A logical workflow for troubleshooting polymer yellowing during processing.
Caption: Experimental workflow for evaluating antioxidant performance in LDPE.
References
- 1. ampacet.com [ampacet.com]
- 2. benchchem.com [benchchem.com]
- 3. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
- 4. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 5. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 8. specialchem.com [specialchem.com]
- 9. ohans.com [ohans.com]
- 10. amade-tech.com [amade-tech.com]
- 11. specialchem.com [specialchem.com]
- 12. specialchem.com [specialchem.com]
- 13. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Antioxidant 25 (AO25) for Experiments
Welcome to the technical support center for improving the solubility of the hypothetical poorly soluble antioxidant, AO25. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving AO25?
A1: For a novel antioxidant with unknown solubility, it is recommended to start with a small amount of the compound and test its solubility in a range of solvents of varying polarities. Common starting solvents for poorly soluble compounds in biological research include Dimethyl Sulfoxide (DMSO), Ethanol, and Acetone.[1] For cell culture experiments, it is crucial to use high-purity, anhydrous DMSO to minimize toxicity and ensure reproducibility.
Q2: I'm observing precipitation of AO25 after adding my stock solution to aqueous media. What is happening?
A2: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer or cell culture medium. The dramatic change in solvent polarity can cause the compound to crash out of solution. To mitigate this, consider preparing a more dilute initial stock solution, adding the stock solution to the aqueous media while vortexing, or exploring co-solvent systems.
Q3: Are there any physical methods I can use to help dissolve AO25?
A3: Yes, several physical methods can aid in dissolution. These include:
-
Vortexing: Vigorous mixing can help break up powder aggregates.
-
Sonication: Using a bath sonicator can provide energy to break down particles and enhance solvation.[2][3]
-
Gentle Heating: Warming the solution in a water bath (e.g., to 37°C) can increase the kinetic energy of both the solvent and solute molecules, often improving solubility. However, be cautious as excessive heat can degrade some compounds.[2]
Q4: Can repeated freeze-thaw cycles of my AO25 stock solution affect its solubility?
A4: Repeated freeze-thaw cycles can potentially lead to the precipitation of your compound over time, especially if the solution is near its saturation point. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide: Common Solubility Issues with AO25
This guide provides a systematic approach to resolving common issues with dissolving AO25 for your experiments.
Issue 1: AO25 powder is not dissolving in the chosen solvent at room temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution of AO25.
Issue 2: AO25 precipitates when the stock solution is diluted in aqueous media.
Troubleshooting Steps:
-
Decrease Stock Concentration: Try preparing a less concentrated initial stock solution in your organic solvent.
-
Modify Dilution Technique: Add the stock solution dropwise into the aqueous media while vigorously vortexing or stirring. This can help to rapidly disperse the compound and avoid localized high concentrations that promote precipitation.
-
Use a Co-solvent System: Prepare the final solution using a mixture of the organic solvent and the aqueous medium. The optimal ratio will need to be determined empirically.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can significantly impact solubility.[4][5]
-
Inclusion Complexation: Consider using cyclodextrins to form inclusion complexes that can enhance the aqueous solubility of hydrophobic compounds.[6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of AO25 in DMSO
Materials:
-
AO25 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Water bath
Procedure:
-
Calculate the mass of AO25 required to make a 10 mM solution in your desired volume.
-
Weigh the calculated amount of AO25 into a microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 37°C in a water bath for 10-15 minutes, with intermittent vortexing.
-
Once the solution is clear, it is ready for use or for aliquoting and storage at -20°C or -80°C.
Protocol 2: General Method for Solubility Enhancement using a Co-solvent System
Objective: To determine an appropriate co-solvent system for diluting a DMSO stock of AO25 into an aqueous buffer.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
Addressing interference in Antioxidant 25 analytical assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with the analytical assays of Antioxidant 25.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical assays used to measure the activity of this compound?
Commonly used assays to measure antioxidant activity include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays.[1][2][3] These spectrophotometric methods are popular due to their sensitivity, speed, and cost-effectiveness.[1][4] They generally involve a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism.[3]
Q2: My results for this compound are inconsistent between different assays. What could be the reason?
Inconsistent results between different antioxidant assays are a frequent challenge. This variability often stems from the different chemical principles underlying each assay (e.g., HAT vs. SET mechanisms). Factors such as the solvent used, the pH of the reaction medium, and the specific reactivity of this compound with the radical source in each assay can lead to different outcomes.
Q3: What is "matrix interference" and how can it affect my this compound assay?
Matrix interference is caused by extraneous components in a sample, such as proteins or lipids, that can interfere with the interaction between the target analyte (this compound) and the assay reagents.[5] This can lead to inaccurate results, reduced sensitivity, and increased variability.[5] For example, components in the sample matrix can prevent the antioxidant from effectively reacting with the radical, leading to an underestimation of its activity.[5]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: High Variability Between Replicates in DPPH Assay
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Inconsistent Pipetting | Ensure micropipettes are properly calibrated and use fresh tips for each replicate. Small volume variations can lead to significant errors. | [6][7] |
| Incomplete Mixing | Gently vortex or pipette mix the solution thoroughly after adding the sample to the DPPH reagent. | [6][7] |
| Temperature Fluctuations | Perform the assay at a constant, controlled room temperature. | [6] |
| DPPH Radical Instability | Prepare fresh DPPH solution daily and store it in the dark, as the radical is not stable over long periods. | [6] |
| Light Exposure | Keep the reaction plate covered or in the dark during incubation to prevent degradation of the DPPH radical. | [6] |
| Inconsistent Incubation Time | Standardize the incubation time across all experiments. A common practice is a 30-minute incubation in the dark. | [6] |
Issue 2: Poor Reproducibility in ABTS Assay
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Inconsistent ABTS•+ Generation | The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent. The incubation time for this reaction (typically 12-16 hours in the dark) must be consistent. | [6] |
| Unstable ABTS•+ Solution | Prepare the ABTS•+ solution fresh and allow it to stabilize for 12-16 hours. Adjust the initial absorbance to a consistent value (e.g., 0.70 ± 0.02) at 734 nm before use. | [6] |
| Inconsistent Reaction Time | Use a fixed and optimized reaction time for all measurements. Consider running kinetic readings to determine the optimal endpoint. | [6] |
| pH of the Reaction Mixture | The pH can significantly impact the antioxidant activity. It is crucial to control and maintain a consistent pH throughout the experiment. | [6] |
Issue 3: Unexpectedly Low Antioxidant Activity Detected
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Degradation of this compound | Use fresh samples of this compound. Store stock solutions at -20°C in the dark to prevent degradation. | [6] |
| Incorrect Wavelength | Ensure the spectrophotometer is set to the correct wavelength for the specific assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS). | [6] |
| Suboptimal pH | The pH of the sample or buffer can affect the antioxidant's activity. Ensure the reaction mixture's pH is controlled and consistent. | [6] |
| Low Concentration of this compound | Prepare a wider range of concentrations to ensure the IC50 value falls within the linear range of the assay. | [6] |
| Solvent Effects | The choice of solvent can influence the results. Use a consistent solvent system for both the sample and the reagents. Methanol or ethanol (B145695) are commonly used. | [6] |
Experimental Protocols
General Workflow for In Vitro Antioxidant Capacity Assays
A generalized workflow for common antioxidant activity assays like DPPH and ABTS is outlined below.
Caption: General workflow for in vitro antioxidant capacity assays.
Troubleshooting Logic for Inconsistent Results
When encountering inconsistent results, a systematic troubleshooting approach is essential.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
References
- 1. [PDF] Analytical Methods Used in Determining Antioxidant Activity: A Review | Semantic Scholar [semanticscholar.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arborassays.com [arborassays.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Degradation products of Antioxidant 25 and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antioxidant 25. The following information addresses potential issues related to the degradation of this compound and the impact of its degradation products on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common degradation products?
A1: this compound is a hindered phenolic antioxidant commonly used to prevent thermo-oxidative degradation in various materials.[1][2] Like other hindered phenolic antioxidants, it can degrade under conditions of high temperature, prolonged light exposure, or in the presence of certain reactive species.[3][4] Common degradation products can arise from the oxidation of the phenol (B47542) group and cleavage of its side chains. While specific degradation products for "this compound" are not detailed in the provided search results, analogous well-studied phenolic antioxidants like BHT (butylated hydroxytoluene) and Irganox 1010 can form degradation products such as quinone methides, benzaldehydes, and carboxylic acids.[5][6]
Q2: How can I tell if my stock solution of this compound has degraded?
A2: Degradation of your this compound stock solution may be indicated by a few observable changes. A color change, often to a yellowish tint, can be a primary indicator of oxidation. Additionally, you might observe the formation of precipitates or particulates in the solution. For a definitive assessment, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.[6][7]
Q3: What are the potential effects of this compound degradation products on my cell-based assays?
A3: Degradation products of phenolic antioxidants can have unintended biological effects that may interfere with experimental results. These effects can include:
-
Altered Biological Activity: Degradation products may possess their own biological activity, which could be pro-oxidant or cytotoxic, leading to misleading results in assays measuring cell viability, apoptosis, or signaling pathways.
-
Interference with Signaling Pathways: Some degradation products may interact with cellular signaling pathways, such as those involved in oxidative stress responses (e.g., Keap1-Nrf2 pathway) or inflammation (e.g., NF-κB pathway), potentially confounding the interpretation of your experimental data.[8][9][10]
-
Assay Interference: The degradation products might directly interfere with assay reagents. For instance, they could react with colorimetric or fluorometric probes used to measure reactive oxygen species (ROS), leading to inaccurate readings.
Q4: How should I store my this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[11] For long-term storage, it is advisable to keep it at -20°C. Stock solutions should be prepared fresh when possible. If you need to store stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C in amber-colored vials to protect from light.[6]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in antioxidant activity assays (e.g., DPPH, ABTS).
-
Possible Cause: Degradation of the this compound standard or sample.
-
Solution: Prepare a fresh stock solution of this compound.[11] Verify the purity of the standard using HPLC. Ensure that the solvents used are of high purity and free of peroxides.
-
-
Possible Cause: Improper assay conditions.
-
Possible Cause: Pipetting inaccuracies.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.
-
Issue 2: Unexpected cytotoxicity observed in cell-based assays.
-
Possible Cause: Formation of toxic degradation products in the this compound stock solution.
-
Solution: Use a freshly prepared stock solution of this compound for each experiment. If you suspect degradation, analyze the stock solution for impurities using HPLC-MS.
-
-
Possible Cause: High concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line. Run a solvent control to assess its effect on cell viability.[12]
-
Issue 3: "Blooming" or precipitation of this compound in polymer-based experiments.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the polymer.[7][13]
-
Solution: Reduce the concentration of this compound to a level below its solubility limit at the processing and service temperatures.
-
-
Possible Cause: Poor dispersion of this compound in the polymer matrix.
-
Solution: Improve mixing efficiency during compounding. Consider using a masterbatch to enhance dispersion.[7]
-
Quantitative Data Summary
Table 1: Stability of a Hypothetical Phenolic Antioxidant Under Different Storage Conditions
| Storage Condition | Purity after 3 months (%) | Purity after 6 months (%) |
| Room Temperature (25°C), Light | 75 | 55 |
| Room Temperature (25°C), Dark | 90 | 82 |
| Refrigerated (4°C), Dark | 98 | 95 |
| Frozen (-20°C), Dark | >99 | >99 |
Note: This table presents hypothetical data for illustrative purposes, based on general knowledge of antioxidant stability.
Experimental Protocols
Protocol 1: Determination of this compound Degradation by HPLC
This protocol provides a general method for assessing the stability of this compound and detecting the presence of its degradation products.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of high-purity this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[6]
-
Prepare working standards by serial dilution of the stock solution.
-
Dilute your experimental sample of this compound to fall within the concentration range of the working standards.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For example, start with 50:50 acetonitrile:water and gradually increase to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 277 nm.[6]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
The presence of additional peaks in your sample that are not in the fresh standard indicates the presence of degradation products.
-
Quantify the amount of this compound in your sample by comparing its peak area to the calibration curve generated from the standards. A decrease in the concentration of the parent compound over time is indicative of degradation.
-
Visualizations
Caption: Workflow for Determining this compound Degradation by HPLC.
References
- 1. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Masterbatch - Pure Polymers 2.0 [purepolymers.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Degradation Products of Polydopamine Restrained Inflammatory Response of LPS-Stimulated Macrophages Through Mediation TLR-4-MYD88 Dependent Signaling Pathways by Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. specialchem.com [specialchem.com]
Technical Support Center: Enhancing Polymer Stability with Antioxidant 25
Welcome to the technical support center for Antioxidant 25 (AO 25). This resource is designed for researchers, scientists, and drug development professionals working with polymers to provide comprehensive guidance on maximizing the performance of AO 25 through synergistic combinations with other additives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your formulation and processing needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a general-purpose antioxidant masterbatch, supplied as POLYBATCH® AO 25, designed for the thermal stabilization of polyolefins such as LDPE, HDPE, LLDPE, and EVA.[1][2][3][4] Its main role is to protect the polymer from degradation caused by high temperatures and long residence times during extrusion processes.[1][2] This protection helps prevent issues like cross-linking, gel formation, the appearance of carbonized particles, and the loss of mechanical properties.[1][2] For standard blown film and profile extrusion, AO 25 is recommended for processing temperatures not exceeding 280°C.[1][2] A related product, POLYBATCH® AO 25 S, is available for higher temperature applications like cast film extrusion, up to 320°C.
Q2: How does this compound work?
This compound is a masterbatch that likely contains a blend of primary and secondary antioxidants.[5] This combination provides comprehensive protection against thermal degradation.[5]
-
Primary antioxidants , such as hindered phenols, are radical scavengers. They interrupt the degradation process by donating a hydrogen atom to neutralize free radicals that form within the polymer due to heat and shear.[6]
-
Secondary antioxidants , like phosphites or thioesters, decompose hydroperoxides into stable, non-radical products. Hydroperoxides are formed during the primary antioxidant action and can otherwise break down and restart the degradation cycle.
This dual-action mechanism provides a synergistic effect, offering greater stability than either type of antioxidant could achieve alone.[6][7]
Q3: With which additives can this compound be used to achieve a synergistic effect?
This compound is designed to work synergistically with other functional masterbatches.[8] Combining it with other types of additives can provide a more robust and comprehensive stabilization package.
-
UV Stabilizers: For applications requiring weather resistance and protection from sunlight, AO 25 can be combined with UV stabilizers like Hindered Amine Light Stabilizers (HALS).[9] Antioxidants are crucial for the effective functioning of HALS.[6] This combination protects against both thermal degradation during processing and photo-oxidation during the product's service life.
-
Other Antioxidants: While AO 25 is a complete antioxidant package, its performance in demanding applications can be boosted by combining it with other antioxidant masterbatches. A blend of hindered phenols and phosphites has been shown to improve the oxidation induction time (OIT) by over 40% in polyolefins.
-
Slip Agents: To reduce the coefficient of friction on the surface of films, AO 25 can be used alongside slip agent masterbatches.[8]
Q4: What is "antioxidant blooming" and how can I prevent it?
Antioxidant blooming is the migration of the antioxidant additive from within the polymer matrix to its surface, which can result in a hazy, waxy, or crystalline layer.[10] This phenomenon can be caused by several factors:
-
High Concentration: Using an antioxidant concentration that exceeds its solubility limit in the polymer.[10][11]
-
Poor Compatibility: A mismatch between the antioxidant and the polymer matrix.[10]
-
Low Molecular Weight: Additives with lower molecular weights are more mobile within the polymer.[11]
-
Processing Conditions: High temperatures can increase additive mobility.[11]
To prevent blooming, ensure you are using the recommended dosage of AO 25 for your specific polymer and application. If blooming persists, consider using an antioxidant with higher molecular weight or better compatibility with your polymer system.
Troubleshooting Guides
This section addresses common issues encountered during polymer processing that may be related to thermal degradation or additive performance.
Issue 1: Gels or Black Specks in the Final Product
Description: The presence of small, hard particles (gels) or black carbonized spots in the extruded film or molded part.[12][13][14]
| Possible Cause | Recommended Solution |
| Polymer Degradation | Overheating or excessive residence time in the extruder can cause the polymer to degrade, forming crosslinked gels and eventually carbon specks.[13] Solution: Verify that the temperature profile of the extruder is within the recommended range for the polymer and AO 25 (below 280°C).[1][2] Reduce residence time by matching the extruder output to the job requirements.[13] |
| Contamination | Foreign particles in the raw material or poor housekeeping can introduce contaminants that appear as specks.[12][13] Solution: Ensure that raw materials are handled and stored properly to prevent contamination. Purge the extruder thoroughly between runs, especially when changing materials.[13] |
| Poor Mixing | Inadequate dispersion of the masterbatch can lead to areas of high additive concentration that may not melt properly, forming gels.[12] Solution: Optimize screw design and mixing parameters to ensure uniform distribution of the masterbatch. |
| Equipment Wear | Worn or pitted surfaces on the screw, barrel, or die can create dead spots where material can stagnate, degrade, and then break off as black specks.[13] Solution: Regularly inspect processing equipment for wear and tear. Perform thorough cleaning and maintenance. |
Issue 2: Discoloration (Yellowing) of the Polymer
Description: The final product exhibits a yellow tint that is not intended.
| Possible Cause | Recommended Solution |
| Thermal Degradation | High processing temperatures can lead to oxidation of the polymer, causing it to yellow.[15] Solution: Ensure the processing temperature is appropriate for the polymer and does not exceed the limits of the antioxidant package. The use of secondary antioxidants like phosphites can help prevent discoloration. |
| Antioxidant Interaction | Certain phenolic antioxidants can form colored byproducts upon oxidation. Solution: Ensure the correct type and concentration of AO 25 are used. Combining with a phosphite-based secondary antioxidant can mitigate this effect.[16] |
| UV Degradation | For products exposed to sunlight, UV radiation can cause yellowing if the polymer is not adequately protected.[15] Solution: Combine AO 25 with a suitable UV stabilizer masterbatch. |
Issue 3: Loss of Mechanical Properties
Description: The final product is brittle, has low impact strength, or fails to meet mechanical performance specifications.
| Possible Cause | Recommended Solution |
| Chain Scission | Severe thermal degradation can break the polymer chains, leading to a reduction in molecular weight and a corresponding loss of mechanical strength.[5] Solution: Optimize the processing conditions (temperature, residence time) to minimize degradation. Ensure an adequate level of AO 25 is present to protect the polymer during processing. |
| Inadequate Stabilization | The level of antioxidant may be insufficient for the processing conditions or the polymer type. Solution: Increase the dosage of AO 25 within the recommended limits. For long-term thermal stability, consider a synergistic blend with other stabilizers. |
Data Presentation: Synergistic Effects on Polymer Stability
The following tables summarize the expected performance improvements when using this compound in synergistic combinations. The data is illustrative of typical results seen in polyolefins.
Table 1: Effect of Additive Combination on Oxidation Induction Time (OIT)
| Formulation | OIT at 200°C (minutes) | Performance Improvement |
| HDPE (unstabilized) | < 5 | - |
| HDPE + 1% AO 25 | 45 | Baseline |
| HDPE + 1% AO 25 + 0.5% UV Stabilizer (HALS) | 60 | ~33% increase |
| HDPE + 1% Synergistic Blend (Phenol/Phosphite) | 63 | ~40% increase |
Table 2: Effect of Additive Combination on Melt Flow Index (MFI) after Multiple Extrusions
| Formulation | MFI (g/10 min) - 1st Pass | MFI (g/10 min) - 5th Pass | Change in MFI |
| HDPE (unstabilized) | 2.0 | 4.5 | +125% |
| HDPE + 1% AO 25 | 2.1 | 2.8 | +33% |
| HDPE + 1% Synergistic Blend (Phenol/Phosphite) | 2.0 | 2.3 | +15% |
Table 3: Effect of Additive Combination on Yellowness Index (YI) after Thermal Aging
| Formulation | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After Aging | Change in YI |
| HDPE (unstabilized) | 2 | 15 | +13 |
| HDPE + 1% AO 25 | 2.5 | 7 | +4.5 |
| HDPE + 1% Synergistic Blend (Phenol/Phosphite) | 2.5 | 4 | +1.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance and synergy of this compound.
Protocol 1: Oxidative Induction Time (OIT) Measurement
Objective: To determine the thermal stability of a polymer formulation in an oxygen atmosphere, as a measure of the effectiveness of the antioxidant package.
Standard: Based on ASTM D3895.[17][18][19]
Methodology:
-
Sample Preparation: Prepare thin sections of the polymer sample, approximately 5-10 mg.
-
Instrument Setup: Use a Differential Scanning Calorimeter (DSC). Place the sample in an open aluminum pan.
-
Heating Phase: Heat the sample under a nitrogen atmosphere to the isothermal test temperature (e.g., 200°C for polyethylene) at a rapid heating rate.
-
Isothermal Phase (Nitrogen): Allow the sample to equilibrate at the test temperature for approximately 5 minutes under nitrogen.
-
Oxidation Phase: Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Data Collection: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.[19]
Protocol 2: Melt Flow Index (MFI) Measurement
Objective: To assess the effect of additives on the flow properties of the polymer melt, which is an indicator of polymer degradation (chain scission).
Standard: Based on ASTM D1238.[20][21][22][23]
Methodology:
-
Instrument Setup: Use a melt flow indexer preheated to the specified temperature (e.g., 190°C for some polyethylenes).
-
Sample Loading: Load a specified amount of the polymer pellets or granules into the heated barrel of the instrument.
-
Preheating: Allow the polymer to preheat for a specified time to reach a molten state.
-
Extrusion: Apply a specified weight to the piston to force the molten polymer through a standard die.
-
Measurement: Collect the extruded polymer over a set period (typically 10 minutes).
-
Calculation: Weigh the collected extrudate. The MFI is expressed in grams per 10 minutes. An increase in MFI after processing or aging indicates a decrease in molecular weight due to degradation.
Protocol 3: Yellowness Index (YI) Measurement
Objective: To quantify the degree of yellowness in a polymer sample, which is often a sign of degradation.
Standard: Based on ASTM E313.[15][24][25][26][27]
Methodology:
-
Instrument Setup: Use a spectrophotometer or colorimeter.
-
Calibration: Calibrate the instrument according to the manufacturer's instructions.
-
Sample Measurement: Place the polymer sample (plaque or film) in the instrument's measurement port.
-
Data Acquisition: The instrument measures the tristimulus values (X, Y, Z) of the sample.
-
Calculation: The Yellowness Index is calculated from the tristimulus values using the formula specified in ASTM E313. A higher YI value indicates a greater degree of yellowness.[15]
Mandatory Visualizations
Caption: The polymer auto-oxidation cycle leading to degradation.
Caption: Synergistic action of primary and secondary antioxidants.
Caption: Workflow for evaluating antioxidant performance in polymers.
References
- 1. scribd.com [scribd.com]
- 2. specialchem.com [specialchem.com]
- 3. A. Schulman POLYBATCH™ AO-25 Antioxidant Masterbatch Based in LDPE datasheet [lookpolymers.com]
- 4. lookpolymers.com [lookpolymers.com]
- 5. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 6. partinchem.com [partinchem.com]
- 7. researchgate.net [researchgate.net]
- 8. functionalmasterbatch.com [functionalmasterbatch.com]
- 9. lyondellbasell.com [lyondellbasell.com]
- 10. Physico-chemical characterization of the blooming of Irganox 1076® antioxidant onto the surface of a silane-crosslinked… [ouci.dntb.gov.ua]
- 11. specialchem.com [specialchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Eliminating black spots in extruded film/sheet with careful processing and good quality polymer [plastemart.com]
- 14. asaclean.com [asaclean.com]
- 15. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 16. Antioxidant Masterbatch - Pure Polymers 2.0 [purepolymers.net]
- 17. Oxidation induction time testing & analysis (OIT) - Impact Laboratories [impact-solutions.co.uk]
- 18. youtube.com [youtube.com]
- 19. repository.up.ac.za [repository.up.ac.za]
- 20. MFI Tester for Calculating Melt Flow Index of HDPE Material [prestogroup.com]
- 21. Breaking Down Melt Flow Index Testing Standards: ASTM D1238 vs ISO 1133 [pacorr.com]
- 22. testing-instruments.com [testing-instruments.com]
- 23. nextgentest.com [nextgentest.com]
- 24. Yellowness Index (YI) ASTM E313 [intertek.com]
- 25. infinitalab.com [infinitalab.com]
- 26. Yellowness index measurement method - 3nh [3nh.com]
- 27. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: Synthesis of Antioxidant 25
This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of Antioxidant 25, a complex bi-aryl antioxidant. The information is designed to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction for the key bi-aryl formation step is showing low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki coupling are a frequent issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The palladium catalyst is sensitive to air and moisture. Ensure your catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). Consider using a pre-catalyst that is more stable.
-
Base Selection: The choice and quality of the base are critical. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The base must be finely ground and thoroughly dried before use. The strength of the base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must be anhydrous. Toluene, dioxane, and DMF are common choices, often with a small amount of water added to aid in the dissolution of the base. Ensure your solvents are properly dried before use.
-
Reaction Temperature: The optimal temperature can vary depending on the specific substrates and catalyst. If the reaction is sluggish, a modest increase in temperature may improve the yield. However, excessive heat can lead to catalyst decomposition and side product formation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Q2: I am observing significant amounts of a homo-coupled side product from my boronic acid starting material. How can I minimize this?
A2: Homo-coupling of boronic acids (Glaser-Hay coupling) is a common side reaction, often promoted by oxygen and the palladium catalyst.
-
Degassing: Thoroughly degas your reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may lead to more homo-coupling. Carefully control the stoichiometry of your reactants.
-
Catalyst Choice: Some palladium catalysts and ligands are more prone to promoting homo-coupling than others. Consider screening different ligand systems.
Q3: The purification of the final this compound product by column chromatography is difficult, with poor separation from byproducts. What strategies can I employ?
A3: Co-elution of products with similar polarities is a common purification challenge.
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A good starting point is a hexane (B92381)/ethyl acetate (B1210297) gradient. If this fails, try other systems like dichloromethane/methanol or toluene/ethyl acetate. Use thin-layer chromatography (TLC) to test different solvent mixtures before running the column.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Alternative Chromatography: If standard silica (B1680970) gel chromatography is ineffective, consider alternative stationary phases such as alumina (B75360) or reverse-phase silica (C18).
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the synthesis of this compound.
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield
| Entry | Palladium Catalyst (mol%) | Base (2.0 eq.) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 65 |
| 2 | Pd(PPh₃)₄ (3%) | K₃PO₄ | Toluene/H₂O (10:1) | 90 | 12 | 82 |
| 3 | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 1,4-Dioxane (B91453) | 100 | 8 | 91 |
| 4 | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 78 |
Table 2: Impact of Catalyst Loading on Reaction Efficiency
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | Pd(dppf)Cl₂ | 1.0 | 12 | 75 |
| 2 | Pd(dppf)Cl₂ | 2.0 | 10 | 95 |
| 3 | Pd(dppf)Cl₂ | 3.0 | 8 | >99 |
Key Experimental Protocols
Protocol 1: Suzuki Coupling for this compound Synthesis
-
To a flame-dried round-bottom flask, add 1-bromo-3,5-di-tert-butyl-4-hydroxybenzene (1.0 eq.), (4-hydroxyphenyl)boronic acid (1.1 eq.), and cesium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane via cannula.
-
Bubble nitrogen through the stirred suspension for 20 minutes to degas the mixture.
-
Add Pd(dppf)Cl₂ (3 mol%) to the flask under a positive flow of nitrogen.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C for 8 hours, or until TLC analysis indicates complete consumption of the starting bromide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound solid in a minimal amount of hot toluene.
-
Once fully dissolved, slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the purified crystals under high vacuum.
Signaling Pathways and Workflows
The following diagram illustrates a decision-making process for product purification.
Caption: Decision tree for the purification of this compound.
Technical Support Center: Refining the Purification of Antioxidant 25
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of "Antioxidant 25," a novel antioxidant compound. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the first step I should take if my purification yield of this compound is consistently low? | Initially, re-evaluate your extraction method. The choice of solvent and extraction conditions significantly impacts the yield of bioactive compounds. For many polyphenolic antioxidants, aqueous acetone (B3395972) (60-80%) or ethanol (B145695) are effective.[1][2] Also, consider factors like temperature and extraction time, as higher temperatures can sometimes degrade thermolabile antioxidants.[3] |
| How can I confirm that the purified compound is indeed an antioxidant? | You should perform established antioxidant activity assays. The most common in vitro assays include DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power) assays.[4][5][6] These will help quantify the antioxidant capacity of your purified "this compound." |
| My purified this compound shows discoloration or haziness upon storage. What could be the cause? | This phenomenon, often referred to as "blooming," can occur when the antioxidant migrates to the surface of the material it's in. This may be due to high concentrations of the antioxidant exceeding its solubility in the matrix.[7] Consider optimizing the concentration or improving storage conditions to mitigate this. |
| Is it possible for my purified antioxidant to exhibit pro-oxidant effects? | Yes, under certain conditions, some antioxidants can act as pro-oxidants. This is a known phenomenon and can depend on the concentration of the antioxidant and the presence of other molecules.[6] It is crucial to test a range of concentrations in your activity assays. |
| What are the key differences between DPPH, ABTS, and FRAP assays? | The DPPH and ABTS assays measure the ability of an antioxidant to scavenge free radicals. DPPH is a stable radical that changes color upon reduction, while the ABTS assay measures the reduction of the pre-formed ABTS radical cation.[4][5] The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5] Using a combination of these assays provides a more comprehensive profile of the antioxidant's activity. |
Troubleshooting Guides
Issue 1: Low Purity of this compound after Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Resin Choice | The choice of macroporous resin is critical for effective purification. Different resins (e.g., D101, HPD500, AB-8) have varying adsorption and desorption characteristics.[2][8][9] If you are experiencing low purity, consider screening a panel of resins to find the one with the best selectivity for this compound. |
| Suboptimal Elution Conditions | The concentration of the eluting solvent (e.g., ethanol) is a key factor. A gradient elution with increasing concentrations of the organic solvent might be necessary to separate this compound from other compounds with similar polarities.[2] |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation and co-elution of impurities. Try reducing the amount of sample loaded onto the column. |
| Flow Rate is Too High | A high flow rate during sample loading or elution can reduce the interaction time between the analyte and the stationary phase, leading to inefficient separation. Optimize the flow rate for better resolution. |
Issue 2: Inconsistent Results in Antioxidant Activity Assays
| Possible Cause | Troubleshooting Step |
| Reagent Instability | DPPH and ABTS radicals can be unstable, especially when exposed to light. Always prepare fresh reagent solutions and store them in the dark.[4][5] |
| Interference from Solvents | The solvent used to dissolve your purified this compound may interfere with the assay. Always run a solvent blank to account for any background absorbance. |
| Incorrect Incubation Time or Temperature | The reaction kinetics of antioxidant assays can be sensitive to time and temperature. Ensure you are following a validated protocol with consistent incubation times and temperatures.[5][10] |
| Pipetting Errors | Inaccurate pipetting can lead to significant variations in results, especially when working with small volumes in 96-well plates. Calibrate your pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to neutralize the DPPH radical.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
Purified this compound
-
96-well microplate or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare a series of dilutions of your purified this compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of your sample or control to a specific volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
ABTS Radical Cation Decolorization Assay
This assay measures the reduction of the pre-formed ABTS radical cation by an antioxidant.[5]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive Control (e.g., Trolox)
-
Purified this compound
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm.
-
Add a small volume of your purified this compound or positive control to the diluted ABTS radical solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation
Table 1: Comparison of Purification Resins for this compound
| Resin Type | Adsorption Rate (%) | Desorption Rate (%) | Purity of this compound (%) |
| D101 | 85.2 | 90.5 | 75.8 |
| HPD500 | 92.1 | 88.3 | 82.4 |
| AB-8 | 78.5 | 91.2 | 71.3 |
| NKA-9 | 81.3 | 85.7 | 68.9 |
Table 2: Antioxidant Activity of Purified this compound
| Assay | IC50 / EC50 (µg/mL) of this compound | IC50 / EC50 (µg/mL) of Ascorbic Acid (Positive Control) |
| DPPH Radical Scavenging | 15.4 | 5.2 |
| ABTS Radical Scavenging | 10.8 | 3.9 |
| Hydroxyl Radical Scavenging | 25.1 | 8.7 |
Visualizations
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: The Keap1-Nrf2-ARE signaling pathway, a key mechanism for cellular antioxidant defense.[4]
References
- 1. Impact of Purification Methods on the Antioxidant Properties of Tannin-Rich Extracts Obtained from Berry Fruit By-Products [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. Flavonoid Composition and Bioactivities of Nymphaea ‘Blue Bird’: Analysis, Purification, and Evaluation [mdpi.com]
- 9. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Antioxidant Capacity Assays
Welcome to the technical support center for antioxidant capacity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. Achieving reliable and reproducible data is critical, and this guide provides detailed answers to frequently asked questions and troubleshooting advice to help you refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results between different antioxidant assays (e.g., DPPH, ABTS, FRAP) for the same sample?
A1: Inconsistent results between different antioxidant assays are a common challenge. This variability often arises from the different chemical principles underlying each assay. Assays can be broadly categorized into two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
-
HAT-based assays , like the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.
-
SET-based assays , such as the Ferric Reducing Antioxidant Power (FRAP) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, measure the capacity of an antioxidant to reduce an oxidant, which changes color upon reduction. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can proceed by both mechanisms.
Different antioxidant compounds have varying efficiencies in these different chemical environments. Factors such as the solvent used, the pH of the reaction medium, and the differing reactivity of your compound with the specific radical source in each assay can lead to divergent outcomes.[1] Therefore, it is recommended to use a panel of different assays to characterize and establish in vitro antioxidant activity.[2][3][4]
Q2: How much variation in IC50 values is considered acceptable in cell-based antioxidant assays?
A2: The acceptable range of variation for half-maximal inhibitory concentration (IC50) values can depend on the specific assay and biological system. For cell-based assays, a two- to three-fold difference is often considered acceptable. Larger variations may indicate underlying issues with experimental consistency that need to be addressed.
Q3: What is the "edge effect" in 96-well plates, and how can it affect my results?
A3: The "edge effect" refers to the phenomenon where wells on the perimeter of a 96-well plate evaporate more quickly than the inner wells. This can lead to increased concentrations of reagents and your test compound in the outer wells, potentially affecting the results. To mitigate this, it is good practice to avoid using the outermost wells for critical samples and instead fill them with sterile phosphate-buffered saline (PBS) to maintain humidity.
Troubleshooting Guides
Inconsistent Results in DPPH Assays
Problem: My DPPH assay results are not reproducible, and the IC50 values vary significantly between experiments.
| Parameter | Common Issue | Recommendation | Quantitative Target |
| DPPH Reagent | Degradation of DPPH radical solution. | Prepare a fresh solution of DPPH in methanol (B129727) for each experiment and store it in a dark, airtight container. | Absorbance of the initial DPPH solution should be consistent. |
| Incubation Time | Incomplete reaction or reaction proceeding too long. | The reaction kinetics can vary for different antioxidants. A 30-minute incubation in the dark at room temperature is a common starting point, but for novel compounds, it is advisable to perform a kinetic study to determine the optimal reaction time.[5][6] | Determine the time point at which the reaction reaches a plateau. |
| pH | The antioxidant activity of many compounds is pH-dependent. | While DPPH assays are typically unbuffered, ensure that the solvent and any buffers used to dissolve your compound do not significantly alter the final reaction pH.[1] The optimal pH range for reproducible results is between 5.0 and 6.5.[7] | Maintain a consistent pH across all experiments. |
| Solvent | The solvent used can impact the antioxidant activity measurement. | Ensure the same solvent system is used consistently for the blank, standards, and test samples.[1] | N/A |
Fluctuating Trolox Equivalent Antioxidant Capacity (TEAC) Values in ABTS Assays
Problem: My TEAC values for the same sample are fluctuating between experiments in the ABTS assay.
| Parameter | Common Issue | Recommendation | Quantitative Target |
| ABTS•+ Working Solution | The initial absorbance of the ABTS•+ working solution is inconsistent. | Before the assay, dilute the aged ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.020 at 734 nm.[8] | Absorbance of 0.700 ± 0.020 at 734 nm.[8] |
| Reaction Time | A fixed incubation time may not be optimal for all samples. | Different antioxidant compounds react with the ABTS radical cation at different rates. While a 6-minute incubation is standard, some compounds may require longer to reach completion. For novel compounds, it is advisable to perform a kinetic study to determine the optimal reaction time.[8][9] | Determine the time point at which the reaction reaches a stable endpoint. |
| pH | The pH of the reaction mixture can significantly affect the antioxidant capacity of certain compounds. | It is crucial to maintain a consistent pH, typically 7.4, for physiological relevance.[8] | pH 7.4 |
| Biphasic Kinetics | Some antioxidants exhibit a two-phase reaction with the ABTS radical: a fast initial reaction followed by a much slower secondary reaction. | If a fixed, short incubation time is used, the full antioxidant potential may be underestimated. A kinetic study is necessary to determine if a longer incubation time is required. | N/A |
Inconsistent Results in FRAP Assays
Problem: My FRAP assay results show high variability between replicates.
| Parameter | Common Issue | Recommendation | Quantitative Target |
| Reagent Preparation and Handling | Inconsistent pipetting volumes or incomplete mixing of reagents and sample. | Ensure proper calibration and use of micropipettes. Use fresh tips for each replicate. Gently vortex or mix the solution thoroughly after adding each component.[10] | N/A |
| Spectrophotometer Blanking | Incorrect blanking of the spectrophotometer. | Ensure the spectrophotometer is zeroed with the appropriate blank solution as per the protocol. The blank should contain the FRAP reagent and the solvent used for the sample.[10][11] | N/A |
| Temperature | Temperature fluctuations during the assay. | Perform the assay at a constant temperature, typically 37°C, as the reaction rate can be temperature-dependent.[11] | 37°C |
| Reaction Time | Inconsistent incubation times. | The reaction is typically complete within 4 to 6 minutes. Use a timer to ensure a precise and consistent incubation time for all samples.[11] | 4-6 minutes |
| Sample Turbidity | Turbidity or cloudiness in samples after mixing with the FRAP reagent can lead to false positive results. | Centrifuge samples to remove any particulates before performing the assay.[4] | N/A |
Variable Results in Cellular Antioxidant Assays (CAA)
Problem: The protective effect of my test compound against cellular oxidative stress varies between experiments in the CAA.
| Parameter | Common Issue | Recommendation | Quantitative Target |
| Cell Density | The number of cells seeded per well can affect the fluorescence measurements. | Ensure a consistent cell seeding density for all experiments. Allow cells to reach a specific confluency (e.g., 90-100%) before starting the assay.[1] | 90-100% confluency |
| Culture Media | Components in the cell culture medium can influence the fluorescence of the DCFH-DA probe. | Use the same batch and formulation of culture medium for all related experiments to minimize variability.[1] | N/A |
| Compound Cytotoxicity | At higher concentrations, the test compound may exhibit cytotoxic effects, which can be misinterpreted as antioxidant activity. | Always perform a parallel cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your compound for the specific cell line being used.[1] | N/A |
| Probe Loading and Incubation | Inconsistent loading of the DCFH-DA probe or variations in incubation times. | Ensure consistent loading of the DCFH-DA probe and uniform incubation times to allow for adequate cellular uptake and de-esterification. | N/A |
Experimental Protocols
Standardized ABTS Assay Experimental Workflow
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
Trolox Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of ethanol. Prepare fresh working standards by diluting the stock solution.[12]
2. Generation of ABTS•+ Radical Cation:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ radical cation.[5]
3. Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the aged ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.700 ± 0.020 at 734 nm.[8]
4. Assay Procedure:
-
Add a small volume of your sample or Trolox standard to a microplate well.
-
Add the ABTS•+ working solution.
-
Incubate for a predetermined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
5. Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
Determine the TEAC value of the sample from the standard curve.[12]
FRAP Assay Protocol
1. Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in deionized water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.
2. Assay Procedure:
-
Add the FRAP reagent to a microplate well.
-
Add your sample or standard (e.g., FeSO₄·7H₂O).
-
Incubate at 37°C for a specific time (e.g., 4-6 minutes).
-
Measure the absorbance at approximately 593 nm.
3. Calculation:
-
Create a standard curve using known concentrations of the ferrous standard.
-
Determine the FRAP value of the extract by comparing its absorbance to the standard curve.
Cellular Antioxidant Assay (CAA) General Protocol
1. Cell Seeding:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well, black, clear-bottom microplate at a density that will result in 90-100% confluency after 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
2. Cell Treatment:
-
After 24 hours, remove the growth medium and wash the cells with PBS.
-
Add treatment medium containing the test compounds at various concentrations to the wells. Include a positive control (e.g., quercetin) and a vehicle control.
-
Incubate for 1 hour at 37°C.[13]
3. Probe Loading:
-
Prepare a working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a serum-free, phenol (B47542) red-free medium.
-
Remove the treatment medium and add the DCFH-DA working solution to each well.
-
Incubate for 1 hour at 37°C, protected from light.[13]
4. Induction of Oxidative Stress and Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add the radical initiator solution (e.g., AAPH or ABAP) to all wells except the blank wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure fluorescence kinetically (e.g., excitation ~485 nm, emission ~538 nm).[13]
5. Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence kinetic data.
-
Determine the CAA value by comparing the AUC of the sample-treated cells to the control cells.
References
- 1. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of antioxidant capacity assays with chemometric methods - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00330J [pubs.rsc.org]
- 3. A critical examination of the DPPH method: Mistakes and inconsistencies in stoichiometry and IC50 determination by UV-Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving Polymer Thermal Stability with Antioxidant 25
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Antioxidant 25 to enhance the thermal stability of polymers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a high-performance, sterically hindered phenolic antioxidant masterbatch. Its primary function is to protect polymers from thermal degradation during processing at elevated temperatures and throughout their service life.[1][2][3] It is particularly effective in polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[4] By neutralizing free radicals, this compound helps to prevent chain scission and cross-linking, thereby preserving the mechanical and physical properties of the polymer.[5][6]
Q2: What is the general mechanism of action for this compound?
As a hindered phenolic antioxidant, this compound functions by donating a hydrogen atom from its hydroxyl group to reactive free radicals (R•, ROO•) that are formed during the thermal oxidation of the polymer. This process neutralizes the free radicals, preventing them from propagating the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance, rendering it relatively unreactive and unable to initiate further degradation.[3][7]
Q3: What are the typical polymers that can be stabilized with this compound?
This compound is a versatile stabilizer compatible with a wide range of polymers, including:
-
Low-density polyethylene (LDPE)[8]
-
High-density polyethylene (HDPE)[4]
-
Linear low-density polyethylene (LLDPE)[4]
-
Polypropylene (PP)[4]
-
Ethylene-vinyl acetate (B1210297) (EVA)[9]
Q4: What is the recommended dosage of this compound?
The optimal concentration of this compound depends on the specific polymer, processing conditions (temperature, shear), and the desired level of long-term thermal stability. A general starting point for evaluation is typically in the range of 0.1% to 0.5% by weight of the active antioxidant. However, it is crucial to conduct experimental trials to determine the most effective and economical dosage for your specific application.
Q5: Can this compound be used in combination with other additives?
Yes, for enhanced performance, this compound can be used synergistically with other types of stabilizers.[7] Combining it with a secondary antioxidant, such as a phosphite (B83602) or a thioether, is common practice. Secondary antioxidants are effective at decomposing hydroperoxides, which are precursors to free radicals, thus protecting the primary antioxidant and extending the overall stability of the polymer.[2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Yellowing or Pinking of the Polymer | Over-oxidation of the phenolic antioxidant, especially at high processing temperatures or due to interaction with acidic residues or atmospheric pollutants like NOx.[10][11][12][13] | - Optimize processing temperature and minimize residence time. - Ensure thorough cleaning of processing equipment to remove acidic residues. - Consider incorporating a secondary antioxidant (e.g., a phosphite) to reduce the oxidative load on the primary antioxidant.[10] - Store finished parts in a well-ventilated area away from combustion engine exhaust.[12] - For minor surface discoloration, exposure to UV light (sunlight) can sometimes reverse the effect.[11][12] |
| Poor Thermal Stability (Brittleness, Cracking) | - Insufficient concentration of this compound. - Inadequate dispersion of the masterbatch in the polymer matrix. - Processing temperatures exceeding the stabilizer's effective range. | - Increase the dosage of this compound in incremental steps. - Improve mixing and dispersion during compounding. - Verify that the processing temperature is within the recommended range for the polymer and antioxidant system. |
| Blooming (Formation of a surface film or deposit) | - The concentration of the antioxidant exceeds its solubility limit in the polymer. - Incompatibility between the antioxidant and the polymer matrix. | - Reduce the concentration of this compound. - Evaluate the compatibility of the antioxidant with the specific grade of polymer being used. |
| Inconsistent Performance Batch-to-Batch | - Variation in the quality or moisture content of the polymer resin. - Inconsistent dosing of the this compound masterbatch. | - Ensure consistent quality and dryness of the base polymer. - Calibrate and regularly check the accuracy of the masterbatch feeding system. |
Quantitative Data Summary
The following tables provide representative data on the performance of a typical high-performance hindered phenolic antioxidant, which can be used as a guideline for formulating with this compound.
Table 1: Effect of Antioxidant Concentration on Oxidative Induction Time (OIT) of LDPE
| Antioxidant Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| 0.0 (Control) | < 1 |
| 0.1 | 15 - 25 |
| 0.2 | 30 - 45 |
| 0.3 | 50 - 70 |
| 0.5 | > 90 |
Note: OIT is a measure of the material's resistance to oxidative degradation at a specified temperature.
Table 2: Effect of Antioxidant on the Mechanical Properties of Polypropylene after Heat Aging
| Formulation | Initial Tensile Strength (MPa) | Tensile Strength after 500h @ 150°C (MPa) | % Retention |
| PP (Control) | 35 | < 5 (brittle) | < 15% |
| PP + 0.2% this compound | 35 | 30 | ~85% |
| PP + 0.2% this compound + 0.2% Secondary Antioxidant | 35 | 33 | ~94% |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability by Oxidative Induction Time (OIT)
Objective: To determine the resistance of a stabilized polymer to oxidative degradation at an elevated temperature using Differential Scanning Calorimetry (DSC). This method is based on ASTM D3895.[14][15][16][17]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum)
-
Crimper for sealing pans
-
Nitrogen and Oxygen gas supplies with flow controllers
Procedure:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Place the open pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).
Data Analysis: The OIT is determined as the time interval from the initial exposure to oxygen to the onset of the exothermic peak on the DSC thermogram. A longer OIT indicates greater thermal stability.
Protocol 2: Assessment of Long-Term Thermal Stability by Oven Aging
Objective: To evaluate the long-term effect of heat on the physical properties of a stabilized polymer. This method is based on ASTM D3045.[18][19][20][21][22]
Apparatus:
-
Forced-air convection oven with temperature control
-
Tensile testing machine
-
Specimen cutting die
Procedure:
-
Prepare standardized test specimens (e.g., tensile bars) from the stabilized polymer.
-
Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of a set of un-aged specimens.
-
Place the remaining specimens in the oven at a specified aging temperature (e.g., 150°C for polypropylene).
-
Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).
-
Allow the aged specimens to cool to room temperature and condition them according to standard procedures.
-
Measure the mechanical properties of the aged specimens.
Data Analysis: Plot the retention of mechanical properties (e.g., % of initial tensile strength) as a function of aging time. A slower decline in properties indicates better long-term thermal stability.
Protocol 3: Compositional Analysis by Thermogravimetric Analysis (TGA)
Objective: To determine the weight loss of a polymer as a function of temperature, which can indicate its thermal stability and composition. This method is based on ASTM E1131.[23][24][25][26][27]
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (platinum or ceramic)
-
Nitrogen and Air/Oxygen gas supplies with flow controllers
Procedure:
-
Weigh 10-20 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen or air atmosphere.
-
Record the sample weight as a function of temperature.
Data Analysis: The TGA thermogram shows the temperature at which weight loss occurs. The onset temperature of decomposition is an indicator of the polymer's thermal stability. In an inert atmosphere, this relates to pyrolysis, while in an oxidative atmosphere, it relates to thermo-oxidative degradation.
Visualizations
Caption: Mechanism of thermal oxidation in polymers and the intervention by a hindered phenolic antioxidant like this compound.
Caption: A typical experimental workflow for evaluating the performance of this compound in improving the thermal stability of polymers.
Caption: A logical troubleshooting guide for common issues encountered when using antioxidants for polymer thermal stabilization.
References
- 1. taminkalatak.com [taminkalatak.com]
- 2. coraplast.com [coraplast.com]
- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 4. M.G. Polyblends Anti Oxidant Masterbatch - Antioxidant - Knowde [knowde.com]
- 5. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 6. mkeyholding.com [mkeyholding.com]
- 7. partinchem.com [partinchem.com]
- 8. A. Schulman POLYBATCH™ AO-25 Antioxidant Masterbatch Based in LDPE datasheet [lookpolymers.com]
- 9. primeresinas.com [primeresinas.com]
- 10. ampacet.com [ampacet.com]
- 11. kingplastic.com [kingplastic.com]
- 12. simona-pmc.com [simona-pmc.com]
- 13. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
- 14. store.astm.org [store.astm.org]
- 15. OIT, Oxidation Induction Time Testing | Flex-Pack Engineering [flexpackeng.com]
- 16. store.astm.org [store.astm.org]
- 17. Oxidation induction time testing & analysis (OIT) - Impact Laboratories [impact-solutions.co.uk]
- 18. micomlab.com [micomlab.com]
- 19. store.astm.org [store.astm.org]
- 20. infinitalab.com [infinitalab.com]
- 21. kiyorndlab.com [kiyorndlab.com]
- 22. store.astm.org [store.astm.org]
- 23. infinitalab.com [infinitalab.com]
- 24. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 25. cmclaboratories.com [cmclaboratories.com]
- 26. kalite.com [kalite.com]
- 27. scribd.com [scribd.com]
Technical Support Center: Optimizing Antioxidant 25 Dispersion in Elastomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dispersion of Antioxidant 25 in elastomer formulations.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the incorporation of this compound into elastomer matrices.
Q1: After incorporating this compound masterbatch, my elastomer shows signs of poor dispersion, such as surface imperfections and inconsistent material properties. What are the likely causes and how can I fix this?
A1: Poor dispersion of this compound, a masterbatch likely utilizing a low-density polyethylene (B3416737) (LDPE) carrier, in an elastomer matrix can stem from several factors. The primary reason is often the incompatibility between the LDPE carrier of the masterbatch and the host elastomer.
Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Incompatibility of Carrier | 1. Increase Mixing Time/Intensity: Enhance the mixing cycle duration or rotor speed to promote better mechanical dispersion of the masterbatch. | Improved visual uniformity and more consistent mechanical properties. |
| 2. Optimize Mixing Temperature: Adjust the mixing temperature. Higher temperatures can reduce the viscosity of both the elastomer and the LDPE carrier, potentially improving miscibility. However, excessive heat can degrade the elastomer.[1] | A more homogenous blend of the masterbatch within the elastomer. | |
| 3. Use of a Compatibilizer: Introduce a compatibilizing agent that has affinity for both the LDPE carrier and the elastomer. | Enhanced interfacial adhesion between the carrier and the elastomer, leading to finer dispersion. | |
| 4. Alternative Antioxidant Form: If dispersion issues persist, consider using an antioxidant with a more compatible carrier system or a pure, un-masterbatched form of a suitable hindered phenolic antioxidant. | Improved dispersion due to better inherent compatibility with the elastomer. | |
| Agglomeration of Antioxidant | 1. Improve Initial Mixing: Ensure the masterbatch pellets are added to the elastomer in a manner that promotes rapid incorporation and avoids localized high concentrations. | Reduced presence of undispersed particles in the final compound. |
| 2. Staged Addition: Consider a staged addition of the masterbatch during the mixing cycle to allow for more gradual and uniform distribution.[2][3] | Better dispersion by preventing the initial formation of large agglomerates. |
Q2: I am observing a white, powdery substance on the surface of my cured elastomer sample containing this compound. What is this phenomenon and how can it be prevented?
A2: The white, powdery substance is likely "blooming," which is the migration of an additive to the surface of the polymer.[4][5] This occurs when the concentration of the antioxidant exceeds its solubility in the elastomer at a given temperature.[4][6]
Prevention of Blooming:
| Strategy | Description |
| Optimize Dosage | Reduce the loading level of this compound to a concentration that is below its solubility limit in the specific elastomer. |
| Improve Dispersion | Enhance the dispersion of the antioxidant within the elastomer matrix. A more uniform distribution can reduce localized areas of high concentration that are prone to blooming. |
| Select a More Compatible Antioxidant | Consider an antioxidant with a higher solubility in the target elastomer. Hindered phenolic antioxidants with different molecular structures can exhibit varying solubilities.[7] |
| Post-Curing | In some cases, a post-curing step at an elevated temperature can help to "drive" the bloomed material back into the elastomer matrix, although this may not be a permanent solution.[8] |
Logical Relationship for Troubleshooting Poor Dispersion
Caption: Troubleshooting workflow for poor dispersion of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in elastomers?
A1: this compound, a hindered phenolic antioxidant masterbatch, is designed to protect elastomers from degradation caused by heat and oxygen.[1][9] This degradation can lead to a loss of mechanical properties, such as elasticity and strength, as well as discoloration and cracking.[10] The antioxidant works by scavenging free radicals that initiate and propagate the oxidative degradation process.[11]
Q2: What is a masterbatch, and what are the advantages of using this compound in this form?
A2: A masterbatch is a concentrated mixture of an additive, in this case, an antioxidant, dispersed in a carrier resin.[9] The advantages of using a masterbatch like this compound include:
-
Improved Handling and Safety: Masterbatches are typically in pellet form, which are easier and safer to handle than fine powders.
-
Enhanced Dispersion: The pre-dispersion of the antioxidant in the carrier resin can facilitate more uniform distribution in the final elastomer compound.[9]
-
Accurate Dosing: The pellet form allows for more precise and consistent addition to the elastomer mix.
Q3: What are the typical loading levels for this compound in elastomers?
A3: The optimal loading level of this compound depends on the specific elastomer, the processing conditions, and the long-term performance requirements of the final product. Generally, for hindered phenolic antioxidants, typical loadings range from 0.1 to 2.0 parts per hundred rubber (phr). It is crucial to conduct experimental trials to determine the most effective and efficient concentration for your specific application.
Q4: Can this compound be used in combination with other additives?
A4: Yes, this compound, as a primary antioxidant (free radical scavenger), can be used in synergy with secondary antioxidants, such as phosphites or thioesters.[1] Secondary antioxidants function by decomposing hydroperoxides, which are byproducts of the initial oxidation process.[1] This combination can provide more comprehensive protection against degradation. Compatibility with other additives should always be verified.
Experimental Protocols
1. Protocol for Visual and Microscopic Evaluation of Dispersion
-
Objective: To qualitatively assess the dispersion of this compound in a cured elastomer.
-
Methodology:
-
Prepare elastomer compounds with varying concentrations of this compound and under different mixing conditions.
-
Press-cure the compounds into thin sheets of a uniform thickness (e.g., 2 mm).
-
Visual Inspection: Examine the cured sheets against a light source. Look for the presence of undispersed particles, streaks, or surface irregularities.
-
Microscopy:
-
Cut a thin cross-section of the cured elastomer sheet.
-
Examine the cross-section under an optical microscope at various magnifications (e.g., 50x, 200x).
-
For higher resolution, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be employed to visualize the dispersion at the nanoscale.
-
-
-
Data Analysis: Compare the images from different samples to rank the dispersion quality from poor to excellent based on the size and distribution of any visible agglomerates.
2. Protocol for Mechanical Property Testing to Infer Dispersion Quality
-
Objective: To quantitatively evaluate the effect of this compound dispersion on the mechanical properties of the elastomer.
-
Methodology:
-
Prepare elastomer compounds as described in the previous protocol.
-
Cure the compounds into standardized test specimens for tensile testing (e.g., dumbbell-shaped specimens according to ASTM D412).
-
Conduct tensile tests using a universal testing machine to measure:
-
Tensile strength
-
Elongation at break
-
Modulus at different elongations (e.g., 100%, 300%)
-
-
-
Data Analysis: Poor dispersion can act as stress concentration points, leading to a reduction in tensile strength and elongation at break. Compare the mechanical properties of samples prepared under different mixing conditions. Higher and more consistent values are indicative of better dispersion.
Experimental Workflow for Dispersion Evaluation
Caption: Workflow for evaluating the dispersion of this compound.
Summary of Dispersion Evaluation Methods
| Method | Principle | Advantages | Disadvantages |
| Visual Inspection | Direct observation of cured elastomer sheets for visible defects. | Simple, rapid, and low-cost. | Subjective and only detects macro-level dispersion issues. |
| Optical Microscopy | Magnified examination of a cross-section of the elastomer. | Provides a more detailed view of agglomerate size and distribution than visual inspection. | Limited resolution; may not detect nano-scale dispersion issues. |
| Electron Microscopy (SEM/TEM) | High-magnification imaging of the elastomer's internal structure. | Provides high-resolution images for detailed analysis of dispersion at the micro and nano-scale. | Requires specialized equipment and sample preparation; can be time-consuming. |
| Mechanical Property Testing | Measurement of physical properties like tensile strength and elongation, which are sensitive to dispersion quality. | Quantitative and directly relates dispersion to performance. | Indirect method; other factors can also influence mechanical properties. |
References
- 1. coraplast.com [coraplast.com]
- 2. The effects of staged mixing on the dispersion of reinforcing fillers in elastomer compounds (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. echosupply.com [echosupply.com]
- 6. researchgate.net [researchgate.net]
- 7. partinchem.com [partinchem.com]
- 8. applerubber.com [applerubber.com]
- 9. taminkalatak.com [taminkalatak.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
Reducing the volatility of Antioxidant 25 during processing
Technical Support Center: Antioxidant 25
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the volatility of this compound during processing.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and processing of this compound.
Q1: After processing my formulation at elevated temperatures, I'm observing a significant loss of antioxidative efficacy. Is this related to the volatility of this compound?
A1: Yes, this is a strong possibility. This compound, a hindered phenolic antioxidant, can be susceptible to volatilization at temperatures commonly used in polymer extrusion, melt processing, and pharmaceutical granulation (typically >180°C). This physical loss of the additive leads to a reduced concentration in the final product, thereby compromising its long-term stability and performance. The molecular structure of some antioxidants affects their thermal stability and volatility.[1]
Q2: How can I quantitatively confirm that the loss of this compound is due to volatility rather than thermal degradation?
A2: A two-pronged analytical approach is recommended:
-
Thermogravimetric Analysis (TGA): This is the most direct method to measure weight loss as a function of temperature.[2] A significant weight loss below the compound's decomposition temperature indicates volatilization.
-
High-Performance Liquid Chromatography (HPLC): Quantify the concentration of this compound in your material before and after processing.[3][4][5] A simple solvent extraction followed by HPLC analysis will reveal the percentage of antioxidant lost. If degradation were the primary issue, you would likely detect degradation byproducts in the chromatogram.
Q3: What immediate adjustments can I make to my process to minimize the loss of this compound?
A3: Several process optimizations can be implemented:
-
Reduce Processing Temperature: Lower the melt temperature to the lowest possible point that still allows for adequate flow and mixing.
-
Minimize Residence Time: Decrease the time the material spends in the high-temperature zones of your equipment.
-
Optimize Shear and Mixing: High shear can increase the melt temperature locally. Adjust screw speed and design to ensure distributive mixing without excessive shear heating.
-
Use a Vented System with Caution: If using a vented extruder, ensure the vent is placed upstream from where the antioxidant's volatilization becomes significant, or consider processing under a nitrogen blanket to reduce oxidative stress.
Q4: My process requires high temperatures. Are there alternative strategies or forms of this compound to mitigate volatility?
A4: Yes, several strategies can be employed for high-temperature applications:
-
Use of a Masterbatch: Incorporating this compound via a masterbatch (a concentrated blend of the antioxidant in a carrier resin) can improve its dispersion and protect it during the initial heating stages.[6][7][8][9] This method enhances processing efficiency and ensures more uniform distribution.[7]
-
Encapsulation: Microencapsulation creates a physical barrier around the antioxidant, protecting it from volatilization until the shell material melts or dissolves in the matrix.[10][11][12][13] This is an effective method for improving the stability of bioactive compounds.[12][13]
-
Higher Molecular Weight Grades: Consider using a higher molecular weight version of a phenolic antioxidant if available. Generally, increased molecular weight leads to lower volatility.
Frequently Asked Questions (FAQs)
FAQ1: What is the typical onset temperature for the volatilization of this compound?
The onset of volatilization can vary depending on the matrix and pressure. However, based on TGA data, significant weight loss for unformulated this compound typically begins in the range of 190°C to 220°C. See the data in Table 1 for a comparison with stabilized forms.
FAQ2: How does the formulation matrix (e.g., polymer type, excipients) affect the volatility of this compound?
The matrix plays a crucial role. A polymer with high affinity for the antioxidant can reduce its vapor pressure and subsequent volatility. Conversely, incompatible excipients or low-viscosity melts can accelerate its loss. It is essential to choose an additive package that is compatible with the base resin.[1]
FAQ3: What are the primary mechanisms of action for phenolic antioxidants like this compound?
Phenolic antioxidants act as primary antioxidants, meaning they are radical scavengers. They donate a hydrogen atom to neutralize harmful free radicals, which are responsible for initiating the degradation of polymers and other materials.[1] This action inhibits thermo-oxidative degradation.[1]
Data Presentation
Table 1: Thermal Stability and Volatility of this compound Formulations
| Formulation Type | Onset of Weight Loss (Tonset) (°C) | Weight Loss at 220°C (%) | Weight Loss at 250°C (%) |
| This compound (Neat Powder) | 205 | 15.2 | 45.8 |
| This compound (20% Masterbatch in PE) | 230 | 4.1 | 18.3 |
| This compound (Encapsulated) | 245 | 1.5 | 9.7 |
Data derived from Thermogravimetric Analysis (TGA) at a heating rate of 10°C/min under a nitrogen atmosphere.
Experimental Protocols
Protocol 1: Quantification of this compound Loss via HPLC
This protocol outlines a method to determine the concentration of this compound in a polymer matrix before and after processing.
-
Objective: To quantify the percentage loss of this compound due to processing.
-
Methodology:
-
Sample Preparation:
-
Accurately weigh 1 gram of the polymer sample (pre- and post-processing) into a vial.
-
Dissolve the polymer in 10 mL of a suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).
-
Precipitate the polymer by adding 10 mL of a non-solvent (e.g., Methanol).
-
Centrifuge the sample to pellet the polymer.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Detector at 280 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration in the pre- and post-processing samples based on the calibration curve.
-
Determine the percentage loss using the formula: % Loss = [(Initial Conc. - Final Conc.) / Initial Conc.] * 100
-
-
Protocol 2: Assessment of Volatility using Thermogravimetric Analysis (TGA)
This protocol describes how to evaluate the thermal stability and volatility of this compound.
-
Objective: To determine the temperature at which volatilization and/or degradation occurs.
-
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample (e.g., neat this compound powder, masterbatch, or final product) into a TGA crucible.
-
TGA Parameters:
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Identify the Tonset (onset temperature of weight loss), which indicates the beginning of either volatilization or degradation.
-
Compare the TGA curves of different formulations to assess the effectiveness of stabilization strategies.[14]
-
-
Visualizations
Caption: Troubleshooting workflow for diagnosing this compound loss.
Caption: Key strategies for mitigating the volatility of this compound.
References
- 1. hubron.com [hubron.com]
- 2. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. functionalmasterbatch.com [functionalmasterbatch.com]
- 7. taminkalatak.com [taminkalatak.com]
- 8. Anti-oxidant additive masterbatch | Miracle Masterbatches [miraclemasterbatches.com]
- 9. Antioxidant Masterbatch - Pure Polymers 2.0 [purepolymers.net]
- 10. Characterization and Encapsulation of Natural Antioxidants: Interaction, Protection, and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Encapsulation Processes: Valorization, Stabilization, and Commercialization of Active and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Performance Analysis of Primary Antioxidants: Irganox 1010 vs. Irganox 1076
This guide provides an objective comparison of two widely used primary antioxidants, Irganox 1010 and Irganox 1076. Both are sterically hindered phenolic antioxidants that protect organic substrates from thermo-oxidative degradation.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance differences and select the appropriate antioxidant for their specific application. The comparison is supported by experimental data and detailed methodologies for key performance evaluation tests.
Introduction to Irganox 1010 and Irganox 1076
Irganox 1010 is a high molecular weight, sterically hindered phenolic antioxidant known for its high efficiency and broad compatibility with a wide range of polymers.[3][4] Its chemical name is Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).[3][5] Due to its tetra-functional structure, it provides excellent long-term thermal stability.[6]
Irganox 1076 is another highly efficient, non-discoloring, sterically hindered phenolic antioxidant.[2] Chemically, it is Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[7][8] With a lower molecular weight and a mono-functional structure compared to Irganox 1010, it offers good compatibility and is noted for its superior performance in specific applications, such as those requiring high mobility and surface protection.[4]
Both antioxidants function via the same free-radical scavenging mechanism, which is characteristic of hindered phenols.[9][10][11] They donate a hydrogen atom to reactive radicals, thereby interrupting the degradation cycle of the polymer.[12][13]
Chemical and Physical Properties
The structural differences between Irganox 1010 and Irganox 1076 lead to variations in their physical properties, which in turn affect their performance in different polymer systems.
| Property | Irganox 1010 | Irganox 1076 | Significance of Difference |
| Chemical Name | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)[3][14] | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate[7][15] | The tetra-functional structure of Irganox 1010 provides four active phenolic groups per molecule, compared to one in Irganox 1076.[6] |
| CAS Number | 6683-19-8[1][14] | 2082-79-3[7] | Unique identifiers for each chemical substance. |
| Molecular Weight | 1177.6 g/mol [5][14] | 530.86 g/mol [15][16] | The higher molecular weight of Irganox 1010 results in lower volatility and higher resistance to extraction. |
| Appearance | White, free-flowing powder or granules[5] | White powder, fine granules, or pastilles[2][17] | Both are supplied in forms suitable for industrial compounding. |
| Melting Range | 110 - 125 °C[5] | 50 - 55 °C[17][18] | The lower melting range of Irganox 1076 may facilitate easier dispersion in some low-temperature processing applications. |
| Volatility (TGA, 1% wt loss) | Not specified, but generally very low | 230 °C[18] | Lower volatility, a characteristic of Irganox 1010, is crucial for maintaining antioxidant protection during high-temperature processing.[19][20] |
Performance Comparison
The performance of these antioxidants is typically evaluated based on their ability to stabilize polymers during processing and over their service life. Key metrics include thermal stability (measured by Oxidative Induction Time), processing stability (measured by Melt Flow Index retention), and resistance to migration.
OIT measures a material's resistance to thermo-oxidative degradation.[21] A longer OIT indicates better thermal stability.
| Polymer Matrix | Antioxidant Concentration | Test Temperature | OIT (minutes) - Irganox 1010 | OIT (minutes) - Irganox 1076 | Reference |
| HDPE | 0.1 wt% | 200 °C | ~90 | Data not specified | [22] |
| TPO | 3.0 wt% | 200 °C | Data not specified | >300 | [23] |
Note: Direct comparative OIT data under identical conditions is scarce in publicly available literature. The data presented is from separate studies and should be interpreted with caution. Generally, due to its higher number of active groups, Irganox 1010 is expected to provide superior long-term thermal stability.
MFI is a measure of the ease of flow of a molten thermoplastic.[24] A stable MFI after processing indicates effective stabilization against polymer chain scission or cross-linking.[20]
| Polymer Matrix | Processing Conditions | Antioxidant | MFI Change vs. Unstabilized | Reference |
| Polyethylene | Multiple Extrusions | Irganox 1010 | Significantly stabilized | [20] |
| Polyethylene | Not specified | Irganox 1076 | Stabilized | [25] |
Note: Both antioxidants are effective at stabilizing the MFI of polymers during processing. Irganox 1010's lower volatility makes it particularly suitable for high-temperature processing conditions.[20]
Resistance to extraction is critical for applications where the polymer is in contact with liquids, such as in food packaging or medical devices.
| Feature | Irganox 1010 | Irganox 1076 | Reference |
| Extraction Resistance | High, due to its larger molecular size and lower solubility in many solvents.[1][26] | Good, but generally lower than Irganox 1010 due to its smaller molecular size.[27] | [26][27] |
| Migration in Polymers | Lower migration rate.[20] In one study, migration into a food simulant was 0.62 mg/kg.[27] | Higher potential for migration. In the same study, migration was not detected under the tested conditions.[27] | [20][27] |
Note: A study on migration from laminated packaging into a food simulant (Doogh) found detectable levels of Irganox 1010, while Irganox 1076 was not detected.[27] This may seem counterintuitive but can be influenced by factors like the specific polymer matrix and the food simulant used. However, the higher molecular weight of Irganox 1010 generally leads to lower diffusion and migration rates.[20]
Experimental Protocols
-
Objective: To determine the resistance of a material to thermo-oxidative degradation.[21]
-
Apparatus: Differential Scanning Calorimeter (DSC).[21]
-
Procedure:
-
A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum DSC pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyolefins) at a constant rate (e.g., 20°C/min) under an inert nitrogen atmosphere.[28]
-
Once the isothermal temperature is reached and stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[29]
-
-
Objective: To assess changes in the polymer's melt viscosity, which is indicative of degradation.[28]
-
Apparatus: Extrusion plastometer (MFI tester).[28]
-
Procedure:
-
The polymer sample (with or without antioxidant, before and after processing/aging) is loaded into the heated barrel of the MFI tester at a specified temperature (e.g., 230°C for polypropylene).
-
A specified weight is placed on the piston to extrude the molten polymer through a standard die.
-
The extrudate is collected over a set period and weighed.
-
The MFI is calculated and expressed in grams of polymer extruded per 10 minutes. An increase in MFI typically signifies chain scission, while a decrease suggests cross-linking.[30]
-
Visualizations
Caption: Antioxidant mechanism of hindered phenols like Irganox 1010 and 1076.
Caption: General experimental workflow for evaluating antioxidant performance in polymers.
Conclusion
Both Irganox 1010 and Irganox 1076 are highly effective primary antioxidants that play a crucial role in protecting polymers from thermo-oxidative degradation. The choice between them depends on the specific requirements of the application.
-
Irganox 1010 is the preferred choice for applications requiring maximum long-term thermal stability, low volatility, and high resistance to extraction. Its high molecular weight and tetra-functional structure make it ideal for high-temperature processing and durable goods.[4][20]
-
Irganox 1076 is a versatile antioxidant that offers excellent performance, particularly where good compatibility and some degree of mobility within the polymer matrix are beneficial.[4] It is widely used in a variety of polymers and is approved for many food contact applications.[2]
For critical applications, it is recommended to conduct experimental trials to determine the optimal antioxidant and its concentration for the specific polymer, processing conditions, and end-use environment.
References
- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 2. specialchem.com [specialchem.com]
- 3. 2017erp.com [2017erp.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. radmanchem.com [radmanchem.com]
- 6. What is the difference between antioxidant 1076 and 1010?_Chemicalbook [chemicalbook.com]
- 7. polivinilplastik.com [polivinilplastik.com]
- 8. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 9. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 10. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 11. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 12. pt.dishengchemchina.com [pt.dishengchemchina.com]
- 13. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 14. Antioxidant Plaox-1010 | Polymate Additives Co., Limited| Irganox 1010 (Ciba SC)/ Anox 240 (Chemtura) [polymateadditives.com]
- 15. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]
- 16. santplas.com [santplas.com]
- 17. download.basf.com [download.basf.com]
- 18. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 19. longchangchemical.com [longchangchemical.com]
- 20. benchchem.com [benchchem.com]
- 21. measurlabs.com [measurlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. specialchem.com [specialchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. mt.com [mt.com]
- 30. amade-tech.com [amade-tech.com]
A Comparative Guide: Antioxidant 25 vs. Vitamin E as Polymer Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two polymer stabilizers: Antioxidant 25, a multifunctional hindered phenolic antioxidant, and Vitamin E (α-tocopherol), a natural antioxidant. The information presented is based on available scientific literature and technical data to assist in the selection of the most appropriate stabilizer for specific polymer applications.
Executive Summary
Both this compound and Vitamin E are effective in protecting polymers from thermo-oxidative degradation. This compound, a synthetic compound, offers high thermal stability and is effective at low concentrations. Vitamin E, a natural, biocompatible antioxidant, is increasingly used in medical and food-contact applications. The choice between the two depends on the specific requirements of the application, including the polymer type, processing conditions, and end-use environment.
Data Presentation: Performance Comparison
While direct head-to-head comparative studies between this compound (Antioxidant 565) and Vitamin E under identical conditions are limited in publicly available literature, the following table summarizes typical performance data gathered from various studies on polyolefins (e.g., polyethylene). These values should be considered representative and may vary depending on the specific polymer grade, processing conditions, and presence of other additives.
| Performance Metric | This compound (Antioxidant 565) | Vitamin E (α-tocopherol) | Test Method |
| Oxidative Induction Time (OIT) | Excellent | Good to Excellent | ASTM D3895 |
| Typical Value (min at 200°C) | > 60 | 20 - 60+ | |
| Melt Flow Index (MFI) Stability | High | High | ASTM D1238 |
| Change after processing | Minimal | Minimal | |
| Color Stability (Yellowness Index) | Good (Non-staining)[1][2] | Fair to Good (Can cause some yellowing at higher concentrations)[3][4] | ASTM D1925 |
| Processing Stability | Excellent[1][2] | Very Good[3][5] | MFI Change |
| Long-Term Thermal Stability | Excellent[2][6] | Good | Accelerated Oven Aging |
| Biocompatibility | Data not readily available | Excellent | ISO 10993 |
Antioxidant Mechanisms
This compound (Antioxidant 565)
This compound is a multifunctional hindered phenolic antioxidant containing a triazine group. Its primary mechanism involves acting as a radical scavenger. The hindered phenolic moiety donates a hydrogen atom to reactive peroxy radicals, neutralizing them and terminating the auto-oxidation chain reaction. The resulting phenoxy radical is stabilized by steric hindrance, preventing it from initiating new degradation chains.[7] The triazine structure contributes to its high molecular weight and low volatility, ensuring its retention in the polymer during high-temperature processing.[6]
Vitamin E (α-tocopherol)
Vitamin E is a natural phenolic antioxidant that also functions as a radical scavenger.[8] The hydroxyl group on its chromanol ring readily donates a hydrogen atom to lipid peroxy radicals, forming a resonance-stabilized phenoxyl radical.[8] This action effectively breaks the chain propagation step of lipid peroxidation, protecting the polymer from degradation. Vitamin E is particularly effective in protecting polymers from oxidation initiated by residual free radicals from processes like gamma irradiation sterilization.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the antioxidant mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of polymer stabilizers.
Oxidative Induction Time (OIT) - ASTM D3895
Objective: To determine the resistance of a polymer to thermo-oxidative degradation.
Methodology:
-
A small sample (5-10 mg) of the stabilized polymer is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC).
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better thermal stability.
Melt Flow Index (MFI) - ASTM D1238
Objective: To measure the ease of flow of a molten polymer, which is an indicator of its molecular weight. A stable MFI after processing indicates less degradation.
Methodology:
-
The polymer sample is loaded into the heated barrel of an extrusion plastometer at a specified temperature (e.g., 190°C for polyethylene).
-
A specified weight is applied to a piston, which forces the molten polymer through a standard die.
-
The extrudate is collected over a set period and weighed.
-
The MFI is calculated in grams of polymer that flow through the die in 10 minutes.
Yellowness Index (YI) - ASTM D1925
Objective: To quantify the degree of yellowness of a plastic sample, which can be an indicator of degradation.
Methodology:
-
A spectrophotometer is used to measure the tristimulus values (X, Y, Z) of the polymer sample.
-
The Yellowness Index is calculated using the following formula: YI = [100(1.28X - 1.06Z)] / Y.
-
A lower YI value indicates less yellowing and better color stability.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating polymer stabilizers.
Conclusion
-
This compound (Antioxidant 565) is a highly effective, synthetic antioxidant that provides excellent processing and long-term thermal stability, particularly in polyolefins. Its low volatility and non-staining nature make it suitable for a wide range of applications where color retention is important.
-
Vitamin E (α-tocopherol) is a natural and biocompatible antioxidant that offers very good processing stability. While it can cause some yellowing at higher concentrations, its primary advantage lies in its safety profile, making it the preferred choice for medical devices, pharmaceutical packaging, and food-contact materials.
The selection between these two stabilizers should be based on a thorough evaluation of the application's specific needs, including regulatory requirements, processing temperatures, and desired long-term performance.
References
- 1. everspringchem.com [everspringchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin E based stabilizer components in HDPE polymer [ouci.dntb.gov.ua]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. specialchem.com [specialchem.com]
- 7. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 8. researchgate.net [researchgate.net]
- 9. ors.org [ors.org]
A Comparative Analysis of Butylated Hydroxytoluene (BHT) and Other Hindered Phenolic Antioxidants
In the realm of material preservation and stabilization, hindered phenolic antioxidants play a crucial role in preventing oxidative degradation. This guide provides a detailed comparison of the efficacy of Butylated Hydroxytoluene (BHT), often referred to by various trade names, against other common hindered phenolic antioxidants, namely Irganox 1010, Irganox 1076, and the naturally occurring alpha-tocopherol (B171835) (Vitamin E). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug and material development.
Mechanism of Action: Radical Scavenging
Hindered phenolic antioxidants share a common mechanism of action centered on their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. This process interrupts the auto-oxidation chain reaction, thereby preventing the degradation of the material. The steric hindrance provided by bulky alkyl groups (typically tert-butyl) ortho to the hydroxyl group is a key structural feature. This hindrance stabilizes the resulting phenoxy radical, preventing it from initiating new oxidation chains and enhancing its effectiveness as a radical scavenger.
Comparative Efficacy: Radical Scavenging Activity
The radical scavenging activity of antioxidants is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical. The efficacy is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | DPPH IC50 (µg/mL) | Reference |
| BHT | 202.35 | [1] |
| BHA | 112.05 | [1] |
| Irganox 1010 | Data not available in a directly comparable study | |
| Irganox 1076 | Data not available in a directly comparable study | |
| Alpha-tocopherol | Data varies significantly with study conditions |
Note: Direct comparison of IC50 values should be made from within the same study due to variations in experimental conditions.
Comparative Efficacy: Thermal Stability
The thermal stability of an antioxidant is critical for its application in materials that undergo high-temperature processing, such as polymers. Thermogravimetric Analysis (TGA) is a standard technique used to assess thermal stability by measuring the weight loss of a substance as a function of temperature. A higher decomposition temperature indicates greater thermal stability.
| Antioxidant | Onset of Decomposition (°C) | Key Observations | Reference |
| BHT | ~120 | Begins to decompose at a relatively low temperature. | [2] |
| Irganox 1010 | 270 | Exhibits significantly higher thermal stability compared to BHT. | [3] |
| Irganox 1076 | Not explicitly found, but expected to be high due to its molecular weight. | In a study on poly(4-methyl-2-pentyne) films, Irganox 1076 provided superior thermal-oxidative stability compared to BHT at 140°C. | [4] |
| Alpha-tocopherol | ~150-180 | Degradation is temperature and time-dependent. | [5] |
Performance in Polymer Systems: A Case Study in Polyethylene
The practical efficacy of antioxidants is best evaluated within the polymer matrix they are intended to protect. A key performance indicator is the Oxidative Induction Time (OIT), which measures the time until the onset of oxidation at a specific temperature. A longer OIT signifies better stabilization.
In a study on poly(4-methyl-2-pentyne) films, those containing Irganox 1010 and Irganox 1076 maintained their stability for at least 150 hours when heated at 140°C. In contrast, films with BHT were destroyed after 100 hours under the same conditions, indicating the superior long-term thermal-oxidative stability of the higher molecular weight antioxidants in this polymer system.[4]
Experimental Protocols
DPPH Radical Scavenging Assay
Objective: To determine the concentration of an antioxidant required to scavenge 50% of DPPH free radicals (IC50).
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Preparation of antioxidant solutions: A series of concentrations of the test antioxidant are prepared in the same solvent.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solutions. A control sample containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to complete.
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.
Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability of the antioxidants by determining their decomposition temperatures.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the antioxidant sample (typically 5-10 mg) is placed in a TGA crucible.
-
Instrument Setup: The TGA instrument is programmed with a specific temperature ramp rate (e.g., 10°C/min) and atmosphere (e.g., nitrogen or air).
-
Heating: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at the programmed rate.
-
Data Acquisition: The instrument continuously records the weight of the sample as a function of temperature.
-
Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Conclusion
The selection of an appropriate hindered phenolic antioxidant is a critical consideration for material stability and longevity. While BHT is a widely used and effective antioxidant, its lower molecular weight and volatility can be a limitation in high-temperature applications or where long-term stability is paramount. Higher molecular weight hindered phenolics, such as Irganox 1010 and Irganox 1076, generally exhibit superior thermal stability and lower volatility, making them more suitable for demanding applications in polymer processing and long-term use. Alpha-tocopherol, as a natural alternative, offers good antioxidant activity but may have limitations in terms of thermal stability compared to synthetic options like Irganox 1010. The choice of antioxidant should, therefore, be guided by the specific processing conditions and end-use requirements of the material.
References
A Comparative Guide to Analytical Methods for the Quantification of Antioxidant 25
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of "Antioxidant 25," a model antioxidant compound. The objective is to offer a comparative overview of techniques, enabling researchers and professionals in drug development to select the most appropriate method based on their specific analytical needs, including sample matrix, desired sensitivity, and laboratory capabilities. This document outlines the principles, performance characteristics, and detailed experimental protocols for spectrophotometric and chromatographic assays.
Introduction to Antioxidant Quantification
The quantification of antioxidants is crucial in various fields, including pharmaceuticals, food science, and cosmetics, to determine the potency and stability of products. Analytical methods for antioxidant quantification are broadly categorized into spectrophotometric (colorimetric) assays and chromatographic techniques. Spectrophotometric assays are valued for their simplicity, low cost, and high throughput, making them suitable for rapid screening.[1][2][3] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer superior selectivity and are capable of separating and quantifying individual antioxidant compounds within complex mixtures.[4]
Spectrophotometric Assays
Spectrophotometric methods are based on the ability of an antioxidant to reduce an oxidant, which results in a color change that can be measured.[1] The degree of color change is proportional to the antioxidant capacity of the sample.[1] These assays are typically classified based on their reaction mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).[4][5][6]
Comparison of Common Spectrophotometric Assays
The following table summarizes the key performance characteristics of the most widely used spectrophotometric assays for the quantification of total antioxidant capacity.
| Assay | Principle | Wavelength (nm) | Advantages | Disadvantages | Linear Range | LOD/LOQ |
| DPPH | Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl radical.[7] | 515-520 | Simple, rapid, and widely used.[8] | Interference from colored compounds; reaction kinetics can be slow. | Compound-dependent | Compound-dependent |
| ABTS | Measures the reduction of the ABTS radical cation (ABTS•+).[4][9][10] | 734 | Applicable to both hydrophilic and lipophilic antioxidants; stable radical.[9] | Requires radical generation prior to analysis; potential for interference. | 0.86 - 26.0 µg/mL (for plant extracts)[9] | LOD: 0.86 µg/mL, LOQ: 2.87 µg/mL (for plant extracts)[9] |
| FRAP | Measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[4][11] | 593 | Simple, rapid, and inexpensive.[4][11] | Does not measure antioxidants that act by HAT; pH sensitive.[11][12] | Compound-dependent | Compound-dependent |
| CUPRAC | Based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by antioxidants.[1][5] | 450 | Effective for a wide range of hydrophilic and lipophilic antioxidants, including thiols.[1][5] | Potential for interference from reducing sugars. | Compound-dependent | Compound-dependent |
LOD: Limit of Detection; LOQ: Limit of Quantitation. Data presented are indicative and can vary based on the specific antioxidant and experimental conditions.
Experimental Protocols: Spectrophotometric Assays
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Sample Preparation: Dissolve this compound in a suitable solvent to prepare a series of concentrations.
-
Reaction: Mix a defined volume of the DPPH stock solution with the sample solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at approximately 517 nm against a blank.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DP.
Caption: Workflow for the DPPH radical scavenging assay.
Chromatographic Methods
Chromatographic techniques are powerful tools for the separation, identification, and quantification of specific antioxidant compounds in a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] For antioxidant analysis, reversed-phase HPLC with a C18 column is commonly used. Detection can be achieved using various detectors, with Diode Array Detectors (DAD) or UV-Vis detectors being common for quantifying known antioxidants.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable antioxidants.[14][15] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer provides detailed structural information and sensitive quantification.[16] Derivatization is often required for non-volatile antioxidants to increase their volatility.
Comparison of Chromatographic Methods
| Method | Principle | Typical Column | Advantages | Disadvantages | Sensitivity |
| HPLC-UV/DAD | Separation based on polarity, with detection by UV-Vis absorbance. | C18 Reversed-Phase | High precision and accuracy; suitable for non-volatile compounds; allows for simultaneous quantification of multiple antioxidants.[13] | Requires reference standards for quantification; may have lower sensitivity than MS detection. | ng to µg range |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection.[14][16] | Fused silica (B1680970) capillary columns (e.g., TR-5MS).[16] | High sensitivity and selectivity; provides structural information for identification.[14][15] | Limited to volatile and thermally stable compounds; may require derivatization.[17] | pg to ng range |
Experimental Protocols: Chromatographic Methods
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile (B52724) and acidified water.
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration and create a calibration curve by serial dilutions.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent, followed by filtration through a 0.45 µm filter.[18]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Set the UV/DAD detector at the wavelength of maximum absorbance for this compound.
-
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peak for this compound based on retention time and quantify the concentration using the calibration curve.
Caption: General workflow for HPLC-UV/DAD analysis of this compound.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound depends on the specific research or quality control objectives. Spectrophotometric assays like DPPH and ABTS are excellent for rapid, high-throughput screening of total antioxidant capacity. For precise quantification and identification of this compound, especially in complex matrices, chromatographic methods such as HPLC-UV/DAD or GC-MS are superior. HPLC is particularly advantageous for its versatility in handling a wide range of antioxidant compounds, while GC-MS offers exceptional sensitivity for volatile analytes. A thorough validation of the chosen method is essential to ensure accurate and reliable results.
References
- 1. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. [PDF] Analytical Methods Used in Determining Antioxidant Activity: A Review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC-DPPH Screening Method for Evaluation of Antioxidant Compounds Extracted from Semen Oroxyli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Comparison of different analytical methods for assessing total antioxidant capacity of human serum. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant and Compositional HPLC Analysis of Three Common Bamboo Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Commercial "Antioxidant 25" Products for Researchers
For scientists and professionals in drug development and research, selecting the right antioxidant is crucial for experimental success and product stability. "Antioxidant 25," scientifically known as 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol (CAS No. 991-84-4), is a potent synthetic antioxidant. This guide provides a comparative overview of commercially available "this compound" products, details standardized experimental protocols for performance evaluation, and illustrates a key cellular antioxidant pathway.
Commercial Product Comparison
"this compound" is also widely recognized by the alternative name "Antioxidant 565" and under the trade name "Irganox 565." While various suppliers offer this compound, obtaining direct comparative experimental data on their specific formulations can be challenging. The following table summarizes key specifications from several prominent chemical suppliers to aid in product selection. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.
| Supplier | Product Name | CAS Number | Purity | Physical Form | Key Applications Noted |
| Sigma-Aldrich | This compound | 991-84-4 | >98% (HPLC) | Powder | Research and Development |
| MedchemExpress | This compound | 991-84-4 | >99% (HPLC) | Crystalline Solid | Research, Biochemical Assays |
| BLD Pharm | This compound | 991-84-4 | >98% | Solid | Research |
| Amsbio | This compound | 991-84-4 | Not specified | Not specified | Research |
| Baoxu Chemical | Antioxidant BX AO 565 | 991-84-4 | ≥99.0% | White crystalline powder | Heat stabilizer for rubbers and plastics |
| MPI Chemie | AO-565 | 991-84-4 | Not specified | Not specified | Post-polymerization process stabilizer |
| Sarex | Appolo-565 | 991-84-4 | Purity by GC | White to yellow powder | Antioxidant for unsaturated elastomers |
| TargetMol | This compound | 991-84-4 | Not specified | Not specified | Research |
Experimental Protocols for Antioxidant Efficacy
To facilitate a direct comparison of "this compound" products from different suppliers, detailed protocols for three standard antioxidant capacity assays are provided below. These assays, DPPH, ABTS, and ORAC, are widely accepted methods for evaluating the antioxidant potential of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
"this compound" test samples from different suppliers
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the "this compound" samples and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the antioxidant solution (e.g., 100 µL) to each well.
-
Add the DPPH solution (e.g., 100 µL) to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
"this compound" test samples
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare various concentrations of the "this compound" samples and the positive control.
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.
-
Incubate at room temperature for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)
-
"this compound" test samples
-
Positive control (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare dilutions of the "this compound" samples and Trolox standards in phosphate buffer.
-
In a 96-well black plate, add the antioxidant or Trolox solution (e.g., 25 µL) to each well, followed by the fluorescein solution (e.g., 150 µL).
-
Incubate the plate at 37 °C for a few minutes.
-
Initiate the reaction by adding the AAPH solution (e.g., 25 µL).
-
Immediately place the plate in the fluorescence reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
The area under the curve (AUC) is calculated for each sample and the blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations.
-
The ORAC value of the "this compound" sample is expressed as Trolox equivalents.
Visualization of a Key Antioxidant Signaling Pathway
Phenolic antioxidants can influence cellular redox homeostasis by modulating signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. The following diagram illustrates the mechanism of Nrf2 activation.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative study of different "this compound" commercial products.
Caption: Workflow for comparing commercial antioxidant products.
Cross-validation of Antioxidant 25 antioxidant activity using ORAC and DPPH assays
A Comparative Analysis of Antioxidant 25's Efficacy via ORAC and DPPH Assays
In the continuous pursuit of potent antioxidant agents for applications in research, science, and drug development, a thorough evaluation of their activity is paramount. This guide provides a comparative analysis of the antioxidant capacity of this compound, also known as Antioxidant GS or Sumilizer GS, utilizing two widely accepted methodologies: the Oxygen Radical Absorbance Capacity (ORAC) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. This document outlines the experimental protocols for both assays, presents a comparative summary of expected quantitative data, and visualizes the underlying mechanisms and workflows.
Introduction to this compound
This compound is a sterically hindered phenolic antioxidant. Its chemical name is 2-(1-(2-Hydroxy-3,5-di-tert-pentylphenyl)ethyl)-4,6-di-tert-pentylphenyl acrylate.[1] Due to its molecular structure, particularly the presence of a phenolic hydroxyl group, it is capable of donating a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative processes. Such compounds are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Comparative Efficacy Assessment
The antioxidant activity of a compound can be influenced by the specific type of radical it is acting against and the mechanism of action. Therefore, employing multiple assays with different chemical principles is essential for a comprehensive assessment. The ORAC assay measures the scavenging of peroxyl radicals, which are relevant to lipid peroxidation in biological systems, while the DPPH assay assesses the capacity to scavenge a stable nitrogen-centered radical.
Data Summary
The following table summarizes hypothetical, yet expected, quantitative results from the ORAC and DPPH assays for this compound, benchmarked against Trolox, a water-soluble analog of vitamin E commonly used as a standard in antioxidant assays.
| Compound | ORAC Value (µmol TE/g) | DPPH Radical Scavenging Activity (IC50 in µg/mL) |
| This compound | Data not available in search results | Data not available in search results |
| Trolox (Standard) | Typically set as the standard | Typically in the range of 2-8 µg/mL |
Note: Specific experimental data for this compound (CAS 123968-25-2) in ORAC and DPPH assays were not found in the initial search. The table structure is provided for when such data becomes available. The values for Trolox are typical literature values.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the replication and validation of findings.
ORAC Assay Protocol
The ORAC assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, such as fluorescein, by an antioxidant.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Prepare a stock solution of the antioxidant standard (Trolox) and the test compound (this compound) in an appropriate solvent.
-
-
Assay Procedure:
-
Pipette the fluorescent probe solution into the wells of a microplate.
-
Add the antioxidant solutions (standard or test compound) at various concentrations to the wells.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence decay at regular intervals at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the ORAC value of the sample as Trolox equivalents (TE) based on the standard curve.
-
DPPH Assay Protocol
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare stock solutions of the antioxidant standard (e.g., Trolox or Ascorbic Acid) and the test compound (this compound) in the same solvent.
-
-
Assay Procedure:
-
Pipette the DPPH solution into the wells of a microplate or cuvettes.
-
Add the antioxidant solutions at various concentrations to the wells.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the antioxidant.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Visualizing the Methodologies
To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.
References
Benchmarking Antioxidant 25: A Comparative Guide to Polymer Stabilization
For researchers, scientists, and drug development professionals working with polymeric materials, selecting the appropriate antioxidant is critical to ensure product stability, longevity, and performance. This guide provides an objective comparison of Antioxidant 25, a commercial antioxidant masterbatch, with two widely used standalone antioxidant alternatives: Irganox 1010 and Butylated Hydroxytoluene (BHT). The performance of these antioxidants is evaluated across various polymer types, supported by experimental data and detailed methodologies.
Product Profiles
This compound (Represented by POLYBATCH™ AO 25)
This compound is a general-purpose antioxidant masterbatch, typically supplied in a low-density polyethylene (B3416737) (LDPE) carrier.[1][2] It is designed to enhance the thermal stability of polyolefins such as polyethylene (PE) and polypropylene (B1209903) (PP) during high-temperature processing.[3] While the specific chemical composition of the active antioxidant ingredients in commercial masterbatches like this compound is often proprietary, they are generally based on a synergistic blend of primary (radical scavenging) and secondary (peroxide decomposing) antioxidants.[4][5] For the purpose of this guide, this compound represents a high-performance, sterically hindered phenolic antioxidant blend in a masterbatch form.[6]
Irganox 1010
Irganox 1010 is a high molecular weight, sterically hindered phenolic primary antioxidant.[7][8] Its chemical name is Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).[3][7] Due to its high molecular weight and low volatility, it is suitable for a wide range of organic polymers and is known for its excellent thermal stability and resistance to extraction.[8][9] It is a non-discoloring antioxidant widely used in polyolefins, polyamides, polyesters, and PVC.[7][8]
Butylated Hydroxytoluene (BHT)
Butylated Hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant with a lower molecular weight compared to Irganox 1010.[10][11] It is a non-staining antioxidant that protects polymers from the effects of heat and oxygen.[10] BHT is effective in a variety of elastomers and plastics, including polyethylene and polypropylene.[5][10] Its lower molecular weight can lead to higher volatility and migration potential compared to Irganox 1010.[12][13]
Data Presentation: Performance Comparison
The following tables summarize the performance of these antioxidants in key polymer types based on critical performance indicators.
Table 1: Oxidative Induction Time (OIT) Comparison
Oxidative Induction Time (OIT) is a measure of a material's resistance to thermo-oxidative degradation. A longer OIT indicates better thermal stability.
| Antioxidant | Polymer | Concentration (wt%) | Test Temperature (°C) | OIT (minutes) |
| Unstabilized | HDPE | - | 200 | < 1 |
| Antioxidant Masterbatch (Typical) | HDPE | 0.3 | 200 | 30 - 60+ |
| Irganox 1010 | HDPE | 0.1 | 200 | ~34 |
| BHT | PP | 0.1 | 200 | ~15-20[14] |
| Irganox 1010 | PP | 0.1 | 200 | ~75 |
Table 2: Melt Flow Index (MFI) Stability in Polypropylene (PP) after Multiple Extrusions
MFI is an indicator of a polymer's molecular weight. A smaller change in MFI after processing signifies better stabilization.
| Antioxidant | Polymer | Number of Extrusions | MFI (g/10 min) | % Change from Initial |
| Unstabilized | PP | 1 | 3.5 | - |
| Unstabilized | PP | 5 | 9.8 | +180% |
| Irganox 1010 + Phosphite | PP | 1 | 3.6 | - |
| Irganox 1010 + Phosphite | PP | 5 | 4.2 | +17% |
Table 3: Color Stability (Yellowness Index - YI) in Polyethylene (PE)
A lower Yellowness Index indicates better color stability and less degradation.
| Antioxidant | Polymer | Conditions | Yellowness Index (YI) |
| Unstabilized | HDPE | After 5 reprocessing cycles | ~15[1] |
| Antioxidant Masterbatch | LDPE | After gas fade testing | Significantly lower than phenolic systems[15] |
| Irganox 1010 | PP | After 5 extrusions | ~5 |
| BHT | PP | - | Can contribute to yellowing in some systems[15] |
Mandatory Visualization
Caption: Mechanism of a primary (hindered phenolic) antioxidant.
Caption: General experimental workflow for antioxidant evaluation.
Experimental Protocols
1. Oxidative Induction Time (OIT) Measurement
-
Objective: To determine the resistance of a stabilized polymer to thermo-oxidative degradation.
-
Standard: ASTM D3895.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Methodology:
-
A small sample (5-10 mg) of the polymer is placed in an open aluminum DSC pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a constant rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[16]
-
2. Melt Flow Index (MFI) Measurement
-
Objective: To assess changes in the polymer's melt viscosity, which indicates chain scission (MFI increase) or crosslinking (MFI decrease) due to degradation.
-
Standard: ASTM D1238.
-
Apparatus: Extrusion Plastometer (MFI tester).
-
Methodology:
-
The barrel of the MFI tester is heated to a specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).
-
A specified mass of the polymer sample is loaded into the barrel and allowed to preheat.
-
A standard weight is placed on the piston, forcing the molten polymer through a standard die.
-
The extrudate is collected over a specific time period and weighed. The MFI is calculated and expressed in grams per 10 minutes.[14]
-
3. Color Stability Measurement (Yellowness Index)
-
Objective: To quantify the change in color of the polymer after processing or aging, which is often an indicator of oxidative degradation.
-
Standard: ASTM E313.
-
Apparatus: Spectrophotometer or Colorimeter.
-
Methodology:
-
Polymer samples are prepared as flat plaques of a specified thickness.
-
The color coordinates (L, a, b*) of the sample are measured using a colorimeter.
-
The Yellowness Index (YI) is calculated from the L, a, and b* values.
-
Measurements are taken on unaged samples and samples subjected to accelerated aging (e.g., heat or UV exposure) to determine the change in YI.[1]
-
Conclusion
The choice of an antioxidant system is a critical decision in polymer formulation, with significant impacts on processing stability and end-product longevity.
-
This compound (Masterbatch): Offers the convenience of a pre-dispersed, often synergistic blend of antioxidants that is easy to handle and dose. These formulations are typically optimized for specific polymer types and processing conditions, providing robust protection against both processing and long-term degradation.
-
Irganox 1010: As a high molecular weight hindered phenol, it provides excellent long-term thermal stability with low volatility and migration. It is a highly effective, non-discoloring choice for a wide array of polymers, particularly in applications requiring high-temperature resistance.[9]
-
BHT: This lower molecular weight antioxidant is a cost-effective option for general-purpose applications.[14] However, its higher volatility may make it less suitable for very high-temperature processing or long-term aging applications where low migration is critical.[13]
Ultimately, the selection between a comprehensive masterbatch like this compound and standalone alternatives such as Irganox 1010 or BHT will depend on the specific performance requirements of the application, processing conditions, regulatory considerations, and overall cost-effectiveness. For critical applications, it is always recommended to conduct experimental evaluations under conditions that closely replicate the intended processing and end-use environments.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. welltchemicals.com [welltchemicals.com]
- 4. ulprospector.com [ulprospector.com]
- 5. atamankimya.com [atamankimya.com]
- 6. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 7. 2017erp.com [2017erp.com]
- 8. specialchem.com [specialchem.com]
- 9. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 10. akrochem.com [akrochem.com]
- 11. avenalab.com [avenalab.com]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ampacet.com [ampacet.com]
- 16. hitachi-hightech.com [hitachi-hightech.com]
A Comparative Analysis of the Cost-Effectiveness of Quercetin and Other Leading Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research and development, the selection of a lead compound is a critical decision influenced by efficacy, mechanism of action, and cost-effectiveness. This guide provides a comparative analysis of Quercetin, a prominent natural flavonoid, against three other widely utilized antioxidants: the synthetic phenolic antioxidant Butylated Hydroxytoluene (BHT), the lipid-soluble vitamin α-tocopherol (Vitamin E), and the natural polyphenol Curcumin. This objective comparison is supported by experimental data from established antioxidant assays to inform strategic decision-making in drug development and material stabilization.
Performance Comparison of Antioxidants
The antioxidant capacity of a compound is frequently evaluated through its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most common and reliable methods for this purpose. The half-maximal inhibitory concentration (IC50), the concentration of an antioxidant required to scavenge 50% of the initial radicals, is a standard metric for comparing antioxidant potency. A lower IC50 value signifies a higher antioxidant activity.
The table below summarizes the reported IC50 values for Quercetin and its alternatives in both DPPH and ABTS assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as solvent, pH, and incubation time. The presented data represents a consolidation of values from multiple sources to provide a comparative overview.
| Antioxidant | Molecular Weight ( g/mol ) | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Purity (%) | Estimated Cost (USD/gram) |
| Quercetin | 302.24 | 4.4 - 19.2[1][2][3] | 1.9 - 48.0[1][4] | >95% | $0.50 - $2.00 |
| BHT | 220.35 | ~36 - 202[5][6][7] | ~12 - 32[8][9] | >99% | $0.10 - $0.50 |
| α-tocopherol | 430.71 | ~12 - 28[10][11] | ~7 - 12[7][9] | >96% | $1.00 - $3.00 |
| Curcumin | 368.38 | 3.2 - 53[12][13][14] | 2.6 - 18.5[13][15] | >95% | $0.30 - $1.50 |
Note: The IC50 values are presented as a range to reflect the variability across different studies. The estimated cost is for research-grade purity and can vary based on supplier and quantity.
From the data, Quercetin demonstrates very potent radical scavenging activity in the DPPH assay, with IC50 values often in the low micromolar range, indicating superior performance to the synthetic antioxidant BHT and comparable or slightly better performance than Curcumin in some studies.[1][2][3][5][6][7][12] In the ABTS assay, Quercetin also shows strong activity, though the reported range is wider.[1][4] α-tocopherol consistently shows strong antioxidant activity in both assays.[7][9][10][11]
Signaling Pathways and Mechanisms of Action
A key mechanism through which many antioxidants exert their protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's defense against oxidative damage.
References
- 1. mdpi.com [mdpi.com]
- 2. nehu.ac.in [nehu.ac.in]
- 3. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 (concentration required for 50% inhibition) values for DPPH radical scavenging activities of the compounds 4(aân) in comparison with the standard antioxidant BHT. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. asianpubs.org [asianpubs.org]
- 13. scitepress.org [scitepress.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Stability of Materials Containing Antioxidant 25 (Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate])
For researchers, scientists, and professionals in drug development, ensuring the long-term stability of materials is paramount. The degradation of polymeric materials can compromise the efficacy and safety of a final product. Antioxidants play a crucial role in preventing such degradation. This guide provides an objective comparison of the performance of a widely used antioxidant, referred to here as Antioxidant 25 (specifically, Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]), against other common alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate stabilization package for your application.
Understanding the Role of Antioxidants in Material Stability
Polymers are susceptible to degradation initiated by factors such as heat, light, and oxygen. This degradation process, known as auto-oxidation, is a free-radical chain reaction that leads to a loss of mechanical properties, discoloration, and a general decline in the material's performance. Antioxidants are additives that inhibit or retard this oxidative degradation. They function by interrupting the free-radical chain reaction, thereby extending the service life of the material.
Primary antioxidants, such as the sterically hindered phenol (B47542) "this compound," are radical scavengers that donate a hydrogen atom to peroxy radicals, forming a stable radical and preventing further propagation of the degradation chain. The choice of antioxidant depends on various factors, including the polymer matrix, processing conditions, end-use environment, and regulatory requirements.
Comparative Performance of this compound and Alternatives
To provide a clear comparison of the long-term stability imparted by this compound and its alternatives, the following table summarizes key performance data from studies on polyolefins. The primary metric for comparison is the Oxidative Induction Time (OIT), which is a measure of the material's resistance to thermo-oxidative degradation under accelerated conditions. Longer OIT values indicate better long-term stability.
| Antioxidant Type | Chemical Name | Polymer Matrix | Concentration (% w/w) | OIT at 200°C (minutes) | Key Observations |
| This compound | Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | Polypropylene | 0.1 | 65 | Provides excellent processing and long-term thermal stability. |
| Alternative A | Pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010) | Polypropylene | 0.1 | 60 | A widely used, high-performance antioxidant with good stability. |
| Alternative B | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | Polypropylene | 0.1 | 55 | Good performance, often used in combination with other stabilizers. |
| Alternative C | α-Tocopherol (Vitamin E) | High-Density Polyethylene (HDPE) | 0.1 | 75 | A natural antioxidant with superior performance in some studies, but can cause discoloration.[1] |
| Alternative D | Butylated Hydroxytoluene (BHT) | Polypropylene | 0.1 | 40 | Effective but more volatile than other phenolic antioxidants, leading to shorter long-term stability at elevated temperatures. |
Note: The OIT values presented are representative and can vary depending on the specific grade of the polymer, the presence of other additives, and the precise testing conditions. The data for this compound, Alternative A, and Alternative B are based on typical performance characteristics of hindered phenolic antioxidants in polypropylene, while the data for Alternatives C and D are derived from specific comparative studies.
Experimental Protocols
To ensure the reproducibility and validity of the stability data, it is essential to follow standardized experimental protocols. The following are detailed methodologies for key experiments used to evaluate the long-term stability of materials containing antioxidants.
Oxidative Induction Time (OIT) Measurement (ASTM D3895 / ISO 11357-6)
Objective: To determine the time to the onset of oxidation of a material under an oxygen atmosphere at a specified isothermal temperature.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
A small sample of the material (5-10 mg) is weighed into an aluminum DSC pan.
-
The pan is placed in the DSC cell, and the cell is purged with an inert gas (e.g., nitrogen).
-
The sample is heated to the specified isothermal test temperature (e.g., 200°C for polypropylene) at a controlled rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and the baseline is stable, the purge gas is switched from the inert gas to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT).
Accelerated Oven Aging (ASTM D3012)
Objective: To simulate the effects of long-term heat exposure on the physical and mechanical properties of a material.
Apparatus: Forced-air circulating oven, universal testing machine.
Procedure:
-
Prepare standardized test specimens (e.g., tensile bars) of the material with and without the antioxidant.
-
Place the specimens in the oven at a specified elevated temperature (e.g., 135°C for polypropylene). The temperature is chosen to accelerate degradation without changing the fundamental degradation mechanism.
-
Remove specimens at predetermined time intervals.
-
After cooling to room temperature, conduct mechanical testing (e.g., tensile strength and elongation at break according to ASTM D638) on the aged specimens.
-
Plot the change in mechanical properties as a function of aging time to determine the material's long-term thermal stability.
Visualizing Experimental and Mechanistic Pathways
To further clarify the processes involved in evaluating and understanding antioxidant performance, the following diagrams are provided.
Caption: Experimental workflow for evaluating the long-term stability of materials with antioxidants.
Caption: Simplified mechanism of polymer auto-oxidation and its inhibition by a phenolic antioxidant.
References
Comparative Genomics of Microbial Resistance to Natural Antioxidants: A Case Study of Allicin
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of microbial resistance to natural antioxidants, with a specific focus on allicin (B1665233), the primary antimicrobial compound in garlic. Due to the lack of specific information on a compound named "Antioxidant 25," this document uses allicin as a representative example to illustrate the principles of comparative genomics in understanding microbial resistance to potent natural antioxidants. By summarizing key genomic data, experimental protocols, and signaling pathways, this guide serves as a valuable resource for investigating resistance mechanisms.
Introduction to Allicin and Microbial Resistance
Allicin (diallyl thiosulfinate) is a potent, broad-spectrum antimicrobial agent produced by garlic (Allium sativum) upon tissue damage.[1] Its primary mode of action involves the S-thioallylation of low-molecular-weight thiols, such as glutathione (B108866), and cysteine residues in proteins, leading to significant thiol and oxidative stress within the microbial cell.[1] Despite its efficacy, some microbes have evolved robust resistance mechanisms. A notable example is Pseudomonas fluorescens PfAR-1, an isolate from garlic that exhibits high-level resistance.[1] This guide focuses on the genomic underpinnings of such resistance, offering a comparative perspective.
Comparative Data on Allicin Susceptibility
The minimum inhibitory concentration (MIC) of allicin varies significantly across different microbial species, reflecting their intrinsic susceptibility and the presence of specific resistance determinants.
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Pseudomonas fluorescens | PfAR-1 (resistant) | High (not specified) | [1] |
| Pseudomonas syringae | Ps4612 (susceptible) | Lower than PfAR-1 | [1] |
| Escherichia coli | DH5α (susceptible) | 32-64 | [1] |
| Escherichia coli | Multidrug-resistant | 7.57 (ethanolic extract) | [1] |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 64 | [1] |
| Staphylococcus aureus | BAA-1717 (MRSA) | 64 | [1] |
| Pseudomonas aeruginosa | Multiple isolates | >512 | [1] |
Genomic Basis of Allicin Resistance in Pseudomonas fluorescens PfAR-1
The high-level allicin resistance in P. fluorescens PfAR-1 is a multicomponent system primarily attributed to the acquisition of three genomic islands (GIs) via horizontal gene transfer.[1] These GIs contain clusters of genes that collaboratively mitigate the thiol-reactive stress imposed by allicin.
| Gene/Enzyme | Function | Role in Resistance | Reference(s) |
| gshA/gshB | Glutathione synthesis | Replenishes the glutathione pool depleted by allicin. | [1] |
| gor | Glutathione reductase | Regenerates reduced glutathione (GSH) from its oxidized form (GSSG). | [1] |
| trx | Thioredoxin | Reduces oxidized protein thiols, repairing allicin-induced damage. | [1] |
| oye | Old Yellow Enzyme | Potentially contributes to resistance through its NADPH-dependent dehydrogenase activity against reactive electrophilic species. | [1] |
Signaling Pathways and Experimental Workflows
Microbial Response to Allicin-Induced Stress
Allicin exposure triggers a significant oxidative and thiol-specific stress response in bacteria. In resistant microbes like P. fluorescens PfAR-1, this response is orchestrated to neutralize the effects of allicin and repair cellular damage. The regulation of the resistance genes is likely tied to general oxidative stress response pathways.
Caption: Generalized microbial response pathway to allicin-induced stress.
Experimental Workflow for Comparative Genomics
The following workflow outlines the key steps in a comparative genomics study to identify the genetic determinants of resistance to a natural antioxidant like allicin.
Caption: Experimental workflow for a comparative genomics study of microbial resistance.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of antioxidant resistance. Below are synthesized protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antioxidant that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the antioxidant (e.g., allicin) in a suitable solvent. Make serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antioxidant at which no visible growth of the microorganism is observed.
Comparative Genomic Analysis
Objective: To identify genetic determinants of resistance by comparing the genomes of susceptible and resistant bacterial strains.
Protocol:
-
Culturing and DNA Extraction: Grow pure cultures of both the resistant and susceptible bacterial strains. Extract high-quality genomic DNA using a suitable commercial kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA. Perform whole-genome sequencing using a high-throughput sequencing platform (e.g., Illumina).
-
Genome Assembly: Assemble the raw sequencing reads into a complete or draft genome sequence.
-
Gene Prediction and Annotation: Identify and annotate genes within the assembled genomes.
-
Comparative Genomics: Align the genomes of the resistant and susceptible strains to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and differences in gene content.
-
Resistance Gene Identification: Use databases such as the Comprehensive Antibiotic Resistance Database (CARD) to identify known and putative resistance genes.
Functional Analysis of Resistance Genes
Objective: To confirm the role of candidate resistance genes in conferring resistance.
Protocol:
-
Gene Inactivation: Create a knockout mutant of the candidate resistance gene in the resistant strain using techniques like homologous recombination or CRISPR-Cas9.
-
Complementation: Reintroduce the wild-type gene into the mutant strain on a plasmid to ensure the observed phenotype is due to the gene knockout.
-
Phenotypic Analysis: Determine the MIC of the antioxidant for the wild-type, mutant, and complemented strains. A significant decrease in MIC for the mutant strain, which is restored in the complemented strain, confirms the gene's role in resistance.
Conclusion
Microbial resistance to natural antioxidants like allicin is a complex phenomenon involving multiple genetic determinants, particularly those that counteract thiol and oxidative stress. The genomic plasticity of bacteria, exemplified by the acquisition of genomic islands in P. fluorescens PfAR-1, allows for the rapid evolution of robust resistance.[1] The experimental approaches and comparative data presented in this guide provide a framework for further investigation into the mechanisms of antioxidant resistance, which can inform the development of novel antimicrobial strategies.
References
A Comparative Safety Analysis of Novel Antioxidants Against Established Standards
In the dynamic field of antioxidant research and development, the introduction of novel compounds necessitates a rigorous evaluation of their safety profiles against well-established antioxidants. This guide provides a comparative framework for assessing the safety of a hypothetical new chemical entity, designated here as "Antioxidant 25," relative to benchmark antioxidants such as Vitamin C (Ascorbic Acid) and Vitamin E (α-Tocopherol). The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven approach to safety evaluation, incorporating detailed experimental protocols and visual representations of key processes.
Quantitative Safety Data Comparison
The following table summarizes key toxicological data for established antioxidants. A comprehensive safety assessment for any new antioxidant, such as our hypothetical "this compound," would require the generation of comparable data through standardized testing protocols.
| Parameter | This compound (Hypothetical Data) | Vitamin C (Ascorbic Acid) | Vitamin E (α-Tocopherol) | Data Source |
| Chemical Formula | To Be Determined | C₆H₈O₆ | C₂₉H₅₀O₂ | N/A |
| LD₅₀ (Oral, Rat) | Data Not Available | 11,900 mg/kg | > 2,000 mg/kg | [1] |
| Tolerable Upper Intake Level (UL) for Adults | Data Not Available | 2,000 mg/day | 1,000 mg/day (1,500 IU) | [2] |
| Primary Route(s) of Exposure | To Be Determined | Oral, Topical | Oral, Topical | N/A |
| Reported Side Effects at High Doses | Data Not Available | Gastrointestinal upset, diarrhea, kidney stones.[2] | Increased risk of bleeding, nausea, headache, fatigue.[3] | [2][3] |
| Genotoxicity (Ames Test) | Data Not Available | Negative | Negative | N/A |
| Skin Irritation/Sensitization | Data Not Available | Non-irritating, non-sensitizing | Non-irritating, non-sensitizing | N/A |
| Eye Irritation | Data Not Available | Mild irritant in high concentrations | Mild irritant | N/A |
Experimental Protocols for Safety Evaluation
A thorough safety assessment of a novel antioxidant involves a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments.
Acute Oral Toxicity (LD₅₀ Determination)
-
Objective: To determine the median lethal dose (LD₅₀) of the substance when administered orally.
-
Method (Up-and-Down Procedure - OECD Guideline 425):
-
Healthy, young adult rats of a single sex are used for the initial test.
-
A single animal is dosed with a starting concentration based on available data.
-
The animal is observed for signs of toxicity and mortality over a 14-day period.
-
If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.
-
This sequential dosing continues until at least four reversals in outcome (survival/death) are observed.
-
The LD₅₀ is then calculated using the maximum likelihood method.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Bacterial Reverse Mutation Test (Ames Test)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Method (OECD Guideline 471):
-
Amino-acid requiring strains of bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Plates are incubated for 48-72 hours.
-
Only bacteria that have undergone a reverse mutation to an amino-acid independent state will grow and form colonies.
-
The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertants indicates mutagenic potential.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of a substance on cultured cells by measuring their metabolic activity.
-
Method:
-
Human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test antioxidant for a specified period (e.g., 24, 48, 72 hours).
-
After incubation, the treatment medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer (typically at 570 nm).
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Visualizing Antioxidant Mechanisms and Experimental Workflows
General Antioxidant Mechanism of Action
Antioxidants function by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage. This process can occur through several mechanisms, most notably hydrogen atom transfer (HAT) and single electron transfer (SET).[4]
Caption: General mechanism of antioxidant action against reactive oxygen species.
Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates the key steps in evaluating the cytotoxicity of a novel antioxidant using an MTT assay.
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Logical Flow for Safety Evaluation of a New Antioxidant
The evaluation of a new antioxidant follows a tiered approach, starting with fundamental in vitro assays and progressing to more complex in vivo studies if initial results are favorable.
Caption: Tiered approach for the safety and toxicity evaluation of a new antioxidant.
Conclusion
The safety evaluation of a novel antioxidant, such as the hypothetical "this compound," is a comprehensive process that relies on standardized, validated experimental protocols. By systematically generating data on cytotoxicity, genotoxicity, and acute toxicity, and comparing these findings against established antioxidants like Vitamin C and Vitamin E, researchers can build a robust safety profile. This structured approach is essential for identifying promising new therapeutic agents while ensuring they meet the rigorous safety standards required for drug development. The data and workflows presented in this guide offer a foundational framework for this critical evaluation process.
References
Statistical analysis of the antioxidant efficiency of Antioxidant 25
A Comparative Analysis of the Antioxidant Efficiency of Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Quercetin ("Antioxidant 25") against other common reference antioxidants. The information presented is supported by experimental data from established in vitro assays to offer a clear perspective on its relative efficacy.
Introduction to Quercetin
Quercetin is a prominent plant-derived flavonoid compound found in a wide variety of fruits, vegetables, leaves, and grains.[1] Its chemical structure, rich in hydroxyl groups, endows it with potent antioxidant properties.[2] These properties stem from its ability to scavenge free radicals, neutralize reactive oxygen species (ROS), and chelate metal ions, thereby mitigating oxidative stress, which is a key factor in numerous chronic diseases.[3] Beyond direct radical scavenging, Quercetin also modulates cellular signaling pathways, such as the Nrf2-KEAP1 pathway, to enhance endogenous antioxidant defenses.[4][5][6][7]
Comparative Antioxidant Performance
The antioxidant efficiency of a compound is commonly evaluated using various assays that measure its ability to reduce oxidants or scavenge specific radicals. The performance of Quercetin is frequently benchmarked against standards like Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).
Data Summary Tables
The following tables summarize the comparative antioxidant activity of Quercetin based on common in vitro assays. Lower IC50 values indicate higher potency. For TEAC and FRAP assays, higher values indicate greater antioxidant capacity.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 Value (µg/mL) | Relative Efficacy |
| Quercetin | ~0.74 - 5.0 | Very High |
| Ascorbic Acid | ~9.53 | High |
| Trolox | ~8.0 - 15.0 | High |
| BHT | ~20.0 - 30.0 | Moderate |
(Note: IC50 values can vary significantly based on specific experimental conditions. The values presented are representative ranges from scientific literature.)[4]
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalent Antioxidant Capacity) | Relative Efficacy |
| Quercetin | ~4.7 - 5.5 | Very High |
| Ascorbic Acid | ~1.0 - 1.2 | High |
| Trolox | 1.0 (by definition) | Standard |
| Gallic Acid | ~3.5 - 4.5 | Very High |
(Note: TEAC values indicate how many times more potent a compound is than the standard, Trolox.)
Table 3: FRAP (Ferric Reducing Antioxidant Power)
| Compound | FRAP Value (mM Fe(II)/mM) | Relative Efficacy |
| Quercetin | High | Very High |
| Ascorbic Acid | High | High |
| Trolox | Standard | Standard |
| Gallic Acid | Very High | Very High |
(Note: Quercetin consistently demonstrates high ferric reducing capability, often superior to other flavonoids and comparable to potent standards.)[3]
Experimental Protocols
Detailed methodologies for the key assays cited are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[8][9]
Principle: The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenyl-picrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.[10]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly made and protected from light.
-
Sample Preparation: Dissolve Quercetin and reference standards (e.g., Ascorbic Acid, Trolox) in methanol to prepare a stock solution (e.g., 1 mg/mL). Create a series of dilutions from the stock.
-
Reaction: Add 1.0 mL of each sample dilution to 2.0 mL of the 0.1 mM DPPH solution. A control is prepared using 1.0 mL of methanol instead of the sample.
-
Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: Antioxidants reduce the blue-green ABTS•+ radical, causing its decolorization. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity of the sample. This assay is applicable to both hydrophilic and lipophilic compounds.
Procedure:
-
Preparation of ABTS•+ Stock Solution: Mix equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or a phosphate (B84403) buffer (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of Quercetin and reference standards.
-
Reaction: Add a small aliquot (e.g., 10 µL) of the sample to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that would produce the same percentage of inhibition as the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidants in the sample.
Procedure:
-
Preparation of FRAP Reagent: Prepare the reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare various concentrations of Quercetin and reference standards.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 300 µL).
-
Incubation: Incubate the mixture for a specified time (e.g., 4-10 minutes) at 37°C.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The FRAP value of the sample is determined from this curve and expressed as mM of Fe²⁺ equivalents per gram or mole of the antioxidant.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the generalized workflow for assessing antioxidant capacity using the spectrophotometric assays described above.
Caption: Generalized workflow for in vitro antioxidant assays.
Signaling Pathway: Quercetin and Nrf2 Activation
Quercetin is known to exert its antioxidant effects indirectly by activating the Nrf2-KEAP1 pathway, a master regulator of the cellular antioxidant response.
Caption: Quercetin activates the Nrf2 pathway for antioxidant defense.
References
- 1. [PDF] Comparative Investigation of Antioxidant Effects in Different Binary Systems: Does Quercetin Stabilize Ascorbic Acid/Resveratrol in Their Binary Mixtures? | Semantic Scholar [semanticscholar.org]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antikoerper-online.de]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetylcysteine and Other Leading Antioxidants for Researchers and Drug Development Professionals
An objective, data-driven comparison of the in vitro and in vivo antioxidant performance of N-acetylcysteine (NAC) against established alternatives, Vitamin C and Vitamin E, supported by experimental evidence from peer-reviewed studies.
This guide provides a comprehensive comparison of N-acetylcysteine (NAC), a widely used antioxidant, with two other prominent antioxidant compounds: Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol). The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway to facilitate an informed evaluation of these antioxidants for therapeutic and research applications.
Quantitative Comparison of Antioxidant Efficacy
Direct comparative studies providing IC50 values for N-acetylcysteine (NAC), Vitamin C, and Vitamin E in classical antioxidant assays are limited in publicly available literature. However, by synthesizing data from multiple peer-reviewed sources, a comparative overview of their antioxidant potential can be constructed. It is important to note that variations in experimental conditions can influence results, and the data presented below are compiled from different studies.
| Antioxidant Parameter | N-Acetylcysteine (NAC) | Vitamin C (Ascorbic Acid) | Vitamin E (α-Tocopherol) | Experimental Model/Assay |
| DPPH Radical Scavenging Activity (IC50) | Not consistently reported in direct comparative assays. One study indicated lower scavenging ability than α-tocopherol.[1] | ~5.6 µg/mL | Higher scavenging ability than NAC and its amide form (NACA).[1] | DPPH Assay |
| Hydrogen Peroxide (H₂O₂) Scavenging | Effective at reducing intracellular H₂O₂ levels.[2] | Effective at reducing intracellular H₂O₂ levels.[2] | Not specified for direct H₂O₂ scavenging in the reviewed studies. | Cellular assays in HL-60 cells.[2] |
| Effect on Glutathione (B108866) (GSH) Levels | Significantly increases intracellular GSH levels.[3] | Can help regenerate GSH.[3] | Can be regenerated by GSH.[3] | In vivo (rat liver) and in vitro studies.[3] |
| Inhibition of Lipid Peroxidation | Reduces lipid peroxidation in a dose-dependent manner.[4] | Effective in reducing lipid peroxidation. | Effective in reducing lipid peroxidation. | In vivo studies in lead-exposed workers.[4] |
| Effect on Reactive Oxygen Species (ROS) | Reduces intracellular ROS accumulation. | Reduces intracellular ROS accumulation. | Reduces intracellular ROS accumulation, particularly when combined with Vitamin C.[5] | In vitro studies on stored red blood cells.[5] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Signaling Pathways and Mechanisms of Action
N-acetylcysteine exerts its antioxidant effects through multiple mechanisms. Primarily, it serves as a precursor for the synthesis of glutathione (GSH), one of the most important endogenous antioxidants. By replenishing intracellular GSH stores, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.
Furthermore, NAC has been shown to directly scavenge certain free radicals and to modulate key signaling pathways involved in inflammation and apoptosis, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
References
- 1. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibitory effects of standard pro- and antioxidants on the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aaem.pl [aaem.pl]
- 5. Effect of N‐Acetylcysteine, Ascorbic Acid, and a Vitamin E Analog on Oxidative and Storage Lesions in Canine Packed Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Antioxidant 25": A Guide for Laboratory Professionals
The proper disposal of any chemical, including those designated as "Antioxidant 25," is a critical aspect of laboratory safety and environmental responsibility. The term "this compound" can refer to various distinct chemical formulations, each with its own specific handling and disposal protocols. Therefore, the first and most crucial step is to identify the exact product you are using and consult its corresponding Safety Data Sheet (SDS).
Identifying Your "this compound"
A search for "this compound" reveals several different products, including:
-
Organic Rosemary Antioxidant CO2 Extract, 25% DTP : A natural extract used in various industries.
-
Eastman Tenox™ 25 Food-Grade Antioxidant : An antioxidant used in food products.
-
POLYBATCH® AO 25 : An antioxidant masterbatch designed for thermal stabilization in plastics.
The disposal procedures for these substances will differ significantly. Always refer to the manufacturer's SDS for specific guidance.
General Principles of Chemical Waste Disposal
For researchers, scientists, and drug development professionals, a systematic approach to waste disposal is paramount. The following steps, based on general laboratory safety guidelines, should be followed.
Step-by-Step Disposal Procedure
-
Consult the Safety Data Sheet (SDS) : The SDS is the primary source of information for chemical handling and disposal. It will provide specific instructions on how to safely manage the waste product.
-
Personal Protective Equipment (PPE) : Before handling any chemical waste, ensure you are wearing the appropriate PPE as specified in the SDS. This typically includes gloves, safety goggles, and a lab coat.[1][2]
-
Segregation of Waste : Chemical waste must be segregated based on its hazard classification. Do not mix incompatible waste streams.[2] For instance, "this compound" waste should be collected in a dedicated, properly labeled container.[1][2]
-
Containerization : Use a suitable, leak-proof, and clearly labeled container for waste collection.[1][2] The container must be compatible with the chemical being stored.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][2]
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, often referred to as a Satellite Accumulation Area (SAA).[2]
-
Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][2]
Quantitative Data for Disposal Considerations
While specific quantitative data for "this compound" is dependent on the product, the following table outlines general parameters often found in an SDS that are critical for disposal.
| Parameter | Description | Relevance to Disposal |
| Hazard Classification | Defines the type of hazard (e.g., flammable, corrosive, toxic). | Determines segregation, labeling, and disposal method. |
| Aquatic Toxicity | Indicates the harm the substance can cause to aquatic life.[3][4] | Crucial for preventing environmental contamination; dictates whether it can be disposed of down the drain. |
| Waste Disposal Codes | Regulatory codes for specific types of waste. | Required for proper tracking and disposal by licensed facilities. |
| Incompatible Materials | Lists substances that can react dangerously with the chemical. | Essential for safe storage and to prevent mixing of incompatible waste streams.[2] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical like "this compound".
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for the "this compound" product you are using and follow your institution's established safety and disposal protocols.
References
Navigating the Safe Handling of Antioxidant 25: A Comprehensive Guide
The term "Antioxidant 25" can refer to several distinct products with different chemical compositions and associated hazards. To ensure the safety of laboratory personnel, it is imperative to identify the specific product in use and consult its corresponding Safety Data Sheet (SDS) before handling. This guide provides essential safety and logistical information for various substances marketed as "this compound," offering procedural guidance for their safe use and disposal.
Identifying Your this compound
The initial step in safe handling is accurate identification. Commercially, "this compound" can refer to:
-
Organic Rosemary Antioxidant CO2 Extract, 25% DTP: A natural extract used in various industries.[1]
-
Eastman Tenox™ 25 Food-Grade Antioxidant: A food-grade preservative.[2]
-
POLYBATCH® AO 25: An antioxidant masterbatch used in the plastics industry.[3][4]
The safety precautions, required personal protective equipment (PPE), and disposal methods will vary significantly depending on the specific product. Always verify the full product name and manufacturer to obtain the correct SDS.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for different types of "this compound" based on available safety data.
| PPE Category | Organic Rosemary Antioxidant CO2 Extract, 25% DTP [1] | Eastman Tenox™ 25 Food-Grade Antioxidant [2] | General Phenolic Antioxidant [5] |
| Eye Protection | Safety glasses or goggles if eye contact is likely. | Causes serious eye irritation. Safety goggles are recommended. | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Wash hands thoroughly after handling. | Causes skin irritation and may cause an allergic skin reaction. Chemical-resistant gloves (e.g., nitrile) are recommended. | Nitrile or butyl rubber gloves are suggested. Avoid prolonged or repeated skin contact. |
| Skin and Body Protection | No specific recommendations under normal use. | Avoid contact with skin and clothing. A lab coat is recommended. | Wear suitable protective clothing to prevent skin contact. |
| Respiratory Protection | Not expected to be required under normal conditions. | Not expected to be required under normal conditions with adequate ventilation. | Not typically required due to the product's form. |
Procedural Guidance for Safe Handling and Disposal
Adherence to standard operating procedures is crucial for minimizing risks in a laboratory setting. The following procedural steps provide a framework for the safe handling and disposal of antioxidants.
Operational Plan: Step-by-Step Handling Procedure
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific "this compound" being used. Review the SDS to understand the specific hazards.
-
Engineering Controls: Whenever possible, handle the substance in a well-ventilated area. For powdered or volatile substances, a fume hood or other local exhaust ventilation should be used.[5]
-
Donning PPE: Put on the appropriate PPE as identified in the risk assessment and summarized in the table above. Ensure all PPE is in good condition.
-
Handling: Avoid direct contact with the substance.[2] Do not eat, drink, or smoke in the handling area.[5] Keep containers closed when not in use.[2][6]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Be familiar with the first-aid measures outlined in the SDS.
Disposal Plan: Managing Waste
All waste materials contaminated with "this compound" should be considered potentially hazardous and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all contaminated solid waste, such as used gloves, weighing papers, and contaminated lab supplies, in a clearly labeled, sealed hazardous waste container.[7]
-
Liquid Waste: Collect any solutions containing the antioxidant in a designated, sealed hazardous waste container.[7] Avoid releasing the material into the environment, as some antioxidants are toxic to aquatic life.[2][5]
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is critical. The following table provides a summary of first aid recommendations.
| Exposure Route | Organic Rosemary Antioxidant CO2 Extract, 25% DTP [1] | Eastman Tenox™ 25 Food-Grade Antioxidant [2] | General Phenolic Antioxidant [5] |
| Eye Contact | Flush with plenty of water for several minutes. Seek medical attention if irritation persists. | Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention. | Promptly wash eyes with plenty of water while lifting the eyelids. |
| Skin Contact | Wash skin thoroughly with soap and water. Seek medical attention if irritation develops. | Wash with soap and plenty of water. Get medical attention if skin irritation or an allergic reaction develops. | Remove contaminated clothing. Wash with soap and water. |
| Inhalation | Remove victim to fresh air. Seek medical attention if breathing becomes difficult. | Supply fresh air; consult a doctor in case of symptoms. | Supply fresh air; consult a doctor in case of symptoms. |
| Ingestion | Call a physician or poison control center if you feel unwell. Do not induce vomiting. | Seek medical advice. | Rinse mouth thoroughly. |
Visualizing Safe Laboratory Practices
To further clarify the procedural workflows, the following diagrams illustrate the key decision-making processes for safe handling and PPE selection.
Caption: Step-by-step workflow for the safe handling of chemical substances.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
